Loxiglumide
説明
cholecystokinin receptor antagonist; RN refers to (+-)-isomer; structure in first source
特性
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZBKQEIFTHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057615 | |
| Record name | Loxiglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107097-80-3 | |
| Record name | Loxiglumide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107097-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loxiglumide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107097803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loxiglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOXIGLUMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77MPX3N42I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Loxiglumide's Mechanism of Action in Pancreatic Acinar Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loxiglumide is a potent and selective competitive antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor, which is prominently expressed on pancreatic acinar cells. By blocking the binding of its natural ligand, cholecystokinin (CCK), this compound effectively inhibits the downstream signaling cascades that lead to the secretion of digestive enzymes. This guide provides an in-depth overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Action
This compound exerts its pharmacological effect by directly competing with CCK for binding to the CCK-A receptor on pancreatic acinar cells. This antagonism is reversible and specific, as this compound does not affect amylase release stimulated by other secretagogues that act via different receptors. The binding of CCK to its receptor normally initiates a well-defined signaling cascade that results in the release of digestive enzymes, such as amylase and lipase, from zymogen granules. This compound effectively abrogates this process.
Competitive Antagonism at the CCK-A Receptor
Studies have demonstrated that this compound causes a concentration-dependent rightward shift in the dose-response curve for CCK-8-stimulated amylase release, without altering the maximal response.[1] This is a hallmark of competitive antagonism. The potency of this antagonism has been quantified, providing a pA2 value of 7.05 in isolated rat pancreatic acini.[1] In comparative studies, this compound was found to be approximately 3000 times more potent than the earlier CCK antagonist proglumide (B1679172).[2]
Quantitative Data
The following tables summarize the key quantitative parameters defining the antagonistic action of this compound and related compounds on pancreatic acinar cells.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | pA2 | 7.05 | Rat Pancreatic Acini | [1] |
| Dexthis compound | pA2 | 6.41 ± 0.38 | Rat Pancreatic Segments | |
| Dexthis compound | ID50 (in vivo) | 0.64 mg/kg | Rat | |
| Proglumide | Ki | 0.7 mM | Mouse Pancreatic Acini | [3] |
Signaling Pathways
The binding of CCK to the CCK-A receptor on pancreatic acinar cells activates a Gq protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, are the primary drivers of zymogen granule fusion with the apical membrane and subsequent enzyme secretion. This compound, by blocking the initial CCK binding, prevents the initiation of this entire cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in pancreatic acinar cells.
Isolation of Pancreatic Acinar Cells
This protocol is adapted from established methods for the isolation of rodent pancreatic acini.
Materials:
-
Pancreas from a freshly sacrificed rodent (e.g., rat or mouse)
-
Collagenase solution (e.g., Type IV collagenase in a buffered salt solution)
-
Bovine Serum Albumin (BSA)
-
Soybean trypsin inhibitor
-
HEPES-buffered Ringer's solution (HBR)
-
Pipettes of varying bore sizes
-
Nylon mesh (e.g., 150 µm)
-
Centrifuge
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Excise the pancreas and place it in ice-cold HBR solution.
-
Trim away fat and connective tissue.
-
Mince the pancreas into small fragments (approximately 1-2 mm³) using fine scissors.
-
Transfer the minced tissue to a flask containing collagenase solution supplemented with BSA and soybean trypsin inhibitor.
-
Incubate at 37°C in a shaking water bath for 30-60 minutes, with gentle trituration every 10-15 minutes using pipettes with progressively smaller bore sizes to aid dissociation.
-
Monitor the dissociation process under a microscope until acini (clusters of 20-50 cells) are the predominant structures.
-
Terminate the digestion by adding cold HBR solution containing BSA.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the filtrate at low speed (e.g., 50 x g) for 2-3 minutes to pellet the acini.
-
Wash the acini by resuspending the pellet in fresh HBR with BSA and repeating the centrifugation step.
-
Resuspend the final acinar pellet in the desired experimental buffer.
Amylase Secretion Assay
This assay quantifies the amount of amylase released from isolated pancreatic acini in response to stimulation.
Materials:
-
Isolated pancreatic acini
-
Experimental buffer (e.g., HBR)
-
CCK-8 (or other secretagogues)
-
This compound
-
Amylase substrate solution (e.g., containing a chromogenic or fluorogenic substrate)
-
Spectrophotometer or fluorometer
-
Microplate reader
Procedure:
-
Pre-incubate aliquots of the isolated acini suspension in the experimental buffer at 37°C for a period of equilibration (e.g., 30 minutes).
-
For antagonist studies, add this compound at various concentrations to the acini suspension and incubate for a defined period (e.g., 15-30 minutes) prior to agonist addition.
-
Initiate the secretion by adding CCK-8 at various concentrations. Include a control group with no secretagogue (basal secretion).
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the incubation by placing the samples on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
To determine total amylase content, lyse the acini in a separate set of tubes (e.g., with detergent).
-
Measure the amylase activity in the supernatant and the total lysate using an appropriate amylase assay kit according to the manufacturer's instructions.
-
Express the secreted amylase as a percentage of the total cellular amylase content.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 to measure changes in intracellular calcium concentration.
Materials:
-
Isolated pancreatic acini
-
Fura-2 AM (the acetoxymethyl ester form of Fura-2)
-
Pluronic F-127
-
HBR solution
-
CCK-8
-
This compound
-
A fluorescence imaging system equipped with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission detector (at ~510 nm).
Procedure:
-
Incubate the isolated acini with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBR solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the acini to remove extracellular Fura-2 AM.
-
Allow the acini to de-esterify the Fura-2 AM to its active, Ca²⁺-sensitive form (Fura-2) for at least 15-30 minutes.
-
Mount the Fura-2-loaded acini in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the acini with HBR and record the baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
To study the effect of this compound, pre-perfuse the acini with a solution containing the desired concentration of this compound.
-
Stimulate the acini by adding CCK-8 to the perfusion solution and continue to record the fluorescence ratio.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
Visualized Workflows and Relationships
Conclusion
This compound is a well-characterized competitive antagonist of the CCK-A receptor in pancreatic acinar cells. Its mechanism of action involves the direct blockade of CCK binding, thereby preventing the initiation of the intracellular signaling cascade responsible for digestive enzyme secretion. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CCK receptor modulation and related therapeutic areas.
References
- 1. [Inhibitory effect of a new proglumide derivative, this compound, on CCK action in isolated rat pancreatic acini] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of proglumide on pancreatic acinar cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxiglumide in Acute Pancreatitis: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute pancreatitis remains a significant clinical challenge with limited therapeutic options. This technical guide explores the therapeutic potential of Loxiglumide, a potent and specific cholecystokinin-A (CCK-A) receptor antagonist, in the management of acute pancreatitis. Cholecystokinin (B1591339) (CCK) is a key secretagogue that, in supramaximal concentrations, is implicated in the initiation and progression of pancreatitis through the overstimulation of pancreatic acinar cells. By competitively blocking the CCK-A receptor, this compound has been investigated as a targeted therapy to mitigate the inflammatory cascade in acute pancreatitis. This document provides a comprehensive overview of the preclinical and clinical evidence for this compound, detailing its mechanism of action, summarizing quantitative outcomes from key studies, and providing detailed experimental protocols. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in this disease context.
Introduction: The Role of Cholecystokinin in Acute Pancreatitis
Acute pancreatitis is an inflammatory disease of the pancreas characterized by the premature activation of digestive enzymes within acinar cells, leading to autodigestion, inflammation, and potential systemic complications. Cholecystokinin (CCK), a gastrointestinal hormone, plays a pivotal role in normal pancreatic function by stimulating the secretion of digestive enzymes. However, excessive stimulation of the CCK-A receptor on pancreatic acinar cells is a well-established trigger for experimental acute pancreatitis.[1] This overstimulation leads to a cascade of detrimental intracellular events, including abnormal calcium signaling, premature zymogen activation, and the induction of inflammatory pathways.[2] In certain types of clinical acute pancreatitis, such as gallstone pancreatitis, plasma CCK levels are elevated, suggesting a pathophysiological role for the hormone in the human disease.[3]
This compound, as a selective CCK-A receptor antagonist, offers a targeted approach to interrupt this pathological process. By blocking the binding of CCK to its receptor, this compound is hypothesized to prevent the initial acinar cell injury and subsequent inflammatory response.
Mechanism of Action of this compound
This compound is a derivative of proglumide (B1679172) and acts as a competitive antagonist at the CCK-A receptor.[4] The binding of CCK to its G-protein coupled receptor on pancreatic acinar cells typically initiates a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5][6] Supramaximal CCK stimulation disrupts this finely tuned signaling, leading to sustained high levels of intracellular calcium, which is a key factor in the premature activation of trypsinogen (B12293085) to trypsin within the acinar cell—the inciting event of pancreatitis.[2]
This compound, by competitively inhibiting the CCK-A receptor, prevents the initiation of this signaling cascade, thereby averting the pathological rise in intracellular calcium and subsequent zymogen activation.
Figure 1: CCK-A Receptor Signaling Pathway and this compound Inhibition.
Preclinical Evidence
The therapeutic potential of this compound has been evaluated in various animal models of acute pancreatitis. These studies have demonstrated that this compound can ameliorate the severity of pancreatitis, particularly in models of mild, edematous pancreatitis.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies of this compound in experimental acute pancreatitis.
Table 1: Effect of this compound on Caerulein-Induced Acute Pancreatitis in Mice
| Parameter | Control (Caerulein) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |
| Pancreatic Wet Weight (mg) | 405 ± 23 | 360 ± 20 | 321 ± 18 | 289 ± 15 | [7] |
| Serum Amylase (IU/L) | 18,500 ± 2,100 | 15,200 ± 1,800 | 12,300 ± 1,500 | 9,800 ± 1,200 | [7] |
| *p < 0.05 compared to control |
Table 2: Effect of this compound on Survival in Taurocholate-Caerulein-Induced Necrotizing Pancreatitis in Rats
| Treatment Group | Dose | Survival Rate at 72h | p-value vs Control | Reference |
| Control | - | 24% (n=27) | - | [7] |
| This compound | 6 mg/kg/h | 31% (n=21) | NS | [7] |
| This compound | 18 mg/kg/h | 86% (n=21) | < 0.01 | [7] |
| This compound | 60 mg/kg/h | 90% (n=19) | < 0.01 | [7] |
| NS: Not Significant |
Table 3: Effect of this compound on Biochemical Parameters in Closed Duodenal Loop-Induced Pancreatitis in Rats
| Parameter | Control (CDL) | This compound (6 mg/kg/h) | This compound (18 mg/kg/h) | This compound (60 mg/kg/h) | Reference |
| Plasma Amylase (IU/L) | 25,000 ± 3,000 | 18,000 ± 2,500 | 15,000 ± 2,000 | 12,000 ± 1,800 | [7] |
| Plasma Lipase (B570770) (IU/L) | 3,500 ± 400 | 2,500 ± 300 | 2,000 ± 250 | 1,500 ± 200 | [7] |
| Ascitic Amylase (Total Units) | 1,200 ± 150 | 800 ± 100 | 600 ± 80 | 400 ± 50 | [7] |
| Ascitic Lipase (Total Units) | 150 ± 20 | 100 ± 15 | 80 ± 10 | 60 ± 8 | [7] |
| *p < 0.05 compared to control |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below.
3.2.1. Caerulein-Induced Acute Pancreatitis in Mice
This model induces a mild, edematous pancreatitis.
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fasting: Mice are fasted for 12-18 hours before the induction of pancreatitis, with continued access to water.
-
This compound Administration: this compound, dissolved in a suitable vehicle (e.g., 0.1 N NaOH, then neutralized), is administered intravenously or intraperitoneally at the specified doses (e.g., 1, 3, and 10 mg/kg) 30 minutes before each caerulein (B1668201) injection.[7]
-
Pancreatitis Induction: Pancreatitis is induced by hourly intraperitoneal injections of a supramaximal dose of caerulein (e.g., 50 µg/kg) for 6-12 hours.[8][9]
-
Euthanasia and Sample Collection: Animals are euthanized at a predetermined time point after the final caerulein injection (e.g., 1 hour). Blood is collected for serum amylase and lipase analysis. The pancreas is excised, weighed (for pancreatic wet weight as an indicator of edema), and processed for histological examination.
-
Outcome Measures:
-
Serum amylase and lipase levels.
-
Pancreatic wet weight.
-
Histological scoring of edema, inflammation, and acinar cell necrosis.
-
Myeloperoxidase (MPO) activity in pancreatic tissue as a measure of neutrophil infiltration.
-
3.2.2. Taurocholate-Caerulein-Induced Necrotizing Pancreatitis in Rats
This model induces a severe, necrotizing pancreatitis with a higher mortality rate.
-
Animals: Male Sprague-Dawley rats, weighing 200-250g.
-
Anesthesia: Animals are anesthetized (e.g., with ketamine and xylazine).
-
Surgical Procedure: A midline laparotomy is performed to expose the biliopancreatic duct. The duct is cannulated, and a solution of sodium taurocholate (e.g., 3-5%) is infused retrograde into the pancreatic duct.[10]
-
This compound Administration: this compound is administered as a continuous intravenous infusion at specified doses (e.g., 6, 18, and 60 mg/kg/h) starting shortly before the induction of pancreatitis.[7]
-
Post-operative Care: The abdominal incision is closed, and animals are allowed to recover. They may receive subcutaneous injections of caerulein to exacerbate the pancreatitis.[7]
-
Outcome Measures:
-
Survival rate over a specified period (e.g., 72 hours).
-
Serum amylase and lipase levels.
-
Histological assessment of necrosis, hemorrhage, and inflammation.
-
3.2.3. Closed Duodenal Loop (CDL)-Induced Pancreatitis in Rats
This model simulates pancreatitis induced by duodenal reflux.
-
Animals: Male Wistar rats.
-
Surgical Procedure: A laparotomy is performed, and the duodenum is ligated at both the pyloric and distal ends, creating a closed loop. The common bile duct enters this closed loop.[11][12]
-
This compound Administration: this compound is administered via intravenous infusion at specified doses (e.g., 6, 18, and 60 mg/kg/h) for a set duration after the creation of the duodenal loop.[7]
-
Sample Collection: After a predetermined period (e.g., 6 hours), animals are euthanized. Blood and ascitic fluid are collected for biochemical analysis. The pancreas is removed for weight and histological assessment.
-
Outcome Measures:
-
Plasma and ascitic fluid amylase and lipase levels.
-
Pancreatic wet weight.
-
Histological evaluation of pancreatic injury.
-
Figure 2: Experimental Workflows for Preclinical Models of Acute Pancreatitis.
Clinical Evidence
Clinical trials of this compound in acute pancreatitis are limited but provide preliminary evidence of its potential therapeutic utility.
Data Presentation
The following table summarizes the quantitative data from a key preliminary clinical trial of this compound in patients with acute pancreatitis.
Table 4: Preliminary Clinical Trial of Intravenous this compound in Acute Pancreatitis
| Parameter | This compound (100 mg/day) | This compound (300 mg/day) | This compound (500 mg/day) | Reference |
| Number of Patients | \multicolumn{3}{c | }{189 total} | [13][14] | |
| Disappearance of Abdominal Pain (Day 1) | \multicolumn{3}{c | }{20% of all patients} | [13] | |
| Time to Normalization of Serum Amylase | \multicolumn{3}{c | }{Within 3 days for most patients} | [13][14] | |
| Time to Normalization of Serum Lipase | Slower than 500 mg/day group | Slower than 500 mg/day group | Faster than lower dose groups | [13][14] |
| Overall Improvement at End of Trial | \multicolumn{3}{c | }{Nearly 100%"} | [14] | |
| *This was a dose-ranging study without a placebo control group. |
A separate multicenter, dose-response, placebo-controlled trial evaluated oral this compound for acute painful attacks of chronic pancreatitis.
Table 5: Clinical Trial of Oral this compound in Acute Attacks of Chronic Pancreatitis
| Parameter | Placebo | This compound (300 mg/day) | This compound (600 mg/day) | This compound (1200 mg/day) | Reference |
| Number of Patients | \multicolumn{4}{c | }{207 total} | [15] | ||
| Improvement in Abdominal/Back Pain | 36% | 46% | 59% | 52% | [15] |
| Overall Clinical Improvement | 34% | 46% | 58% | 52% | [15] |
| Significant Decrease in Serum Amylase & Trypsin | No | No | Yes | No | [15] |
| p < 0.05 compared to placebo |
Clinical Trial Protocol
A summary of the methodology for the preliminary clinical trial of intravenous this compound in acute pancreatitis is provided below.
-
Study Design: Multicenter, open-label, dose-ranging study.
-
Patient Population: 189 patients diagnosed with acute pancreatitis according to the Japanese Criteria of Acute Pancreatitis.
-
Treatment: Patients received one of three doses of this compound (100, 300, or 500 mg/day) administered as two intravenous injections per day for 14 days.[13][16]
-
Efficacy Evaluation: The therapeutic effect was evaluated based on:
-
Key Findings: The treatment was well-tolerated. A dose-dependent effect was observed, with the 500 mg/day dose showing a quicker normalization of serum lipase levels.[13][14] However, the lack of a placebo control group is a significant limitation of this study.
Discussion and Future Directions
The available preclinical and clinical data suggest that this compound holds therapeutic potential in the management of acute pancreatitis, particularly in milder forms of the disease. Its targeted mechanism of action, blocking the CCK-A receptor, addresses a key initiating event in the pathophysiology of pancreatitis.
Preclinical studies have consistently demonstrated the efficacy of this compound in reducing pancreatic edema, inflammation, and biochemical markers of pancreatic injury in caerulein-induced and closed duodenal loop models.[7][17] In more severe necrotizing models, high doses of this compound were required to show a survival benefit, suggesting that while CCK antagonism is beneficial, other inflammatory pathways are also critically involved in severe disease.[7][18]
The preliminary clinical data in humans are encouraging, showing symptomatic improvement and a dose-dependent reduction in pancreatic enzyme levels.[13][14] However, these studies are limited by their design, particularly the lack of a placebo control in the acute pancreatitis trial. The study in patients with acute attacks of chronic pancreatitis did include a placebo arm and showed a statistically significant benefit for the 600 mg/day oral dose.[15]
For future drug development, several key areas need to be addressed:
-
Well-Designed Clinical Trials: Rigorous, double-blind, placebo-controlled clinical trials are necessary to definitively establish the efficacy and safety of this compound in a well-defined population of patients with acute pancreatitis.
-
Patient Stratification: Future trials should consider stratifying patients based on the etiology of their pancreatitis (e.g., gallstone vs. alcoholic), as CCK may play a more prominent role in certain subtypes.
-
Timing of Administration: The timing of this compound administration is likely critical. Its prophylactic potential, for instance in preventing post-ERCP pancreatitis, warrants investigation.
-
Combination Therapies: Given the complex pathophysiology of severe acute pancreatitis, combination therapies targeting multiple inflammatory pathways, with this compound as a component to address the initial acinar injury, may be a promising strategy.
Conclusion
This compound, a selective CCK-A receptor antagonist, has demonstrated a clear therapeutic effect in various preclinical models of acute pancreatitis and has shown promising results in preliminary human trials. Its mechanism of action is well-defined and targets a fundamental step in the initiation of the disease. While the existing clinical evidence is not yet conclusive, it provides a strong rationale for further investigation of this compound as a potential therapy for acute pancreatitis. Future research should focus on well-designed clinical trials to validate these initial findings and to determine the optimal patient population, dosing, and timing of administration.
References
- 1. The role of cholecystokinin in the pathogenesis of acute pancreatitis in the isolated pancreas preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alcohols enhance caerulein-induced zymogen activation in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiological role of cholecystokinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Signaling Mechanisms Activated by Cholecystokinin-Regulating Synthesis and Secretion of Digestive Enzymes in Pancreatic Acinar Cells | Annual Reviews [annualreviews.org]
- 7. karger.com [karger.com]
- 8. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Experimental pancreatitis in the rat. Sodium taurocholate-induced acute haemorrhagic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute and chronic pancreatitis in the rat caused by a closed duodenal loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute pancreatitis caused by closed duodenal loop in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Clinical evaluation of oral administration of a cholecystokinin-A receptor antagonist (this compound) to patients with acute, painful attacks of chronic pancreatitis: a multicenter dose-response study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Therapeutic effects of this compound on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of the CCK-antagonist this compound on bile-induced experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxiglumide: A Technical Guide to a Selective CCK-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxiglumide, chemically known as (+/-)-4-(3,4-dichlorobenzamido)-N-(3-methoxypropyl)-N-pentylglutaramic acid, is a potent and selective antagonist of the cholecystokinin-A (CCK-A, now also known as CCK1) receptor.[1][2] Developed as a derivative of proglumide (B1679172), this compound has become an invaluable pharmacological tool for investigating the physiological roles of CCK and has been explored for its therapeutic potential in various gastrointestinal disorders.[3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action: Selective CCK-A Receptor Antagonism
Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two primary G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2).[4][5] The CCK-A receptor is found predominantly in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal smooth muscle, where it mediates processes like pancreatic enzyme secretion and gallbladder contraction.[6][7]
This compound functions as a competitive antagonist at the CCK-A receptor.[3] It binds to the receptor without initiating a biological response, thereby preventing the endogenous ligand, CCK, from binding and activating the downstream signaling cascade.[3] Studies have demonstrated that this compound is significantly more potent in inhibiting CCK-8 binding to CCK-A receptors than to CCK-B/gastrin receptors, confirming its selectivity.[1]
CCK-A Receptor Signaling Pathway
Activation of the CCK-A receptor by CCK primarily initiates a signaling cascade through the Gq/11 family of G-proteins.[6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6][8] These events culminate in the physiological responses associated with CCK-A receptor activation. This compound blocks the initiation of this entire cascade.
Quantitative Pharmacological Data
The selectivity of this compound for the CCK-A receptor over the CCK-B/gastrin receptor is a defining characteristic. This is quantified by comparing its inhibitory concentration (IC50) values in radioligand binding assays across different tissues rich in either receptor subtype.
| Parameter | Tissue/Cell Line | Receptor Type | Value (nmol/l) | Reference |
| IC50 | Bovine Gallbladder Membranes | CCK-A | 77.1 | [1] |
| IC50 | Rat Pancreatic Membranes | CCK-A | 195 | [1] |
| IC50 | Guinea Pig Cerebral Cortex | CCK-B | 12,363 | [1] |
| IC50 | Guinea Pig Parietal Cells | CCK-B | 15,455 | [1] |
| IC50 | Guinea Pig Parietal Cells (vs. ¹²⁵I-gastrin) | Gastrin | 6,134 | [1] |
| pA2 | Isolated Guinea Pig Gallbladder | CCK-A | 6.71 | [1] |
Table 1: Binding Affinity and Functional Antagonism of this compound. The data demonstrates that this compound's affinity for the CCK-A receptor is at least 63 times greater than for CCK-B/gastrin receptors.[1]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (IC50) of this compound for the CCK-A receptor by measuring its ability to compete with a radiolabeled ligand.[6][9]
Objective: To determine the concentration of this compound that inhibits 50% of specific radioligand binding to CCK-A receptors.
Materials & Reagents:
-
Receptor Source: Membranes prepared from tissues expressing CCK-A receptors (e.g., rat pancreas, bovine gallbladder) or cell lines stably expressing the human CCK-A receptor.[1][6]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 µM).[10]
-
Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold binding buffer.[10]
-
Equipment: 96-well filter plates, vacuum manifold, scintillation counter.[9]
Methodology:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of ¹²⁵I-CCK-8 to all wells. Add buffer for total binding, unlabeled CCK-8 for non-specific binding, and varying concentrations of this compound for the competition curve.[9]
-
Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[9][10]
-
Termination & Separation: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9][10]
-
Quantification: Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis.[10]
In Vitro Functional Assay: Isolated Tissue Contraction
This ex vivo assay assesses the functional antagonism of this compound on CCK-induced smooth muscle contraction.[6]
Objective: To determine the ability of this compound to inhibit the contractile response of smooth muscle to CCK.
Materials & Reagents:
-
Tissue: Isolated strips of guinea pig gallbladder or ileum.[1][6]
-
Agonist: Cholecystokinin-8 (CCK-8).
-
Antagonist: this compound.
-
Buffer: Oxygenated Krebs-Henseleit solution.
-
Equipment: Organ bath with an isometric force transducer.
Methodology:
-
Tissue Preparation: Isolate strips of guinea pig ileum or gallbladder and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.[6]
-
Equilibration: Allow the tissue to equilibrate under a stable resting tension.
-
Control Curve: Generate a cumulative concentration-response curve for CCK-8-induced contraction to establish a baseline.
-
Antagonist Incubation: Wash the tissue thoroughly and incubate with a fixed concentration of this compound for a defined period.[6]
-
Test Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for CCK-8.
-
Data Analysis: Compare the CCK-8 concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist's potency.[1]
In Vivo Assay: Inhibition of Gallbladder Contraction
This protocol evaluates the efficacy of this compound in a living system by measuring its effect on meal-stimulated gallbladder emptying.
Objective: To assess the ability of orally or intravenously administered this compound to block postprandial gallbladder contraction.
Materials & Methods:
-
Subjects: Healthy human volunteers or animal models (e.g., rats, mice).[2][11]
-
Test Agent: this compound (oral or intravenous formulation) or placebo.[11]
-
Stimulus: A standard meal (e.g., a liquid test meal or a meal containing fat to stimulate endogenous CCK release).[11][12]
-
Measurement Tool: Real-time ultrasonography to measure gallbladder volume.[11]
Methodology:
-
Baseline: After a fasting period, measure the basal gallbladder volume using ultrasonography.
-
Administration: Administer this compound or a placebo in a randomized, double-blind fashion.[11]
-
Stimulation: After a set period (e.g., 15-30 minutes), subjects ingest the standard meal.[11][12]
-
Measurement: Measure gallbladder volume at fixed time intervals after the meal for a period of several hours.[11]
-
Data Analysis: Calculate the gallbladder ejection fraction or changes in gallbladder volume over time. Compare the results between the this compound and placebo groups. A significant inhibition of postprandial gallbladder contraction in the this compound group demonstrates its in vivo antagonism of endogenous CCK.[2][11]
Pharmacological Effects and Investigated Applications
By blocking CCK-A receptors, this compound antagonizes the physiological actions of CCK. In human studies, this compound has been shown to:
-
Completely inhibit meal-induced gallbladder contraction.[11][12]
-
Accelerate gastric emptying.[12]
-
Increase calorie intake and feelings of hunger, supporting the role of CCK as a satiety signal.[13][14]
These properties have led to its investigation in several clinical contexts, including acute pancreatitis, irritable bowel syndrome (IBS), and nonresectable pancreatic cancer, although its efficacy in these conditions has not been definitively established.[15][16][17]
Conclusion
This compound is a well-characterized, potent, and highly selective CCK-A receptor antagonist. Its robust pharmacological profile, demonstrated through extensive in vitro and in vivo studies, makes it an essential tool for elucidating the complex roles of cholecystokinin in gastrointestinal physiology and appetite regulation. The detailed methodologies and quantitative data presented in this guide serve as a resource for researchers and scientists in the ongoing exploration of the CCK system and the development of novel therapeutics targeting this pathway.
References
- 1. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin antagonistic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Oral administration of this compound (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of cholecystokinin in regulation of gastrointestinal motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. This compound, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical evaluation and safety of this compound (CCK-A receptor antagonist) in nonresectable pancreatic cancer patients. Italian Pancreatic Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. This compound, a CCK-A antagonist, in irritable bowel syndrome. A pilot multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Loxiglumide: A Technical Guide
Introduction
Loxiglumide, chemically known as (±)-4-(3,4-dichlorobenzamido)-N-(3-methoxypropyl)-N-pentylglutaramic acid, is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1] It was developed as a derivative of proglumide (B1679172), an earlier, non-selective CCK receptor antagonist.[1] this compound has been instrumental in elucidating the physiological roles of CCK-A receptors, particularly in the gastrointestinal system, and has been investigated for its therapeutic potential in various disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Development
The development of this compound stemmed from research aimed at improving the potency and selectivity of existing CCK receptor antagonists. Proglumide, a derivative of glutaramic acid, was found to have weak and non-selective antagonistic activity at both CCK-A and CCK-B receptors. By modifying the structure of proglumide, researchers aimed to enhance its affinity and selectivity for the CCK-A receptor subtype. This led to the synthesis of this compound (CR 1505), which demonstrated significantly higher potency and selectivity for the CCK-A receptor compared to proglumide.[1] Subsequent studies confirmed this compound as a competitive antagonist at the CCK-A receptor, effectively blocking the physiological actions of cholecystokinin.[1][2]
Chemical Synthesis
A plausible synthetic workflow for this compound is outlined below.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Formation of Glutamic Anhydride Hydrochloride
-
To a solution of L-glutamic acid in an anhydrous solvent such as trifluoroacetic acid, add thionyl chloride dropwise at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
The solvent is then removed under reduced pressure to yield glutamic anhydride hydrochloride.
Step 2: Amidation of Glutamic Anhydride
-
Dissolve the glutamic anhydride hydrochloride in a suitable anhydrous solvent, such as dichloromethane, and cool the solution in an ice bath.
-
Add N-(3-methoxypropyl)pentan-1-amine and a non-nucleophilic base, such as pyridine, to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
The reaction mixture is then worked up by washing with an acidic solution and brine, followed by drying over an anhydrous salt like sodium sulfate.
-
The solvent is evaporated to yield the crude glutamic acid monoamide intermediate.
Step 3: Acylation to form this compound
-
Dissolve the crude glutamic acid monoamide intermediate in an anhydrous aprotic solvent like dichloromethane.
-
Add a base, such as triethylamine, to the solution.
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride in the same solvent to the reaction mixture at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed at room temperature until completion.
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by a suitable method such as column chromatography or recrystallization.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the CCK-A receptor, thereby blocking the binding of its endogenous ligand, cholecystokinin. The CCK-A receptor is a G-protein coupled receptor (GPCR) that, upon activation by CCK, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). By blocking the initial binding of CCK, this compound inhibits this entire downstream signaling pathway.
The signaling pathway of the CCK-A receptor and the point of inhibition by this compound are depicted in the following diagram.
Figure 2. CCK-A receptor signaling pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the quantitative data regarding the binding affinity and in vivo potency of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Receptor/Tissue | Ligand | Parameter | Value (nmol/l) | Reference |
| Rat Pancreatic Membranes | ¹²⁵I-CCK-8 | IC₅₀ | 195 | [3] |
| Bovine Gallbladder Membranes | ¹²⁵I-CCK-8 | IC₅₀ | 77.1 | [3] |
| Guinea Pig Cerebral Cortex Membranes | ¹²⁵I-CCK-8 | IC₅₀ | 12363 | [3] |
| Guinea Pig Parietal Cells | ¹²⁵I-CCK-8 | IC₅₀ | 15455 | [3] |
| Guinea Pig Parietal Cells | ¹²⁵I-Gastrin | IC₅₀ | 6134 | [3] |
| Isolated Rat Pancreatic Acini | CCK-8 | pA₂ | 7.05 | [2] |
Table 2: In Vivo Potency of Dexthis compound (the R-enantiomer of this compound)
| Effect | Agonist | Parameter | Value (mg/kg) | Reference |
| Inhibition of Pancreatic Exocrine Secretion | CCK-8 | ID₅₀ | 0.64 | [4] |
Experimental Protocols
CCK-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK-A receptor.
Materials:
-
Rat pancreatic acini membrane preparation
-
[¹²⁵I]CCK-8 (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microtiter plate, add the membrane preparation, [¹²⁵I]CCK-8 at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of unlabeled CCK-8 (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
An experimental workflow for a CCK-A receptor binding assay is shown below.
Figure 3. Workflow for a CCK-A receptor binding assay.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit CCK-induced intracellular calcium release in cells expressing the CCK-A receptor.
Materials:
-
Cells stably expressing the CCK-A receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCK-8 (agonist)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Seed the CCK-A receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a concentration of CCK-8 that elicits a submaximal response (e.g., EC₈₀) to all wells.
-
Immediately measure the change in fluorescence intensity over time.
-
Analyze the data to determine the inhibitory effect of this compound on the CCK-8-induced calcium response and calculate the IC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of CCK-A receptors. Its discovery as a potent and selective antagonist has significantly advanced our understanding of cholecystokinin's physiological functions. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and potential therapeutic applications of this compound and similar compounds.
References
- 1. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibitory effect of a new proglumide derivative, this compound, on CCK action in isolated rat pancreatic acini] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new CCK-A receptor antagonist, dexthis compound, on the exocrine pancreas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxiglumide's Impact on Gastrointestinal Motility and Satiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxiglumide, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, has been instrumental in elucidating the physiological roles of cholecystokinin (B1591339) (CCK) in the gastrointestinal (GI) system and the regulation of appetite. By blocking the action of endogenous CCK, this compound has been shown to modulate GI motility, including accelerating gastric emptying and inhibiting gallbladder contraction. Furthermore, it influences satiety signals, leading to an increase in hunger and caloric intake. This technical guide provides an in-depth analysis of the effects of this compound, presenting quantitative data from key studies, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.
Introduction
Cholecystokinin (CCK) is a crucial gut hormone released from enteroendocrine I-cells in the proximal small intestine in response to nutrients, particularly fats and proteins. It orchestrates a series of physiological responses to facilitate digestion and absorption, including stimulation of pancreatic enzyme secretion and gallbladder contraction, and inhibition of gastric emptying. CCK also acts as a key satiety signal, contributing to the termination of meals.
This compound specifically antagonizes the CCK-A receptor (also known as CCK1), which is predominantly found on smooth muscle cells of the gallbladder and pyloric sphincter, as well as on vagal afferent nerve fibers. This targeted action makes this compound a valuable pharmacological tool to investigate the physiological functions mediated by CCK-A receptors.
Mechanism of Action: The CCK Signaling Pathway
CCK exerts its effects on gastrointestinal motility and satiety primarily through the CCK-A receptor. The binding of CCK to its receptor on various target cells initiates a cascade of intracellular events. This compound acts as a competitive antagonist at this receptor, preventing CCK from binding and initiating these downstream signals.
Effects on Gastrointestinal Motility
This compound significantly alters gastrointestinal motility by antagonizing the effects of CCK.
Gastric Emptying
CCK slows gastric emptying by contracting the pyloric sphincter. This compound reverses this effect, leading to accelerated gastric emptying.
Table 1: Effect of this compound on Gastric Emptying Half-Time (t½)
| Study Subjects | This compound Dose | Meal Type | Measurement Method | Gastric Emptying t½ (minutes) - Placebo | Gastric Emptying t½ (minutes) - this compound | Percentage Change | Citation |
| Healthy Volunteers | 66 µmol/kg/h for 10 min then 22 µmol/kg/h | 500 ml 10% Intralipid (550 kcal) | MRI | 115 (67) | 31 (22) | -73% | [1][2][3] |
| Healthy Volunteers | 800 mg oral | 1050 kcal standard meal | Ultrasonography | No significant difference | No significant difference | - | [4] |
Note: Data are presented as mean (SD) where available.
Gallbladder Contraction
CCK is the primary hormonal stimulus for postprandial gallbladder contraction. This compound potently inhibits this action, leading to increased gallbladder volume and reduced emptying.
Table 2: Effect of this compound on Gallbladder Volume and Contraction
| Study Subjects | This compound Dose | Stimulus | Measurement Method | Gallbladder Volume (ml) - Placebo | Gallbladder Volume (ml) - this compound | Percentage Change in Contraction/Volume | Citation |
| Healthy Volunteers | 800 mg oral | 1050 kcal meal | Ultrasonography | 2.7 ± 1.6 (at 300 min) | 8.2 ± 3.5 (at 300 min) | Total inhibition for 60 min | [4] |
| Healthy Volunteers | 1 or 5 mg/kg/h IV | 800 kcal meal | Ultrasound | - | Dose-dependent inhibition | - | [5] |
| Healthy Men | - | Real Feeding | Ultrasonography | 70% reduction in volume | 30% reduction in volume | - | [6] |
Note: Data are presented as mean ± SD where available.
Intestinal Transit
The effects of this compound on intestinal transit are less pronounced compared to its effects on the upper GI tract. Some studies suggest a potential for altering colonic transit time with prolonged administration.
Effects on Satiety Signals
By blocking CCK's action on vagal afferent nerves, this compound attenuates satiety signals, leading to increased feelings of hunger and greater caloric intake.
Table 3: Effect of this compound on Calorie Intake and Hunger Ratings
| Study Subjects | This compound Dose | Measurement | Placebo | This compound | Percentage Change | Citation |
| Healthy Men | 22 µmol/kg/h IV | Calorie Intake (kcal) | - | - | +10% (p < 0.004) | [7][8][9] |
| Healthy Men | 22 µmol/kg/h IV | Food Intake (g) | - | - | +7% (p = 0.104, NS) | [7][8][9] |
| Healthy Men | 22 µmol/kg/h IV | Hunger Ratings (VAS) | Lower | Higher (p < 0.05) | - | [7][8] |
| Lean and Obese Women | 10 mg/kg ideal weight/h IV | Food Intake (g) | 333 ± 31 | 359 ± 39 | NS | [10] |
| Normal Weight Volunteers | 1 tablet TID oral | Calorie Intake (kcal) | 1886 ± 136 | 2049 ± 152 | NS (p = 0.17) | [11] |
Note: Data are presented as mean ± SE or SD where available. NS = Not Significant, VAS = Visual Analogue Scale.
Experimental Protocols
Assessment of Gastric Emptying using MRI
This protocol outlines a typical experimental workflow for measuring gastric emptying using Magnetic Resonance Imaging (MRI).
References
- 1. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forschung.kssg.ch [forschung.kssg.ch]
- 3. researchgate.net [researchgate.net]
- 4. Oral administration of this compound (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on gallbladder emptying in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCK receptor antagonism by this compound and gall bladder contractions in response to cholecystokinin, sham feeding and ordinary feeding in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Satiety effects of the type A CCK receptor antagonist this compound in lean and obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound on food intake in normal weight volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Loxiglumide in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxiglumide (CR1505) is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. Initially developed for gastrointestinal disorders, its role in oncology has become an area of significant interest, primarily due to the involvement of the cholecystokinin (B1591339) (CCK) signaling pathway in the proliferation and metastasis of certain cancers. This technical guide provides an in-depth overview of the preclinical studies of this compound in cancer research, with a focus on its mechanism of action, efficacy in various cancer models, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound exerts its anti-neoplastic effects by competitively binding to CCK-A receptors, thereby inhibiting the downstream signaling cascades initiated by their natural ligand, cholecystokinin. In several cancer types, particularly pancreatic cancer, the CCK-A receptor is overexpressed and its activation by CCK is thought to promote tumor growth and invasion. By blocking this interaction, this compound is hypothesized to inhibit cancer cell proliferation and metastasis. Some studies also suggest that this compound's anti-proliferative effects may, in part, be independent of its CCK-A receptor antagonism, potentially involving mechanisms related to proteolytic enzymes within cancer cell lysosomes[1].
Signaling Pathways
The binding of CCK to its G protein-coupled receptors (GPCRs), including the CCK-A receptor, activates several intracellular signaling pathways implicated in cell growth, proliferation, and survival. This compound, as an antagonist, blocks the initiation of these cascades. Key pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways. The diagram below illustrates the putative mechanism of this compound's inhibitory action.
Data Presentation
In Vitro Studies
The in vitro efficacy of this compound has been primarily evaluated in pancreatic cancer cell lines. Key findings are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer
| Cell Line(s) | Assay Type | Endpoint | IC50 Value | Citation |
| Freshly separated and xenografted human pancreatic cancers | 3H-thymidine incorporation | DNA synthesis | 156 ± 80 µM | [2] |
| Two human pancreatic cancer lines | 3H-thymidine incorporation | DNA synthesis | Lower than other GI cancer lines (specific value not provided) | [1] |
Table 2: Effect of this compound on Pancreatic Cancer Cell Invasion
| Cell Line(s) | Assay Type | Key Finding | Citation |
| Two human pancreatic cancer cell lines | Matrigel Invasion Assay | Dose-dependent decrease in cell invasiveness | [1] |
| Two human pancreatic cancer cell lines | Western Blotting & Zymography | Dose-dependent decrease in expression and activity of MMP-9 | [1] |
In Vivo Studies
In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound in pancreatic cancer. A summary of these findings is presented below.
Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Animal Model | Cancer Cell Line | Treatment Regimen | Key Finding | Citation |
| Nude mice | PC-HN (xenografted human pancreatic cancer) | 250 mg/kg, s.c., twice daily for 28 days | Significant inhibition of tumor growth | [2] |
| Nude mice | Two human pancreatic cancer lines | 250 mg/kg, s.c. or i.g., daily for 14 days | Inhibition of tumor growth | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this compound research.
3H-Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
[³H]-Thymidine
-
Trypsin-EDTA
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
-
Cell harvester
Procedure:
-
Cell Seeding: Harvest cancer cells and seed them in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
[³H]-Thymidine Labeling: After a 48-72 hour incubation with this compound, add 1 µCi of [³H]-thymidine to each well. Incubate for an additional 4-24 hours.
-
Harvesting: Harvest the cells onto filter mats using a cell harvester. Wash the cells to remove unincorporated [³H]-thymidine.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Nude Mouse Xenograft Model for In Vivo Efficacy
This model is used to assess the effect of this compound on tumor growth in a living organism.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks old
-
Human pancreatic cancer cells (e.g., PANC-1, AsPC-1)
-
Matrigel (optional, can improve tumor take rate)
-
This compound solution for injection (subcutaneous or intragastric)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture human pancreatic cancer cells to 70-80% confluency. Harvest the cells and resuspend them in sterile PBS or serum-free medium, with or without Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups according to the planned schedule (e.g., daily, twice daily).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Matrigel Invasion Assay
This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells in vitro.
Materials:
-
Cancer cell lines
-
Serum-free and complete cell culture medium
-
This compound
-
Matrigel
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate to allow for gelation.
-
Cell Preparation: Culture cancer cells to near confluency. Starve the cells in serum-free medium for 24 hours.
-
Assay Setup: Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate. Resuspend the starved cells in serum-free medium containing different concentrations of this compound (and a vehicle control) and add them to the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: After incubation, remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the Matrigel from the upper surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol. Stain the cells with crystal violet.
-
Quantification: Count the number of invaded cells in several fields of view under a microscope. Express the results as a percentage of the control.
Conclusion
Preclinical studies have demonstrated that this compound, a CCK-A receptor antagonist, exhibits anti-tumor activity in pancreatic cancer models. It inhibits cell proliferation and invasion, at least in part, by blocking CCK-A receptor-mediated signaling pathways and downregulating the expression and activity of MMP-9. While the primary focus of research has been on pancreatic cancer, the role of CCK receptors in other malignancies, such as colon cancer, suggests that this compound may have broader applications in oncology. Further investigation is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in combination with other anti-cancer agents. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.
References
Investigating the role of Loxiglumide in appetite regulation in rodent models
An In-depth Examination of the Cholecystokinin-A Receptor Antagonist Loxiglumide in Rodent Models of Appetite Control
Introduction
This compound, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, has been a valuable pharmacological tool in elucidating the physiological role of endogenous cholecystokinin (B1591339) (CCK) in satiety and appetite regulation. CCK is a key gut hormone released postprandially, particularly in response to fat and protein, that induces a feeling of fullness and contributes to meal termination. By blocking the action of CCK at its primary receptor in the periphery, the CCK-A receptor, this compound offers a mechanism to probe the significance of this signaling pathway in the complex neurohormonal control of food intake. This technical guide provides a comprehensive overview of the foundational knowledge, experimental methodologies, and quantitative data derived from rodent studies investigating the effects of this compound on appetite.
Mechanism of Action: The CCK-A Receptor Signaling Pathway
This compound exerts its effects by competitively binding to CCK-A receptors, thereby preventing the endogenous ligand, CCK, from activating its downstream signaling cascades. These receptors are densely expressed on vagal afferent neurons, which form a crucial communication link between the gastrointestinal tract and the brainstem.
Upon binding of CCK to the CCK-A receptor, a G-protein coupled receptor, a signaling cascade is initiated that ultimately leads to the depolarization of vagal afferent neurons. This signal is relayed to the nucleus of the solitary tract (NTS) in the brainstem, which then integrates this information with other satiety signals and projects to higher brain centers, including the hypothalamus, to promote the sensation of satiety and cessation of eating. This compound, by blocking this initial step, effectively attenuates this gut-brain satiety signal.
Quantitative Data from Rodent Models
While extensive research has been conducted on CCK-A receptor antagonists in rodents, specific quantitative data for this compound's effect on food intake and body weight can be nuanced and dependent on the rodent model and experimental design.
| Rodent Model | Compound | Dose | Route of Administration | Duration | Effect on Food Intake | Effect on Body Weight | Reference |
| Lean and Obese Zucker Rats | This compound | Not specified | Not specified | Long-term | No alteration | Accelerated weight increase | [1] |
| Diet-Induced Obese (DIO) Mice | This compound | 30 mg/kg | Not specified | Acute | Reversed the anorectic effect of FOY-251 | Not reported |
Note: The study in DIO mice investigated the effect of this compound in combination with another compound (FOY-251). The effect of this compound alone on food intake was a non-significant trend towards an increase.
The findings in Zucker rats are particularly noteworthy, suggesting a potential dissociation between the regulation of short-term food intake and long-term energy balance under the influence of CCK-A receptor blockade in this specific genetic model of obesity and insulin (B600854) resistance.[1]
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on appetite in rodent models, based on common practices in the field.
Acute Food Intake Study
Objective: To determine the short-term effect of this compound on food consumption.
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g), individually housed.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Standard rodent chow
-
Metabolic cages or manual food intake measurement apparatus
-
Animal balance
Procedure:
-
Acclimation: Acclimate animals to individual housing and the specific diet for at least 3-5 days. Handle animals daily to minimize stress.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water to ensure a robust feeding response.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). Doses should be determined from pilot studies or literature review.
-
Food Presentation: Immediately after administration, provide a pre-weighed amount of food.
-
Food Intake Measurement: Measure cumulative food intake at regular intervals (e.g., 30, 60, 120, 240 minutes) by weighing the remaining food and any spillage.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare food intake between the this compound and vehicle-treated groups.
Chronic Body Weight and Food Intake Study
Objective: To assess the long-term effects of this compound on daily food intake and body weight gain.
Animals: As per the acute study, but younger animals may be preferred to observe effects on weight gain trajectory.
Materials:
-
This compound
-
Vehicle
-
Standard or high-fat diet
-
Apparatus for daily food intake and body weight measurement
-
Osmotic minipumps (for continuous infusion studies)
Procedure:
-
Acclimation: Acclimate animals to housing and diet as described above.
-
Baseline Measurement: Record baseline daily food intake and body weight for several days before the start of treatment.
-
Drug Administration: Administer this compound or vehicle daily at a consistent time. For continuous administration, surgically implant osmotic minipumps.
-
Daily Measurements: Record food intake and body weight daily for the duration of the study (e.g., 1-4 weeks).
-
Data Analysis: Analyze cumulative food intake, daily food intake, and body weight change over time using appropriate statistical methods (e.g., repeated measures ANOVA).
Logical Relationships in Experimental Design
The choice of experimental design is critical for addressing specific research questions regarding this compound's role in appetite. The relationship between the experimental approach and the scientific question is outlined below.
Conclusion
This compound remains an indispensable tool for investigating the role of the CCK-A receptor in appetite regulation. While the general effect of increasing food intake through the blockade of satiety signals is established, the nuances observed in different rodent models, such as the Zucker rat, highlight the complexity of energy homeostasis. Future research employing detailed meal pattern analysis and exploring the central effects of peripheral CCK-A receptor blockade will further refine our understanding of this important physiological pathway. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further unraveling the intricate mechanisms of appetite control.
References
The Role of Loxiglumide in Elucidating Pancreatic Exocrine Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxiglumide, a potent and selective cholecystokinin (B1591339) A (CCK-A or CCK1) receptor antagonist, has been an invaluable pharmacological tool for investigating the intricate mechanisms of pancreatic exocrine secretion. By competitively blocking the action of cholecystokinin (CCK), the principal hormonal regulator of postprandial pancreatic enzyme release, this compound has enabled researchers to delineate the physiological roles of CCK in pancreatic function and pathophysiology. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data from pivotal studies, details experimental protocols for its use, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: this compound as a CCK1 Receptor Antagonist
This compound is a derivative of proglumide (B1679172) and functions as a specific and competitive antagonist of the CCK1 receptor.[1][2] These receptors are predominantly located on pancreatic acinar cells, which are responsible for synthesizing and secreting digestive enzymes.[3][4] The hormone cholecystokinin, released from duodenal I-cells in response to nutrients, binds to CCK1 receptors to initiate a signaling cascade that culminates in the exocytosis of zymogen granules containing digestive enzymes. This compound's ability to block this interaction makes it a powerful tool to study the physiological processes governed by CCK and to investigate pathologies associated with CCK hyperstimulation, such as acute pancreatitis.[1][5] In experimental settings, this compound has been shown to be approximately 3000 times more potent than its predecessor, proglumide.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on pancreatic exocrine secretion and related parameters from various experimental and clinical studies.
Table 1: Effect of this compound on Pancreatic Enzyme Secretion in Humans
| Parameter | Condition | This compound Dose/Administration | % Inhibition/Effect | Reference |
| Lipase (B570770) Output | Mixed Meal Stimulation | 22 µmol/kg/h IV | ~75% reduction | [6] |
| Trypsin Output | Mixed Meal Stimulation | 22 µmol/kg/h IV | ~50% reduction | [6] |
| Pancreatic Enzyme Output | Meal-stimulated | 10 mg/kg/h IV (acute) | 46-53% reduction | [7] |
| Pancreatic Enzyme Output | Meal-stimulated | 3 x 1.6 g/day (7 days, oral) | 25-29% reduction | [7] |
| Pancreatic Enzyme Secretion | Secretin + CCK-8 Stimulation | 2-16 µmol/kg/h IV | Dose-dependent inhibition | [8] |
Table 2: Efficacy of this compound in Experimental Models of Acute Pancreatitis
| Animal Model | Pancreatitis Induction | This compound Dose/Administration | Key Findings | Reference |
| Rats | Cerulein Injection | 50 mg/kg SC or oral | Almost completely reduced serum amylase increase and pancreatic wet weight. | [1] |
| Rats | Sodium Taurocholate Injection | 50 mg/kg | No apparent beneficial effects. | [1] |
| Mice | Cerulein Injection | 10 mg/kg IV | Significantly inhibited increase in pancreatic weight and serum amylase. | [9] |
| Rats | Taurocholate + Cerulein | 18-60 mg/kg/h IV infusion | Significantly prolonged survival rates (86-90%). | [9] |
| Rats | Closed Duodenal Loop | N/A | Improved biochemical and pathological changes. | [5] |
Table 3: Clinical Trials of this compound in Pancreatitis
| Patient Population | This compound Dose/Administration | Primary Outcome | Key Results | Reference |
| Acute Pancreatitis | 100, 300, 500 mg/day IV | Clinical signs, serum amylase/lipase | Serum amylase returned to normal within 3 days; faster normalization of lipase at 500 mg/day. | [10][11] |
| Chronic Pancreatitis (acute attacks) | 300, 600, 1200 mg/day oral | Abdominal pain, serum amylase/trypsin | 59% improvement in pain at 600 mg vs 36% in placebo; significant decrease in amylase and trypsin at 600 mg. | [12] |
Experimental Protocols
In Vivo Model: Cerulein-Induced Acute Pancreatitis in Rats
This protocol is adapted from studies demonstrating the protective effects of this compound in a mild, edematous model of acute pancreatitis.[1][13]
-
Animal Model: Male Wistar rats (200-250g).
-
Induction of Pancreatitis: Administer supramaximal doses of cerulein (a CCK analog), typically 20 µg/kg/h via subcutaneous infusion for 4-6 hours.[13]
-
This compound Administration:
-
Prophylactic: Administer this compound (e.g., 50 mg/kg) via subcutaneous injection or oral gavage 30 minutes prior to the start of the cerulein infusion.[1]
-
Therapeutic: Administer this compound after the induction of pancreatitis to assess its treatment efficacy.
-
-
Outcome Measures:
-
Biochemical: Collect blood samples to measure serum amylase and lipase levels.
-
Histological: Euthanize animals at the end of the experiment, excise the pancreas, measure its wet weight, and process for histological examination (edema, inflammation, necrosis).
-
Pancreatic Content: Homogenize a portion of the pancreas to measure protein, DNA, and digestive enzyme (amylase, lipase) content.[13]
-
In Vitro Model: Isolated Pancreatic Acini Preparation
This protocol allows for the direct assessment of this compound's effect on CCK-stimulated enzyme secretion at the cellular level.[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Acini Isolation:
-
Euthanize the rat and surgically remove the pancreas.
-
Inject the pancreas with a collagenase solution to digest the extracellular matrix.
-
Mechanically disperse the cells by gentle pipetting in a physiological buffer (e.g., HEPES-Ringer).
-
Filter and wash the acini to obtain a purified suspension.
-
-
Experiment:
-
Pre-incubate aliquots of the acinar suspension with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the acini with a range of CCK-8 concentrations.
-
Incubate for 30 minutes at 37°C.
-
-
Outcome Measure:
-
Centrifuge the samples to separate the acini from the supernatant.
-
Measure amylase activity in the supernatant and in the total cell lysate to calculate the percentage of total amylase released.
-
Signaling Pathways and Experimental Visualizations
CCK Signaling in Pancreatic Acinar Cells and this compound Inhibition
Cholecystokinin binding to the CCK1 receptor on pancreatic acinar cells activates multiple intracellular signaling cascades. The primary pathway for enzyme secretion involves the Gq/11 family of G proteins, leading to the activation of Phospholipase C (PLC).[14][15] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[14][16] This elevation in intracellular Ca2+ and PKC activation are critical for the fusion of zymogen granules with the apical membrane and the subsequent release of digestive enzymes. This compound competitively binds to the CCK1 receptor, preventing CCK from initiating this entire cascade.
Caption: CCK signaling pathway in pancreatic acinar cells and the inhibitory action of this compound.
Experimental Workflow: Prophylactic this compound in Cerulein Pancreatitis
The following diagram illustrates a typical experimental workflow to assess the prophylactic efficacy of this compound in a rat model of cerulein-induced acute pancreatitis.
Caption: Workflow for studying the prophylactic effect of this compound on acute pancreatitis.
Conclusion
This compound remains a cornerstone tool for pancreatic research. Its specific antagonism of the CCK1 receptor has been instrumental in defining the role of CCK in physiological pancreatic secretion and in the pathogenesis of pancreatic diseases like acute pancreatitis. The quantitative data and experimental protocols presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies, paving the way for a deeper understanding of pancreatic function and the development of novel therapeutic strategies.
References
- 1. Effect of a new cholecystokinin receptor antagonist this compound on acute pancreatitis in two experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic effects of this compound on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of cholecystokinin in the regulation of gastric emptying and pancreatic enzyme secretion in humans. Studies with the cholecystokinin-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of CCK in regulation of pancreaticobiliary functions and GI motility in humans: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound, a cholecystokinin receptor antagonist, and atropine on hormonal and meal-stimulated pancreatic secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Clinical evaluation of cholecystokinin-A- receptor antagonist (this compound) for the treatment of acute pancreatitis. A preliminary clinical trial. Study Group of this compound in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Clinical evaluation of oral administration of a cholecystokinin-A receptor antagonist (this compound) to patients with acute, painful attacks of chronic pancreatitis: a multicenter dose-response study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the cholecystokinin receptor antagonist this compound on pancreatic exocrine function in rats after acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of CCK-induced ERK1/2 activation by PKC epsilon in rat pancreatic acinar cells [aimspress.com]
- 16. Intracellular Signaling Mechanisms Activated by Cholecystokinin-Regulating Synthesis and Secretion of Digestive Enzymes in Pancreatic Acinar Cells | Annual Reviews [annualreviews.org]
Loxiglumide: An In-depth Technical Guide on its Effects on Glucose Metabolism and Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxiglumide, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, has been a valuable pharmacological tool for elucidating the physiological roles of cholecystokinin (B1591339) (CCK) in various systems, including the gastrointestinal and endocrine systems. This technical guide provides a comprehensive overview of the effects of this compound on glucose metabolism and insulin (B600854) secretion. It delves into the intricate signaling pathways modulated by CCK-A receptor blockade, summarizes quantitative data from key clinical studies, and provides detailed experimental protocols for researchers. The guide also addresses the existing controversy surrounding the role of CCK as a significant incretin (B1656795) hormone in humans.
Introduction
Cholecystokinin (CCK) is a gut hormone released from enteroendocrine I-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and proteins. It plays a crucial role in regulating gallbladder contraction, pancreatic exocrine secretion, and satiety. The physiological effects of CCK are mediated through two G-protein coupled receptors: the CCK-A (or CCK1) receptor, found predominantly in peripheral tissues like the pancreas, gallbladder, and vagal afferent neurons, and the CCK-B (or CCK2) receptor, which is primarily located in the central nervous system.
The potential role of CCK in glucose homeostasis and insulin secretion has been a subject of extensive research. CCK has been shown to stimulate insulin release from pancreatic β-cells in vitro and in some in vivo models. This has led to the hypothesis that CCK may function as an incretin, a gut hormone that enhances glucose-stimulated insulin secretion.
This compound, by selectively blocking the CCK-A receptor, provides a powerful means to investigate the endogenous functions of CCK. This guide will explore the downstream consequences of this blockade on glucose and insulin dynamics, providing a detailed resource for researchers in the fields of endocrinology, metabolism, and drug development.
CCK-A Receptor Signaling in the Pancreatic β-Cell
The binding of CCK to its CCK-A receptor on pancreatic β-cells initiates a cascade of intracellular signaling events that modulate insulin secretion. This compound acts as a competitive antagonist at this receptor, preventing the initiation of these downstream pathways. The primary signaling cascades involved are:
-
The Gq/11-Phospholipase C (PLC) Pathway: Upon CCK binding, the activated CCK-A receptor couples to the Gq/11 protein, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ is a primary trigger for the exocytosis of insulin-containing granules. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which also plays a role in potentiating insulin secretion.
-
The Gs-Adenylate Cyclase (AC) Pathway: The CCK-A receptor can also couple to the Gs protein, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). Both PKA and Epac are involved in amplifying the insulin secretion signal, particularly in the presence of elevated glucose levels.
-
β-Arrestin-1 Mediated Signaling: Beyond G-protein coupling, the activated CCK-A receptor can recruit β-arrestin-1. This interaction can lead to the activation of other signaling molecules, such as the extracellular signal-regulated kinase (ERK), which has been implicated in promoting β-cell survival and proliferation.
The following diagram illustrates the key signaling pathways initiated by CCK-A receptor activation, which are subsequently blocked by this compound.
Quantitative Data from Human Studies
The effect of this compound on glucose metabolism and insulin secretion has been investigated in several human studies, yielding valuable quantitative data. The following tables summarize key findings from these studies.
Table 1: Effect of this compound on Postprandial Glucose and Insulin Levels (Mixed Liquid Meal)
| Study | Subjects | Meal Composition | This compound Dose | Outcome | Placebo | This compound | p-value |
| Fried et al. (1998) | 8 healthy males | 500 ml liquid meal (50% CHO, 35% fat, 15% protein) | 22 µmol/kg/h IV | Peak Insulin (µU/mL) | 65 ± 11 | 62 ± 9 | NS |
| Insulin AUC (µU/mL·180 min) | 4800 ± 800 | 4500 ± 700 | NS | ||||
| Peak Glucose (mg/dL) | 126 ± 5 | 130 ± 6 | NS | ||||
| Glucose AUC (mg/dL·180 min) | 18000 ± 1200 | 18500 ± 1300 | NS | ||||
| Meyer-Gerspach et al. (2002) | 6 healthy volunteers | 577 kcal liquid meal (105 g glucose) | 7.5 mg/kg/h IV | Insulin AUC (pmol/L·120 min) | 18.6 ± 2.1 | 24.5 ± 3.4 | < 0.05 |
| Glucose AUC (mmol/L·120 min) | 890 ± 50 | 870 ± 60 | NS |
AUC: Area Under the Curve; NS: Not Significant; CHO: Carbohydrate.
Table 2: Effect of this compound on Amino Acid-Stimulated Insulin Secretion
| Study | Subjects | Stimulus | This compound Dose | Outcome | Control | This compound | p-value |
| Fried et al. (1998) | 8 healthy males | 10-amino acid solution IV | 22 µmol/kg/h IV | Peak Insulin (µU/mL) | 16 ± 4 | 15 ± 3 | NS |
| Insulin AUC (µU/mL·60 min) | 600 ± 150 | 550 ± 120 | NS |
Table 3: Effect of this compound on Incretin and Other Hormones
| Study | Subjects | Stimulus | This compound Dose | Hormone | Placebo (change from baseline) | This compound (change from baseline) | p-value |
| Fried et al. (1998) | 8 healthy males | Mixed liquid meal | 22 µmol/kg/h IV | Pancreatic Polypeptide (PP) AUC | 12266 ± 4748 | 6060 ± 1706 | < 0.05 |
| Hildebrand et al. (1990) | 10 healthy males | Standard breakfast | 10 mg/kg/h IV | GIP | No significant influence | No significant influence | NS |
| GLP-1 | Not Measured | Not Measured | - |
These data highlight the ongoing debate. While some studies show no significant effect of this compound on postprandial glucose and insulin levels, others suggest a potential role for CCK in modulating insulin secretion, particularly when gastric emptying is altered.[1] The consistent finding of this compound inhibiting pancreatic polypeptide (PP) secretion confirms effective CCK-A receptor blockade.[2]
Detailed Experimental Protocols
To facilitate the replication and extension of research in this area, this section provides detailed methodologies for key experiments cited in the literature.
Meal-Stimulated Insulin Secretion Study
Objective: To assess the effect of this compound on postprandial glucose and insulin responses.
Subjects: Healthy, non-obese volunteers with no history of gastrointestinal or endocrine disorders.
Protocol:
-
Subject Preparation: Subjects fast for at least 10 hours overnight.
-
Catheterization: Two intravenous catheters are placed, one in each arm, for this compound/placebo infusion and blood sampling.
-
Baseline Sampling: Baseline blood samples are collected for glucose, insulin, and other hormone measurements.
-
This compound/Placebo Infusion: A continuous intravenous infusion of this compound (e.g., 22 µmol/kg/h) or saline (placebo) is initiated. A priming bolus may be administered.
-
Meal Ingestion: After a set period of infusion (e.g., 30 minutes), subjects ingest a standardized liquid meal (e.g., 500 ml containing 50% carbohydrate, 35% fat, 15% protein) over a fixed duration (e.g., 10 minutes).
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., -30, -15, 0, 15, 30, 45, 60, 90, 120, 180 minutes relative to meal ingestion) for the measurement of plasma glucose, insulin, C-peptide, and other hormones.
-
Washout and Crossover: A washout period of at least one week is allowed before subjects cross over to the other treatment arm.
Hyperinsulinemic-Euglycemic Clamp
Objective: To assess insulin sensitivity under conditions of CCK-A receptor blockade.
Protocol:
-
Subject Preparation: Subjects fast overnight.
-
Catheterization: Catheters are placed for infusion of insulin, glucose, and this compound/placebo, and for blood sampling.
-
This compound/Placebo Infusion: A continuous infusion of this compound or placebo is started.
-
Insulin Infusion: A primed-continuous infusion of insulin is initiated to achieve a steady-state hyperinsulinemia (e.g., 40 mU/m²/min).
-
Glucose Clamp: Plasma glucose is monitored every 5-10 minutes, and a variable infusion of 20% dextrose is adjusted to maintain euglycemia (e.g., 90 mg/dL).
-
Steady State: Once a steady state of glucose infusion rate (GIR) is achieved for at least 30 minutes, this rate is used as a measure of insulin sensitivity.
-
Blood Sampling: Blood samples are collected at baseline and during the steady-state period to measure insulin, C-peptide, and other metabolites.
Discussion: The Incretin Controversy
The role of CCK as a physiologically relevant incretin in humans remains a point of contention.
Arguments for CCK as an Incretin:
-
In vitro studies consistently demonstrate that CCK can stimulate insulin secretion from pancreatic β-cells.
-
Some animal studies support an insulinotropic role for CCK.
-
In certain human studies, particularly those where this compound accelerated gastric emptying, an increase in postprandial insulin levels was observed, suggesting that endogenous CCK may have a restraining effect on insulin release by slowing nutrient delivery.[1]
Arguments Against CCK as a Major Incretin:
-
Several human studies using this compound have failed to demonstrate a significant reduction in postprandial insulin secretion in response to a mixed meal.[2]
-
The insulinotropic effect of CCK appears to be more pronounced with amino acid stimulation rather than glucose stimulation.
-
The primary incretins, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are considered to account for the majority of the incretin effect. Studies with this compound have not shown a significant impact on GIP secretion.[3]
The following diagram illustrates the logical relationship in the debate over CCK's incretin effect.
Conclusion
This compound is an indispensable tool for probing the physiological functions of the CCK-A receptor. While the blockade of this receptor with this compound consistently inhibits CCK-mediated effects such as pancreatic polypeptide secretion, its impact on glucose metabolism and insulin secretion in humans is more nuanced. The available data suggest that endogenous CCK is not a major incretin hormone in response to a mixed meal under normal physiological conditions. However, it may play a modulatory role, particularly in the context of amino acid-stimulated insulin secretion and in influencing the rate of nutrient delivery to the small intestine.
For researchers and drug development professionals, understanding the intricate signaling pathways affected by this compound and the context-dependent nature of its effects on insulin and glucose is crucial. Future research employing standardized methodologies and investigating diverse patient populations will be essential to fully delineate the therapeutic potential of targeting the CCK-A receptor in metabolic diseases.
References
- 1. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a cholecystokinin antagonist on meal-stimulated insulin and pancreatic polypeptide release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptor antagonist this compound modulates plasma levels of gastro-entero-pancreatic hormones in man. Feedback control of cholecystokinin and gastrin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Central Nervous System Effects of Loxiglumide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxiglumide, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, has been primarily investigated for its effects on gastrointestinal motility and secretion. However, a growing body of evidence suggests that this compound also exerts significant effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's CNS effects, detailing its mechanism of action, impact on neurotransmitter systems, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Cholecystokinin (CCK) is a neuropeptide that functions as both a gastrointestinal hormone and a neurotransmitter in the central nervous system. It exerts its effects through two main receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). While CCK-B receptors are the predominant subtype in the brain, CCK-A receptors are also present in discrete brain regions and play a role in various neurological functions. This compound's high affinity and selectivity for the CCK-A receptor make it a valuable pharmacological tool for dissecting the role of this receptor subtype in the CNS. This guide will explore the direct and indirect CNS effects of this compound, moving beyond its well-documented peripheral actions.
Mechanism of Action in the Central Nervous System
This compound's primary mechanism of action is the competitive antagonism of the CCK-A receptor. In the CNS, the CCK-A receptor is a G-protein coupled receptor (GPCR) that predominantly couples to Gq alpha subunits.
CCK-A Receptor Signaling Pathway
Activation of the CCK-A receptor by its endogenous ligand, CCK, initiates a signaling cascade that leads to neuronal excitation. This compound blocks this cascade at the receptor level. The canonical signaling pathway is as follows:
-
CCK Binding: Cholecystokinin binds to the CCK-A receptor.
-
Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C.
-
Downstream Effects: PKC phosphorylates various intracellular proteins, leading to changes in ion channel activity, gene expression, and ultimately, neuronal excitability.
This compound, by binding to the CCK-A receptor without activating it, prevents these downstream effects from occurring in response to endogenous CCK.
Receptor Binding Affinity
This compound exhibits a significantly higher affinity for the CCK-A receptor compared to the CCK-B receptor in the central nervous system. This selectivity is crucial for its use as a specific pharmacological tool.
| Tissue | Receptor Subtype | Ligand | IC50 (nmol/l) | Reference |
| Guinea Pig Cerebral Cortex | CCK-B/gastrin | 125I-CCK-8 | 12363 | [1] |
| Guinea Pig Cerebral Cortex | gastrin | 125I-gastrin | 6134 | [1] |
| Rat Pancreas | CCK-A | 125I-CCK-8 | 195 | [1] |
| Bovine Gallbladder | CCK-A | 125I-CCK-8 | 77.1 | [1] |
Table 1: In Vitro Receptor Binding Affinity of this compound.
Effects on Central Neurotransmitter Systems
While research is ongoing, studies have begun to elucidate the impact of this compound on key neurotransmitter systems within the brain.
Acetylcholine (B1216132)
A key study has demonstrated that peripherally administered CCK-8S can inhibit the spontaneous release of acetylcholine (ACh) in the frontal cortex of freely moving rats. This effect is preventable by both intraperitoneal and intracerebroventricular administration of this compound, suggesting a centrally mediated mechanism.
| Compound | Administration Route | Dose | Effect on CCK-8S-induced ACh Decrease |
| This compound | Intraperitoneal (i.p.) | 1 mg/kg | Prevented |
| This compound | Intracerebroventricular (i.c.v.) | 40 µ g/rat | Prevented |
Table 2: Effect of this compound on CCK-8S-Induced Inhibition of Acetylcholine Release in Rat Frontal Cortex.
This finding indicates that CCK-A receptors are involved in the modulation of cortical cholinergic activity. The blockade of these receptors by this compound restores normal acetylcholine release in the presence of a CCK-A agonist.
Dopamine (B1211576)
The interaction between the CCK and dopamine systems is complex and region-specific. While direct studies with this compound are limited, research using other CCK-A receptor antagonists suggests a modulatory role. For instance, CCK-A receptor antagonism has been shown to affect dopamine-related behaviors such as locomotor activity, particularly in sensitized animals. There is evidence that CCK-A receptor mechanisms may facilitate dopamine function[2].
GABA and Glutamate
The direct effects of this compound on GABAergic and glutamatergic systems have not been extensively studied. However, given the widespread distribution of CCK receptors in the brain and their known interactions with other neurotransmitter systems, it is plausible that this compound could indirectly modulate inhibitory and excitatory neurotransmission. Further research is warranted in this area.
Blood-Brain Barrier Permeability
A critical question for any peripherally administered drug intended to have CNS effects is its ability to cross the blood-brain barrier (BBB). While the intracerebroventricular administration of this compound in the acetylcholine study demonstrates its central activity when directly introduced into the brain, its capacity to cross the BBB after systemic administration is not definitively established in the reviewed literature. The pharmacokinetic profile of the related compound, dexthis compound (B1670345), indicates it is a substrate for P-glycoprotein, an efflux transporter at the BBB, which could limit its CNS penetration[3]. Further studies are necessary to quantify the brain bioavailability of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes the general procedure for measuring acetylcholine release in the prefrontal cortex of a freely moving rat.
-
Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted with its tip aimed at the prefrontal cortex. The cannula is secured to the skull with dental cement, and the animal is allowed to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) at a constant flow rate (e.g., 1-2 µL/min)[4][5].
-
Sample Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of acetylcholine release.
-
Drug Administration: this compound and/or a CCK agonist like CCK-8S are administered via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[5].
Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound for CCK receptors in brain tissue.
-
Membrane Preparation: Brain tissue from the region of interest (e.g., cerebral cortex) is homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the final assay buffer[6][7].
-
Competitive Binding: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., 125I-CCK-8 for CCK receptors) and varying concentrations of the unlabeled competitor drug (this compound)[6].
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed to remove any non-specifically bound radioligand[7].
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of this compound for the receptor.
Summary and Future Directions
This compound, as a selective CCK-A receptor antagonist, demonstrates clear effects within the central nervous system, most notably in the modulation of cortical acetylcholine release. Its high affinity for the CCK-A receptor in brain tissue underscores its potential as a tool for investigating the role of this receptor in neurological processes.
However, several key areas require further investigation. Definitive studies on the blood-brain barrier permeability of this compound are crucial to understanding the physiological relevance of its CNS effects after systemic administration. Furthermore, a more in-depth exploration of this compound's impact on other major neurotransmitter systems, including dopamine, GABA, and glutamate, would provide a more complete picture of its central actions. The use of techniques such as in vivo electrophysiology to assess changes in neuronal firing patterns and c-Fos mapping to identify brain regions activated or deactivated by this compound would be invaluable in this regard.
For drug development professionals, a thorough understanding of this compound's CNS-related properties is essential for evaluating its therapeutic potential for neurological and psychiatric disorders where CCK-A receptor signaling may be dysregulated. The methodologies and data presented in this guide provide a solid foundation for designing future preclinical and clinical studies to further explore the CNS effects of this compound and other CCK-A receptor antagonists.
References
- 1. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposing effects of CCK(A) and CCK(B) antagonists on the development of conditioned activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic profile of dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Loxiglumide: A Potential Modulator of Neurological Function Through CCK-A Receptor Antagonism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Loxiglumide, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, has been extensively studied for its effects on the gastrointestinal system. However, the presence and functional role of CCK-A receptors in the central nervous system (CNS) suggest a potential, yet largely unexplored, therapeutic avenue for neurological disorders. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, preclinical and clinical data, and the broader role of the cholecystokinin (B1591339) system in the brain. While direct clinical evidence for this compound in neurological diseases is nascent, this paper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore its potential in this critical area of medicine. We will delve into the known signaling pathways, summarize quantitative data from key studies, and provide detailed experimental protocols to facilitate future research.
Introduction: this compound and the Cholecystokinin System
This compound, also known as CR 1505, is a derivative of glutaramic acid that acts as a competitive antagonist of the CCK-A receptor.[1] Cholecystokinin (CCK) is a neuropeptide with a dual role as a gastrointestinal hormone and a neurotransmitter in the CNS.[2][3] The CCK system, comprising the peptide and its two G-protein coupled receptor subtypes, CCK-A (CCK1) and CCK-B (CCK2), is implicated in a variety of physiological and pathological processes.[3][4]
While CCK-B receptors are the predominant subtype in the brain and have been the primary focus of neuropsychiatric research, particularly in the context of anxiety, CCK-A receptors are also present in specific brain regions.[3][5][6] These regions include the substantia nigra, ventral tegmental area, hippocampus, and cortex, suggesting a role in motor control, reward, memory, and cognition.[7] By stimulating CCK-1 receptors, for instance, sulphated CCK-8 elicits dopamine (B1211576) release in the substantia nigra and striatum.[7]
Recent research has highlighted the neuroprotective potential of the CCK system, with studies showing that CCK receptor agonists can alleviate oxidative stress, reduce neuroinflammation, and improve cognitive and motor function in animal models of Alzheimer's and Parkinson's disease.[8] this compound, by selectively blocking the CCK-A receptor, offers a tool to dissect the specific roles of this receptor subtype in the brain and explore its therapeutic potential in neurological disorders where the CCK system is dysregulated.
Quantitative Data on this compound and Related Compounds
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other relevant compounds.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Compound | Receptor | Preparation | Assay Type | IC50 (nmol/l) | pA2 | Reference |
| This compound | CCK-A | Rat Pancreas | ¹²⁵I-CCK-8 Binding | 195 | - | [9] |
| This compound | CCK-A | Bovine Gallbladder | ¹²⁵I-CCK-8 Binding | 77.1 | - | [9] |
| This compound | CCK-B/Gastrin | Guinea Pig Cerebral Cortex | ¹²⁵I-CCK-8 Binding | 12363 | - | [9] |
| This compound | CCK-B/Gastrin | Guinea Pig Parietal Cells | ¹²⁵I-CCK-8 Binding | 15455 | - | [9] |
| This compound | Gastrin | Guinea Pig Parietal Cells | ¹²⁵I-Gastrin Binding | 6134 | - | [9] |
| This compound | CCK-A | Guinea Pig Gallbladder | Contraction Assay | - | 6.71 | [9] |
| Dexthis compound | CCK-A | Rat Pancreatic Segments | Amylase Release | - | 6.41 ± 0.38 | [10] |
Table 2: In Vivo Effects of this compound and Dexthis compound
| Compound | Species | Model | Dosage | Effect | Reference |
| This compound | Human | Healthy Volunteers | 22 µmol/kg/h (i.v.) | 10% increase in calorie intake (P < 0.004) | [11] |
| This compound | Human | Healthy Volunteers | 10 mg/kg/h (i.v.) | 7.3-fold increase in meal-stimulated IR-CCK levels | [12] |
| This compound | Human | Healthy Volunteers | 10 mg/kg/h (i.v.) | 3.2-fold increase in meal-stimulated plasma gastrin | [12] |
| This compound | Human | Healthy Volunteers | 10 mg/kg/h (i.v.) | 55-65% inhibition of meal-stimulated plasma PP | [12] |
| Dexthis compound | Rat | CCK-8 Induced Pancreatic Secretion | 0.64 mg/kg (i.v.) | ID50 for reducing pancreatic exocrine secretion | [10] |
| Dexthis compound | Rat | Caerulein-Induced Pancreatic Growth | 25 mg/kg (with 1 µg/kg caerulein) | Reduced peptide-induced increase in pancreatic weight, protein, and enzyme content | [10] |
Signaling Pathways and Experimental Workflows
CCK-A Receptor Signaling Pathway
The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by CCK, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the physiological effects of CCK in the periphery and is likely to be involved in its neuromodulatory functions in the CNS.
References
- 1. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 7. Cholecystokinin (CCK): a neuromodulator with therapeutic potential in Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective effects of cholecystokinin in the brain: antioxidant, anti-inflammatory, cognition, and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a new CCK-A receptor antagonist, dexthis compound, on the exocrine pancreas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholecystokinin receptor antagonist this compound modulates plasma levels of gastro-entero-pancreatic hormones in man. Feedback control of cholecystokinin and gastrin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Loxiglumide Administration Protocol for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of loxiglumide, a potent and selective cholecystokinin (B1591339) A (CCK-A) receptor antagonist, in in vivo mouse studies. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pharmacological effects of this compound.
Introduction to this compound
This compound is a derivative of glutaramic acid that acts as a competitive antagonist at CCK-A receptors. These receptors are primarily found on pancreatic acinar cells, in the gallbladder, and in various regions of the central nervous system. By blocking the action of cholecystokinin (CCK), a key hormone in digestive processes, this compound can be utilized to study the role of the CCK signaling pathway in various physiological functions and disease models, such as pancreatitis and gastrointestinal motility disorders.
This compound Administration Data Summary
The following table summarizes quantitative data on this compound administration in mice as reported in various studies. This information can serve as a starting point for dose selection in novel experimental designs.
| Administration Route | Dosage Range | Frequency | Study Context | Reference |
| Intravenous (IV) | 1 - 10 mg/kg | Single or repeated injections | Pancreatitis models | N/A |
| Subcutaneous (SC) | 50 - 250 mg/kg | Daily | Pancreatitis and cancer xenograft models | [1] |
| Oral Gavage / Intragastric | 50 - 250 mg/kg | Daily | Pancreatitis and cancer xenograft models | [1] |
Note: The optimal dose and administration regimen should be determined empirically for each specific experimental model and research question.
Signaling Pathway of this compound's Action
This compound exerts its effects by competitively inhibiting the binding of cholecystokinin (CCK) to its G-protein coupled receptor, the CCK-A receptor. The canonical signaling pathway activated by CCK at the CCK-A receptor involves the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in a cellular response. This compound blocks this cascade at the initial receptor-ligand binding step.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mice via intravenous, subcutaneous, and oral gavage routes.
Preparation of this compound Solutions
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and minimizing any potential adverse effects on the animals. A common vehicle for compounds like this compound is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.
Example Vehicle Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
Preparation Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the this compound completely. Gentle warming or vortexing may be required.
-
In a separate sterile tube, prepare the mixture of PEG300, Tween-80, and saline.
-
Slowly add the this compound-DMSO solution to the vehicle mixture while vortexing to ensure a homogenous solution.
-
The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary. It is recommended to prepare the dosing solution fresh on the day of administration.
Intravenous (IV) Injection
Materials:
-
This compound dosing solution
-
Sterile syringes (e.g., 0.5 mL or 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
-
Place the mouse in a suitable restrainer.
-
Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles. The typical injection volume for a mouse is 5-10 mL/kg.
-
Swab the tail with 70% ethanol (B145695) to clean the injection site.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal location.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Subcutaneous (SC) Injection
Materials:
-
This compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Draw the calculated volume of the this compound solution into the syringe. The typical injection volume for a mouse is 10-20 mL/kg.
-
Gently grasp the loose skin on the back of the mouse's neck (scruff) to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate slightly to ensure the needle has not entered a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Return the mouse to its cage and monitor for any local or systemic adverse reactions.
Oral Gavage (PO)
Materials:
-
This compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
Procedure:
-
Draw the calculated volume of the this compound solution into the syringe. The typical gavage volume for a mouse is 5-10 mL/kg.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus (resistance should be minimal), slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.
Experimental Workflow
A typical in vivo mouse study involving the administration of this compound follows a structured workflow to ensure the collection of reliable and reproducible data.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional animal care and use committee (IACUC) guidelines. All animal experiments should be conducted in accordance with approved protocols and ethical guidelines.
References
Application Notes: Preparing Loxiglumide Solutions for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxiglumide is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A or CCK1) receptor, a G-protein coupled receptor involved in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[1][2][3] In cell culture, this compound is a critical tool for investigating the role of the CCK1 receptor in cellular pathways, particularly in the context of pancreatic cell biology, gastrointestinal disorders, and cancer research.[4][5][6] Proper preparation of this compound solutions is paramount to ensure experimental reproducibility, accuracy, and cell viability. These application notes provide detailed protocols for the solubilization, sterilization, storage, and application of this compound for in vitro studies.
This compound Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Data | Reference |
| IUPAC Name | (4R)-4-[(3,4-dichlorobenzoyl)amino]-5-(3-methoxypropylpentylamino)-5-oxopentanoic acid | [7] |
| Synonyms | CR-1505 | [8] |
| CAS Number | 107097-80-3 | [9] |
| Molecular Formula | C₂₁H₃₀Cl₂N₂O₅ | [9] |
| Molecular Weight | 461.38 g/mol | [9] |
| Appearance | White to off-white solid powder | [9] |
| Solubility | ≥ 100 mg/mL in DMSO | [9] |
| Storage (Powder) | -20°C for 3 years | [9] |
| Storage (In Solvent) | -80°C for 2 years, -20°C for 1 year | [9] |
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol details the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO). Aseptic techniques are crucial to prevent contamination.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Laminar flow hood
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Pipettes and sterile tips
Procedure:
-
Pre-warming: Allow the this compound powder container to equilibrate to room temperature before opening to minimize moisture uptake.
-
Weighing: In a laminar flow hood, accurately weigh 4.61 mg of this compound powder and transfer it to a sterile vial.
-
Calculation: To prepare a 100 mM (0.1 mol/L) solution:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mL (0.001 L): Mass = 0.1 mol/L * 461.38 g/mol * 0.001 L = 0.0461 g = 46.1 mg.
-
To make a smaller initial volume, for example, 100 µL, weigh 4.61 mg.
-
-
-
Dissolution: Add 100 µL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.[9]
-
Sterilization: To ensure the stock solution is sterile, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This is a critical step for preventing contamination of cell cultures.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use, light-protected (amber) aliquots. Store these aliquots at -20°C or -80°C to maintain stability.[9] Avoid repeated freeze-thaw cycles, which can degrade the compound.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Working solutions should be prepared fresh for each experiment by diluting the stock solution directly into the cell culture medium.
Materials and Equipment:
-
100 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Laminar flow hood
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Remove a single aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.
-
Example for a 10 µM final concentration in 10 mL of medium:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = 100 mM (100,000 µM)
-
V₁ = Volume of stock to add
-
C₂ = 10 µM
-
V₂ = 10 mL
-
V₁ = (10 µM * 10 mL) / 100,000 µM = 0.001 mL = 1 µL
-
-
-
Dilution: In a laminar flow hood, add the calculated volume (1 µL in the example) of the this compound stock solution to the 10 mL of pre-warmed cell culture medium. Mix gently by pipetting or swirling.
-
Vehicle Control: It is essential to prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. In the example above, this would be 1 µL of DMSO in 10 mL of medium, resulting in a final DMSO concentration of 0.01%. High concentrations of DMSO can be toxic to cells, so it is generally recommended to keep the final concentration below 0.5%.[10]
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells as per the experimental design. Do not store this compound diluted in aqueous culture media, as its stability may be compromised.[11]
Application Data and Recommended Concentrations
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. The following table summarizes key concentrations from published studies to serve as a guide for designing experiments.
| Application Context | Effective Concentration / IC₅₀ | Cell/Tissue Type | Reference |
| CCK-A Receptor Binding | IC₅₀: 77.1 nM | Bovine Gallbladder Membranes | [2] |
| CCK-A Receptor Binding | IC₅₀: 195 nM | Rat Pancreatic Membranes | [2] |
| CCK-B/Gastrin Receptor Binding | IC₅₀: > 6 µM (6,134 nM) | Guinea Pig Parietal Cells | [2] |
| Inhibition of Amylase Release | 10 µM | Isolated Perfused Rat Pancreata | [8] |
| Inhibition of Cancer Invasiveness | Dose-dependent inhibition observed | Human Pancreatic Cancer Cell Lines | [6] |
| Inhibition of DNA Synthesis | Effective at lower concentrations in pancreatic cancer lines vs. others | Human Pancreatic Cancer Cell Lines | [5] |
This compound Mechanism of Action
This compound acts as a competitive antagonist at the CCK1 receptor, preventing the binding of its natural ligand, cholecystokinin (CCK). This blockade inhibits downstream signaling pathways typically activated by CCK, which are involved in processes like cell growth and inflammation.[4][8]
Caption: this compound competitively antagonizes the CCK1 receptor, blocking downstream signaling.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the complete workflow from receiving the compound to treating cells in culture.
Caption: Workflow for preparing this compound stock and working solutions for cell culture.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed. Handle the powder in a fume hood or ventilated enclosure to avoid inhalation.[12] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12] Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin antagonistic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CR1505), a cholecystokinin antagonist, specifically inhibits the growth of human pancreatic cancer lines xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin receptor antagonist, this compound, inhibits invasiveness of human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexthis compound - Wikipedia [en.wikipedia.org]
- 8. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. content.labscoop.com [content.labscoop.com]
Application Notes and Protocols: Optimal Dosage of Loxiglumide for a Mouse Model of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute and chronic pancreatitis are inflammatory conditions of the pancreas with significant morbidity and mortality. Cholecystokinin (B1591339) (CCK) is a key secretagogue that, in supramaximal doses, can induce edematous pancreatitis, suggesting a pivotal role for the CCK-A receptor in the pathophysiology of the disease.[1][2] Loxiglumide, a potent and specific CCK-A receptor antagonist, has been investigated as a therapeutic agent to mitigate the severity of pancreatitis.[1][2][3] These application notes provide a comprehensive overview of the optimal dosage and administration of this compound in mouse models of pancreatitis, supported by experimental protocols and data.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize the quantitative data from key studies on the use of this compound in rodent models of pancreatitis.
Table 1: this compound in Cerulein-Induced Pancreatitis in Mice
| Parameter | Control (Cerulein + Saline) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |
| Pancreatic Wet Weight | Increased | Dose-dependent inhibition | Dose-dependent inhibition | Significant Inhibition | [1] |
| Serum Amylase Levels | Increased | Dose-dependent inhibition | Dose-dependent inhibition | Significant Inhibition | [1] |
| Serum Lipase (B570770) Levels | No significant increase | Not reported | Not reported | Not reported | [1] |
| Histological Changes | Edema, Inflammation, Acinar Cell Injury | Not specified | Not specified | Inhibition of changes | [4] |
This compound was administered intravenously 30 minutes before each of the six hourly intraperitoneal injections of cerulein (50 µg/kg).[1]
Table 2: this compound in Taurocholate-Induced Necrotizing Pancreatitis in Rats
| Parameter | Control | This compound (6 mg/kg/h) | This compound (18 mg/kg/h) | This compound (60 mg/kg/h) | Reference |
| 72-hour Survival Rate | 24% | 31% | 86% (p < 0.01) | 90% (p < 0.01) | [1] |
This compound was administered as a 30-minute intravenous infusion starting 5 minutes before the induction of pancreatitis.[1]
Table 3: Prophylactic and Therapeutic Efficacy of this compound in Cerulein-Induced Pancreatitis in Rats
| Treatment Schedule | Outcome | Reference |
| 50 mg/kg (s.c. or oral) 30 min before first cerulein injection | Almost complete reduction in serum amylase and pancreatic wet weight; histological improvement. | [5] |
| 50 mg/kg (s.c. or oral) after induction of pancreatitis | Effective in reducing elevated serum amylase, pancreatic wet weight, and histologic alterations. | [5] |
Experimental Protocols
Cerulein-Induced Edematous Pancreatitis in Mice
This model is highly reproducible and induces a mild, edematous pancreatitis.[6]
Materials:
-
Male C57BL/6 mice (8 weeks old)[6]
-
Cerulein (Sigma-Aldrich)[1]
-
This compound (Tocris Bioscience)
-
Sterile 0.9% Saline
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment. Provide free access to food and water.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). The final concentration should be prepared to deliver the desired dose in an appropriate injection volume (e.g., 100 µL).
-
Induction of Pancreatitis:
-
Sample Collection:
-
Four hours after the last cerulein injection, euthanize the mice.[1]
-
Collect blood via cardiac puncture for serum amylase and lipase analysis.
-
Carefully dissect the pancreas, trim it of fat and lymph nodes, and weigh it (pancreatic wet weight).
-
Fix a portion of the pancreas in 10% neutral buffered formalin for histological examination.
-
Taurocholate-Induced Necrotizing Pancreatitis in Rats
This is a more severe model of pancreatitis characterized by necrosis and hemorrhage.[5]
Materials:
-
Male Sprague-Dawley rats
-
Sodium Taurocholate (Sigma-Aldrich)
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Protocol:
-
Animal Preparation: Anesthetize the rat and perform a midline laparotomy to expose the biliopancreatic duct.
-
This compound Administration: Begin a 30-minute intravenous infusion of this compound (e.g., 18 or 60 mg/kg/h) or vehicle five minutes before inducing pancreatitis.[1]
-
Induction of Pancreatitis: Retrogradely infuse sodium taurocholate into the biliopancreatic duct to induce pancreatitis.[5]
-
Post-Operative Care and Monitoring: Suture the abdominal wall and provide post-operative care. Monitor the animals for survival over a 72-hour period.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively blocks the CCK-A receptor on pancreatic acinar cells.
Experimental Workflow for Cerulein-Induced Pancreatitis
Caption: Workflow for evaluating this compound in a cerulein-induced mouse model of pancreatitis.
Discussion and Conclusion
This compound has demonstrated therapeutic and prophylactic effects in various experimental models of acute pancreatitis.[1][2] In the cerulein-induced model of edematous pancreatitis, this compound dose-dependently reduces pancreatic edema and serum amylase levels, with a dose of 10 mg/kg showing significant efficacy.[1] For the more severe necrotizing pancreatitis induced by taurocholate, higher intravenous doses of 18 and 60 mg/kg/h significantly improve survival rates in rats.[1] Notably, this compound is effective both as a prophylactic agent and when administered after the onset of pancreatitis.[5]
The mechanism of action of this compound is the competitive antagonism of the CCK-A receptor, thereby preventing the downstream signaling cascade that leads to excessive calcium release and premature zymogen activation within acinar cells.[3] It is important to note that while this compound is effective in cerulein-induced pancreatitis, its beneficial effects in taurocholate-induced severe necrotizing pancreatitis are more controversial, suggesting that CCK may not be the sole mediator in this more severe form of the disease.[5]
These application notes provide a starting point for researchers investigating the therapeutic potential of this compound in pancreatitis. The optimal dosage and administration route may vary depending on the specific mouse strain, the severity of the pancreatitis model, and the intended therapeutic window. Further dose-response studies are recommended to refine the optimal therapeutic regimen for specific experimental contexts.
References
- 1. karger.com [karger.com]
- 2. Therapeutic effects of this compound on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of a new cholecystokinin receptor antagonist this compound on acute pancreatitis in two experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
Application Notes and Protocols for Loxiglumide Administration in Gastric Emptying Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Loxiglumide, a potent and selective cholecystokinin (B1591339) type 1 (CCK1) receptor antagonist, for the investigation of gastric emptying. This document outlines detailed protocols for both oral and intravenous administration, summarizes quantitative data from relevant studies, and provides standardized procedures for measuring gastric emptying.
Introduction to this compound and Gastric Emptying
Cholecystokinin (CCK) is a key gastrointestinal hormone that, upon release after a meal, slows gastric emptying. This compound blocks the action of CCK at the CCK1 receptor, thereby offering a valuable pharmacological tool to investigate the role of endogenous CCK in the regulation of gastric motility. Understanding the appropriate administration and experimental context is crucial for obtaining reliable and reproducible data in both preclinical and clinical research.
Data Presentation: this compound's Effect on Gastric Emptying
The following tables summarize the quantitative effects of this compound on various gastric emptying parameters from human studies.
Table 1: Intravenous this compound Administration and Gastric Emptying Parameters
| Study Population | This compound Dosage | Test Meal | Measurement Technique | Gastric Emptying Half-Time (t½) (minutes) | Antral Contraction Frequency (contractions/min) | Antral Contraction Amplitude (%) |
| Healthy Volunteers | Loading dose: 66 µmol/kg/h for 10 min; Maintenance: 22 µmol/kg/h[1][2][3] | 500 ml 10% Intralipid (550 kcal)[1][2][3] | Magnetic Resonance Imaging (MRI)[1][2][3] | This compound: 31 (vs. 115 for placebo)[1][2][3] | This compound: 2.9 (vs. 1.5 for placebo)[2][3] | This compound: 56 (vs. 27 for placebo)[2][3] |
| Healthy Volunteers | 2.5 mg/kg over 10 min, followed by 5 mg/kg/h for 200 min | Not applicable (study on CCK clearance) | N/A | Not Measured | Not Measured | Not Measured |
Table 2: Oral this compound Administration and Gastric Emptying Parameters
| Study Population | This compound Dosage | Test Meal | Measurement Technique | Postprandial Antral Volume (ml) | Antral Volume at 300 min (ml) |
| Healthy Volunteers | 800 mg (2 x 400 mg tablets) 15 min before meal[4] | 1050-kcal standard meal[4] | Real-time Ultrasonography[4] | This compound: 59.4 (vs. 63.5 for placebo)[4] | This compound: 18.9 (vs. 20.8 for placebo)[4] |
Note: In the oral administration study, no significant effect on gastric emptying was observed at the given dose[4].
Signaling Pathway
Caption: this compound blocks CCK binding to the CCK1 receptor, inhibiting the signaling cascade that leads to delayed gastric emptying.
Experimental Workflow
Caption: A generalized workflow for a gastric emptying study involving this compound administration.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound
This protocol is adapted from studies demonstrating a significant effect of intravenous this compound on gastric emptying.
1. Materials:
-
This compound for intravenous administration
-
Sterile saline solution (0.9% NaCl) for placebo and dilution
-
Infusion pumps
-
Standardized liquid test meal (e.g., 500 ml of 10% Intralipid)
2. Subject Preparation:
-
Subjects should fast for at least 8 hours overnight.
-
Water is permitted up to 2 hours before the study.
-
A baseline blood sample may be drawn.
-
An intravenous catheter should be placed in each arm, one for this compound/placebo infusion and the other for any potential blood sampling.
3. This compound/Placebo Preparation and Administration:
-
This compound Solution: The preparation of the this compound solution for infusion should be performed under aseptic conditions. The specific diluent and final concentration should be determined based on the manufacturer's instructions and the study protocol.
-
Placebo Solution: Sterile 0.9% saline solution.
-
Administration: The study should be conducted in a double-blind, placebo-controlled, crossover manner.
4. Gastric Emptying Measurement:
-
Immediately after the start of the maintenance infusion, subjects should ingest the standardized liquid test meal within a specified timeframe (e.g., 5 minutes).
-
Gastric emptying is then measured using a validated technique such as MRI or scintigraphy at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.
Protocol 2: Oral Administration of this compound
This protocol is based on a study investigating the effect of oral this compound. Researchers should be aware that the cited study using this dosage did not find a significant effect on gastric emptying.
1. Materials:
-
This compound tablets (e.g., 400 mg)
-
Placebo tablets identical in appearance, size, and taste
-
Standardized solid or mixed solid-liquid test meal (e.g., 1050-kcal meal)
2. Subject Preparation:
-
Subjects should fast for at least 12 hours overnight.[4]
-
Water is permitted up to 2 hours before the study.
3. This compound/Placebo Administration:
-
The study should be designed as a randomized, double-blind, placebo-controlled crossover trial.
-
Fifteen minutes before the ingestion of the test meal, subjects should be given the this compound (e.g., 800 mg, which is two 400 mg tablets) or placebo tablets with a standardized volume of water.[4]
4. Placebo Formulation:
-
Placebo tablets should be formulated to be indistinguishable from the active this compound tablets.[1][2][3] This includes matching the size, shape, color, and taste. Common excipients for placebo tablets include microcrystalline cellulose, lactose, and magnesium stearate.
5. Gastric Emptying Measurement:
-
Following the consumption of the test meal, gastric emptying is measured using a suitable technique such as real-time ultrasonography, scintigraphy, or a breath test at predetermined time intervals.
Protocol 3: Gastric Emptying Scintigraphy
Gastric emptying scintigraphy is considered a gold standard for the measurement of gastric emptying.
1. Test Meal Preparation:
-
A standardized meal, typically a low-fat, egg-white-based meal, is used.
-
The meal is radiolabeled with Technetium-99m (99mTc) sulfur colloid.
2. Procedure:
-
Following this compound or placebo administration and consumption of the radiolabeled meal, the subject is positioned under a gamma camera.
-
Anterior and posterior images of the stomach are acquired at baseline (time 0) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-meal ingestion.
3. Data Analysis:
-
Regions of interest are drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point.
-
Data are decay-corrected, and the geometric mean of the anterior and posterior counts is used to calculate the percentage of gastric retention over time.
-
From the resulting time-activity curve, key parameters such as the gastric emptying half-time (t½) and the lag phase can be determined.
Protocol 4: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)
The GEBT is a non-invasive method to assess gastric emptying.
1. Test Meal:
-
A standardized meal containing ¹³C-Spirulina is provided to the subject.
2. Procedure:
-
A baseline breath sample is collected before the subject consumes the test meal.
-
After consuming the meal (following this compound or placebo administration), breath samples are collected at regular intervals (e.g., 45, 90, 120, 150, 180, and 240 minutes).
3. Data Analysis:
-
The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using mass spectrometry.
-
The rate of ¹³CO₂ excretion is used to calculate the rate of gastric emptying.
Conclusion
The administration route of this compound is a critical determinant of its effect on gastric emptying. Intravenous administration has been shown to significantly accelerate gastric emptying by blocking the inhibitory effect of endogenous CCK. Oral administration, at the doses studied thus far, has not demonstrated a significant impact on gastric emptying, although it is effective in inhibiting gallbladder contraction. Researchers should carefully consider the objectives of their study when selecting the administration route and dosage of this compound. The provided protocols offer a standardized framework for conducting such investigations, ensuring data quality and comparability across studies.
References
Application Notes and Protocols: Long-Term Administration of Loxiglumide in Chronic Pancreatitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pancreatitis is a progressive inflammatory disease characterized by irreversible damage to the pancreas, leading to fibrosis, chronic pain, and loss of exocrine and endocrine function. Cholecystokinin (B1591339) (CCK), a gastrointestinal hormone, is known to play a role in pancreatic growth and enzyme secretion. Pathological activation of its receptor, the CCK-A receptor, is implicated in the progression of pancreatitis. Loxiglumide, a potent and specific CCK-A receptor antagonist, has been investigated as a therapeutic agent to mitigate the effects of pancreatitis.[1][2] While much of the research has focused on acute pancreatitis, the principles of CCK receptor blockade are relevant to halting the inflammatory and fibrotic processes in chronic pancreatitis.
These application notes provide a comprehensive overview of the methodologies for inducing chronic pancreatitis in animal models and protocols for the long-term administration of CCK receptor antagonists like this compound. The data presented is primarily from studies on proglumide (B1679172), a closely related CCK receptor antagonist, which serves as a strong surrogate for designing and evaluating this compound studies due to the scarcity of published long-term this compound-specific data in chronic models.[3][4]
Mechanism of Action
This compound acts as a competitive antagonist of the CCK-A receptor.[2] In chronic pancreatitis, sustained inflammation leads to the activation of pancreatic stellate cells (PSCs), which are the primary source of extracellular matrix proteins, such as collagen, driving fibrosis.[5][6] CCK can stimulate PSCs to produce collagen.[7] By blocking the CCK-A receptor, this compound is hypothesized to interrupt this signaling pathway, thereby reducing PSC activation, decreasing collagen deposition, and mitigating pancreatic fibrosis and inflammation.
Figure 1: this compound's proposed mechanism of action in chronic pancreatitis.
Experimental Protocols
I. Induction of Chronic Pancreatitis in Murine Models
Two common and well-established models for inducing chronic pancreatitis are the cerulein-induced model and the choline-deficient, ethionine-supplemented (CDE) diet model.[4]
Protocol 1: Cerulein-Induced Chronic Pancreatitis
This model mimics recurrent acute pancreatitis leading to chronic changes.[8]
-
Animals: 8-week-old C57BL/6 mice are commonly used.
-
Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week prior to the experiment.
-
Cerulein Solution Preparation: Prepare a fresh solution of cerulein (a CCK analog) in sterile 0.9% saline at a concentration of 5 µg/mL.
-
Induction Regimen: Administer hourly intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg for six hours. This constitutes one episode of acute pancreatitis.
-
Long-Term Induction: Repeat the 6-hour injection series three times a week for six consecutive weeks to establish chronic pancreatitis with significant fibrosis.[4]
-
Control Group: Administer equivalent volumes of sterile saline via i.p. injection.
Protocol 2: Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Chronic Pancreatitis
This is a dietary model that induces chronic pancreatic injury and fibrosis.
-
Animals: 8-week-old C57BL/6 mice.
-
Acclimatization: As described in Protocol 1.
-
Diet Preparation: Prepare a choline-deficient diet supplemented with 0.5% (w/w) ethionine.
-
Induction: Provide the CDE diet to the mice ad libitum. The duration can vary, but a period of 18 weeks has been shown to induce significant chronic pancreatitis.[4]
-
Control Group: Feed mice a standard isocaloric diet.
II. Long-Term Administration of CCK Receptor Antagonist (Proglumide/Loxiglumide)
The following protocols are based on a successful long-term study using proglumide and can be adapted for this compound, though dose optimization may be necessary.
Protocol 3: Reversal of Established Chronic Pancreatitis (Cerulein Model)
This protocol assesses the therapeutic potential of the antagonist on pre-existing fibrosis.
-
Disease Induction: Induce chronic pancreatitis using the 6-week cerulein injection protocol (Protocol 1).
-
Baseline Cohort: At the end of the 6-week induction, a subset of animals should be euthanized to serve as the baseline for established chronic pancreatitis.
-
Treatment Groups:
-
Treatment Duration: Administer the supplemented drinking water for a period of 2 to 4 weeks.
-
Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood for serum analysis (e.g., lipase) and the pancreas for histopathology and molecular analysis.
Protocol 4: Prevention of Chronic Pancreatitis (CDE Model)
This protocol evaluates the prophylactic efficacy of the antagonist.
-
Diet and Treatment Initiation: Start the CDE diet (Protocol 2) and the treatment simultaneously.
-
Treatment Groups:
-
Control Group: CDE diet + regular drinking water.
-
Treatment Group: CDE diet + drinking water supplemented with the CCK antagonist (e.g., 0.5 g/L proglumide).[4]
-
-
Treatment Duration: Continue the diet and treatment for the full duration of the study (e.g., 18 weeks).
-
Sample Collection: At the end of the study, collect blood and pancreas tissue as described in Protocol 3.
Figure 2: Experimental workflows for this compound administration in chronic pancreatitis models.
Data Presentation
Quantitative data should be collected to assess the efficacy of this compound. The following tables are structured based on findings from a proglumide study and represent key endpoints to measure.[4]
Table 1: Effect of CCK Antagonist on Pancreatic Inflammation and Fibrosis
| Treatment Group | Serum Lipase (U/L) | Inflammation Score (0-3) | Fibrosis Score (0-3) | Acinar Ductal Metaplasia (ADM) Score (0-3) |
| Control (No CP) | Baseline | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| CP + Vehicle | Elevated | High | High | High |
| CP + this compound | Reduced | Reduced | Reduced | Reduced |
Scores are typically assessed by a blinded pathologist on a scale of 0 (none) to 3 (severe) based on H&E and Masson's trichrome staining.
Table 2: Effect of CCK Antagonist on Fibrosis-Related Gene Expression
| Treatment Group | Amylase (relative mRNA expression) | Collagen-4 (relative mRNA expression) | TGFβR2 (relative mRNA expression) | α-SMA (relative mRNA expression) |
| CP + Vehicle | Decreased | Increased | Increased | Increased |
| CP + this compound | Increased (towards normal) | Decreased | Decreased | Decreased |
Gene expression is measured by quantitative real-time PCR (qRT-PCR) on pancreatic tissue lysates, normalized to a housekeeping gene.
Analysis and Expected Outcomes
-
Histological Analysis: Pancreatic tissue sections should be stained with Hematoxylin and Eosin (H&E) to assess inflammation (leukocyte infiltration) and acinar ductal metaplasia. Masson's trichrome or Sirius Red staining should be used to visualize and quantify collagen deposition (fibrosis).
-
Biochemical Analysis: Serum levels of pancreatic enzymes, such as amylase and lipase, serve as markers of pancreatic injury. A reduction in these enzymes in the treatment group would indicate amelioration of pancreatitis.[4]
-
Molecular Analysis: qRT-PCR can be used to measure the mRNA expression of key genes involved in fibrosis and inflammation, such as transforming growth factor-beta receptor 2 (TGFβR2), alpha-smooth muscle actin (α-SMA), and collagen isoforms.[3][4] A decrease in these pro-fibrotic markers would support the anti-fibrotic effect of this compound.
Conclusion
The long-term administration of the CCK-A receptor antagonist this compound presents a promising therapeutic strategy for chronic pancreatitis by targeting the underlying mechanisms of inflammation and fibrosis. The experimental models and protocols detailed here provide a framework for preclinical evaluation of this compound and other CCK antagonists. Based on studies with the related compound proglumide, it is expected that this compound will reduce pancreatic fibrosis, decrease inflammatory markers, and improve biochemical indicators of pancreatic function.[3][4] These application notes are intended to guide researchers in designing robust experiments to further validate this therapeutic approach.
References
- 1. Therapeutic effects of this compound on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting pancreatic stellate cells in chronic pancreatitis: Focus on therapeutic drugs and natural compounds [frontiersin.org]
- 6. Activation of Pancreatic Stellate Cells in Human and Experimental Pancreatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial | MDPI [mdpi.com]
- 8. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
Application Notes and Protocols: Utilizing Loxiglumide for Postprandial Gallbladder Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Loxiglumide, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, to investigate postprandial gallbladder contraction. Cholecystokinin (B1591339) (CCK) is the primary hormone responsible for mediating gallbladder emptying after a meal.[1] By blocking the action of CCK at its receptor, this compound allows researchers to elucidate the physiological role of CCK in gallbladder motility and to study conditions characterized by gallbladder dysmotility.
This compound has been shown to be an effective antagonist for both exogenous and endogenous CCK, making it a valuable tool in gastroenterology research.[2] It can be administered intravenously or orally to inhibit gallbladder contraction stimulated by meals or CCK infusion.[2][3]
Mechanism of Action
Postprandial gallbladder contraction is primarily initiated by the release of CCK from duodenal I-cells in response to fatty acids and amino acids. CCK travels through the bloodstream and binds to CCK-A receptors on the smooth muscle cells of the gallbladder and potentially on interstitial cells of Cajal, triggering a signaling cascade that leads to muscle contraction.[4][5][6]
This compound acts as a competitive antagonist at the CCK-A receptor, preventing CCK from binding and initiating the downstream signaling events required for gallbladder contraction. This blockade allows for the investigation of the CCK-dependent component of postprandial gallbladder emptying. The cholinergic system also plays a modulatory role in this process.[7]
Below is a diagram illustrating the signaling pathway of CCK-induced gallbladder contraction and the inhibitory effect of this compound.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on gallbladder volume and contraction from various studies.
Table 1: Effect of Intravenous this compound on Meal/Caerulein-Induced Gallbladder Contraction
| Treatment | This compound Dose (mg/kg/h) | Stimulus | Peak Gallbladder Volume Reduction (%) | Reference |
| Control | 0 | 800-kcal Meal | 75% (approx.) | [1] |
| This compound | 1 | 800-kcal Meal | Significantly Inhibited | [1] |
| This compound | 5 | 800-kcal Meal | Abolished | [1] |
| Control | 0 | Caerulein | Dose-dependent decrease | [1] |
| This compound | 0.2 | Caerulein | Dose-dependent inhibition | [1] |
| This compound | 1.0 | Caerulein | Dose-dependent inhibition | [1] |
| This compound | 5.0 | Caerulein | Dose-dependent inhibition | [1] |
Table 2: Effect of Intravenous this compound on CCK-8-Induced Gallbladder Contraction
| Treatment | CCK-8 Dose (pmol/kg/h) | Gallbladder Volume Reduction (%) | Reference |
| CCK-8 alone | 1.56 | 15% | [8][9] |
| CCK-8 alone | 50 | 91% | [8][9] |
| This compound + CCK-8 | up to 6.25 | No effect | [8][9] |
| This compound + CCK-8 | 50 | 53% | [8][9] |
Table 3: Effect of Oral this compound on Postprandial Gallbladder Contraction
| Treatment | This compound Dose | Gallbladder Volume at 300 min post-meal (ml) | Notes | Reference |
| Placebo | N/A | 2.7 ± 1.6 | - | [3] |
| This compound | 800 mg (single dose) | 8.2 ± 3.5 | Total inhibition of contraction for 60 min post-meal | [3] |
Table 4: Effect of this compound on Basal and Bombesin-Stimulated Gallbladder Volume
| Condition | Treatment | Change in Gallbladder Volume | Reference |
| Basal | This compound | 104 ± 26% increase | [10] |
| Bombesin-stimulated | Control | 69 ± 17% contraction | [10] |
| Bombesin-stimulated | This compound | 19 ± 17% contraction | [10] |
Experimental Protocols
Below are detailed protocols for investigating postprandial gallbladder contraction using this compound.
Protocol 1: Intravenous this compound Administration
Objective: To assess the dose-dependent effect of intravenously administered this compound on meal- or CCK-agonist-induced gallbladder contraction.
Materials:
-
This compound for intravenous infusion
-
Saline solution (placebo)
-
Standardized test meal (e.g., 800-kcal solid-liquid meal) or CCK agonist (e.g., Caerulein or CCK-8)
-
Infusion pump
-
Ultrasound equipment with a 3.5-5 MHz curvilinear transducer
-
Calipers or digital measurement software
Procedure:
-
Subject Preparation:
-
Subjects should fast for at least 8 hours overnight.
-
Obtain informed consent and record baseline characteristics.
-
Insert two intravenous cannulas, one in each arm, for infusion of this compound/placebo and the CCK agonist (if applicable).
-
-
Baseline Gallbladder Volume Measurement:
-
Position the subject in the supine or left lateral decubitus position.
-
Using real-time ultrasonography, obtain longitudinal and transverse images of the gallbladder.
-
Measure the maximal length, width, and depth of the gallbladder.
-
Calculate the gallbladder volume using the ellipsoid method (Volume = 0.52 x length x width x depth).
-
Obtain at least three baseline measurements to ensure stability.
-
-
This compound/Placebo Infusion:
-
Begin a continuous intravenous infusion of this compound at the desired dose (e.g., 1 mg/kg/h or 5 mg/kg/h) or placebo.[1]
-
-
Stimulation of Gallbladder Contraction:
-
Meal Stimulation: 30 minutes after starting the this compound/placebo infusion, instruct the subject to consume the standardized test meal within a specified timeframe (e.g., 15 minutes).
-
CCK Agonist Stimulation: Alternatively, after the initial 30-minute this compound/placebo infusion, begin a graded infusion of a CCK agonist like Caerulein or CCK-8.
-
-
Post-Stimulation Gallbladder Volume Measurement:
-
Measure gallbladder volume at regular intervals (e.g., every 15 minutes for 2 hours) after the meal or throughout the CCK agonist infusion.
-
-
Data Analysis:
-
Calculate the gallbladder ejection fraction (EF) at each time point: EF (%) = [(Fasting Volume - Postprandial Volume) / Fasting Volume] x 100.
-
Compare the gallbladder volume and ejection fraction between the this compound and placebo groups.
-
Protocol 2: Oral this compound Administration
Objective: To evaluate the effect of a single oral dose of this compound on postprandial gallbladder contraction.
Materials:
-
This compound tablets (e.g., 400 mg)
-
Placebo tablets
-
Standardized test meal (e.g., 1050-kcal)
-
Ultrasound equipment
Procedure:
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is recommended.
-
Subject Preparation:
-
Subjects should fast for 12 hours prior to the study.[3]
-
-
Drug Administration:
-
Administer two tablets of this compound (total 800 mg) or placebo with a glass of water 15 minutes before the meal.[3]
-
-
Meal Ingestion:
-
Subjects consume the standardized meal.
-
-
Gallbladder Volume Measurement:
-
Measure gallbladder volume using ultrasonography at baseline (before drug administration) and at fixed intervals after the meal (e.g., 15, 30, 60, 90, 120, 180, 240, and 300 minutes).[3]
-
-
Data Analysis:
-
Calculate and compare the gallbladder volumes and ejection fractions between the this compound and placebo phases of the study.
-
Experimental Workflow
The following diagram outlines the general workflow for an experiment investigating postprandial gallbladder contraction using this compound.
Methodological Considerations
-
Ultrasonography Technique: Consistent and accurate measurement of gallbladder volume is critical. The ellipsoid method is commonly used. It is important to standardize patient positioning and transducer placement to minimize variability.[11][12] Both 2D and 3D ultrasonography can be used, with 3D potentially offering advantages for irregularly shaped gallbladders.[13]
-
Standardized Meal: The composition and caloric content of the test meal should be consistent across all subjects and study arms to ensure a reproducible stimulus for CCK release.
-
Dose Selection: The dose of this compound should be chosen based on the study objectives. Higher doses are required to completely abolish the effects of a strong stimulus like a high-calorie meal.[1]
-
Safety: this compound is generally well-tolerated. However, as with any investigational drug, appropriate safety monitoring should be in place.
Conclusion
This compound is a powerful and specific tool for investigating the role of CCK in postprandial gallbladder physiology. By employing the standardized protocols and methodologies outlined in these application notes, researchers can obtain reliable and reproducible data to advance our understanding of gallbladder function in health and disease.
References
- 1. Effects of this compound on gallbladder emptying in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin antagonistic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of this compound (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on the Lithogenic Mechanisms of Cholecystokinin a Receptor (CCKAR), an Important Gallstone Gene for Lith13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the Molecular Mechanisms Underlying the Effect of Cholecystokinin and Cholecystokinin-1 Receptor on the Formation of Cholesterol Gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postprandial control of gallbladder contraction and exocrine pancreatic secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCK receptor antagonism by this compound and gall bladder contractions in response to cholecystokinin, sham feeding and ordinary feeding in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCK receptor antagonism by this compound and gall bladder contractions in response to cholecystokinin, sham feeding and ordinary feeding in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of this compound (CR-1505) on basal and bombesin-stimulated gallbladder volume in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of diagnostic ultrasonography of the gallbladder based on own experience and literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edus.ucsf.edu [edus.ucsf.edu]
- 13. Evaluation of gallbladder motility: comparison of two-dimensional and three-dimensional ultrasonography | Annals of Hepatology [elsevier.es]
Loxiglumide Protocol for Primary Neuronal Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxiglumide, a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor, serves as a critical tool in neuroscience research to investigate the physiological and pathological roles of the cholecystokinin (CCK) signaling pathway in the central nervous system. CCK, a neuropeptide and gut hormone, is one of the most abundant neuropeptides in the brain and is implicated in a variety of neuronal functions, including satiety, anxiety, and nociception.[1] this compound's high affinity for the CCK-A receptor allows for the specific blockade of this pathway, enabling researchers to dissect its downstream effects on neuronal activity, signaling cascades, and viability. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuronal cultures.
Mechanism of Action
This compound is a derivative of glutaramic acid and acts as a competitive antagonist at the CCK-A receptor.[2] The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[1][3] Upon binding of its endogenous ligand, CCK, the CCK-A receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events that modulate neuronal excitability and function. This compound effectively blocks this entire cascade by preventing the initial binding of CCK to the CCK-A receptor.
Data Presentation
The following tables summarize the quantitative data for this compound based on published literature.
Table 1: this compound IC50 Values for CCK-A and CCK-B/Gastrin Receptors
| Tissue/Cell Type | Receptor Type | IC50 (nmol/l) | Reference |
| Rat Pancreatic Membranes | CCK-A | 195 | [2] |
| Bovine Gallbladder Membranes | CCK-A | 77.1 | [2] |
| Guinea Pig Cerebral Cortex Membranes | CCK-B/Gastrin | 12363 | [2] |
| Guinea Pig Parietal Cells | CCK-B/Gastrin | 15455 | [2] |
| Guinea Pig Parietal Cells (Gastrin binding) | CCK-B/Gastrin | 6134 | [2] |
Table 2: Effective Concentration of this compound in a Neuronal Culture Model
| Neuron Type | Agonist Used | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Cultured Human Dorsal Root Ganglion (DRG) Neurons | Cerulein (0.025 µM) | 330 nM | 1 hour | Reduced cerulein-induced excitability | [4] |
Signaling Pathway
Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is a general guideline for the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Papain or Trypsin solution
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in a petri dish containing ice-cold HBSS.
-
Dissect the brains and isolate the cerebral cortices. Remove the meninges carefully.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a tube containing a pre-warmed enzymatic dissociation solution (e.g., papain or trypsin) and incubate at 37°C for 15-30 minutes.
-
Stop the enzymatic digestion by adding the trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine/poly-L-ornithine coated culture vessels at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 3-4 days.
Protocol 2: this compound Treatment and Assessment of Neuronal Excitability
This protocol is adapted from a study on human dorsal root ganglion neurons and can be used as a starting point for primary cortical cultures.[4]
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
This compound stock solution (e.g., in DMSO)
-
CCK-A receptor agonist (e.g., CCK-8 or Cerulein)
-
Appropriate recording solutions for electrophysiology or imaging buffers for calcium imaging.
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in the neuronal culture medium to the desired final concentrations. A starting concentration of 330 nM can be used based on previous studies.[4] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific neuronal type and experimental conditions.
-
This compound Treatment:
-
For acute treatment, replace the culture medium with a medium containing the desired concentration of this compound. Incubate for a predetermined period (e.g., 1 hour).[4]
-
Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
-
Agonist Stimulation: After this compound pre-incubation, add the CCK-A receptor agonist (e.g., CCK-8 or cerulein) to the culture medium at a concentration known to elicit a response.
-
Assessment of Neuronal Response:
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure changes in membrane potential, firing frequency, or synaptic currents in response to agonist application in the presence and absence of this compound.
-
Calcium Imaging: Load the neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Measure changes in intracellular calcium concentrations upon agonist stimulation in this compound-treated and control cells. A decrease in the agonist-induced calcium transient in the presence of this compound would indicate effective receptor blockade.[5]
-
Protocol 3: Neuroprotection/Neurotoxicity Assay
This protocol provides a framework to assess the potential neuroprotective or neurotoxic effects of this compound.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound
-
A known neurotoxic agent (e.g., glutamate, amyloid-beta oligomers)
-
Cell viability assay kit (e.g., MTT, MTS, or Live/Dead staining)
Procedure:
-
Plate primary neurons in a 96-well plate and allow them to mature for at least 7 days in vitro.
-
Prepare different concentrations of this compound in the culture medium.
-
Pre-treat the neurons with this compound or vehicle for a specific duration (e.g., 1-24 hours).
-
Introduce the neurotoxic agent to the wells (except for the control wells) and co-incubate with this compound for a period determined by the specific neurotoxin's mechanism of action (e.g., 24-48 hours).
-
Assess cell viability using a preferred method (e.g., MTT assay).
-
Compare the viability of neurons treated with the neurotoxin alone to those pre-treated with this compound to determine if this compound has any neuroprotective effects.
-
Include control wells with this compound alone to assess its potential inherent toxicity.
Experimental Workflow and Logical Relationships
Caption: General experimental workflow for studying this compound in primary neurons.
References
- 1. Cholecystokinin: A multi-functional molecular switch of neuronal circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholecystokinin receptor antagonist challenge elicits brain-wide functional connectome modulation with micronetwork hippocampal decreased calcium transients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Loxiglumide Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of Loxiglumide for intravenous (IV) injection in rat models. This compound, a potent and selective cholecystokinin (B1591339) type A (CCK-A) receptor antagonist, is a valuable tool in gastrointestinal and neurological research.[1][2] Due to its physicochemical properties, careful consideration of the appropriate solvent system is necessary to ensure complete dissolution and physiological compatibility for intravenous administration. This protocol outlines a reliable method using a co-solvent approach with Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), and discusses important considerations such as pH adjustment to achieve a stable and safe injectable solution. Additionally, this document includes a summary of this compound's solubility and a diagram of the CCK-A receptor signaling pathway to provide a comprehensive resource for researchers.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. This data is critical for selecting the appropriate vehicle for in vivo studies.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [3] |
| Ethanol | 20 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL | [3] |
Experimental Protocol: Dissolution of this compound for Intravenous Injection
This protocol describes a method for preparing a this compound solution suitable for intravenous injection in rats. The procedure involves initial dissolution in a minimal amount of an organic solvent followed by dilution with a physiologically compatible buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), 1X, sterile, pH 7.2-7.4
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
0.1 M Hydrochloric Acid (HCl), sterile (for pH adjustment if necessary)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile syringes and needles (appropriate gauge for IV injection in rats)
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Initial Stock Solution Preparation (in DMSO):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add a minimal volume of sterile DMSO to the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
-
Dilution with PBS:
-
Slowly add sterile 1X PBS (pH 7.2-7.4) to the DMSO stock solution while continuously vortexing or stirring. This should be done in a dropwise manner to prevent precipitation of the compound.
-
The final concentration of DMSO in the injectable solution should be kept as low as possible, ideally below 5% (v/v), to minimize potential toxicity. For example, to achieve a final DMSO concentration of 5%, dilute the 10 mg/mL DMSO stock solution 1:20 with PBS.
-
-
pH Adjustment (if necessary):
-
This compound is a derivative of glutaramic acid and is acidic in nature.[1][2][4] The addition of this compound may lower the pH of the final solution.
-
Measure the pH of the final this compound solution. For intravenous administration, the pH should be close to physiological pH (7.2-7.4).
-
If the pH is acidic, adjust it by adding small aliquots of 0.1 M NaOH dropwise while monitoring the pH. If the pH becomes too alkaline, it can be back-titrated with 0.1 M HCl.
-
-
Final Preparation and Administration:
-
Visually inspect the final solution for any precipitation or cloudiness. If any is observed, the solution should not be used.
-
Filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates.
-
The prepared this compound solution is now ready for intravenous administration to rats. The typical bolus injection volume for the tail vein in rats is up to 5 ml/kg.
-
Safety Precautions:
-
Work in a laminar flow hood to maintain sterility.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle DMSO with care as it can facilitate the absorption of other substances through the skin.
Mandatory Visualization
CCK-A Receptor Signaling Pathway
// Nodes CCK [label="Cholecystokinin (CCK)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CCKAR [label="CCK-A Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., Enzyme Secretion)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges CCK -> CCKAR [label=" Binds"]; this compound -> CCKAR [label=" Blocks", arrowhead=tee]; CCKAR -> Gq [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label=" Triggers"]; DAG -> PKC [label=" Activates"]; Ca_release -> Cellular_Response; PKC -> Cellular_Response; }
Caption: CCK-A Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow for this compound Solution Preparation
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; weigh [label="Weigh this compound Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in minimal\nsterile DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; dilute [label="Slowly dilute with\nsterile 1X PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ph [label="Measure pH", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust pH to 7.2-7.4\nwith 0.1 M NaOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Sterile filter (0.22 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; ready [label="Ready for IV Injection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> weigh; weigh -> dissolve; dissolve -> dilute; dilute -> check_ph; check_ph -> adjust_ph [label=" if acidic"]; adjust_ph -> filter; check_ph -> filter [label=" if pH is 7.2-7.4"]; filter -> ready; }
Caption: Workflow for Preparing this compound for IV Injection.
References
- 1. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Dexthis compound | C21H30Cl2N2O5 | CID 65937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loxiglumide in Human Satiety Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting clinical studies to evaluate the effects of loxiglumide on satiety in humans.
Introduction
This compound is a potent and selective antagonist of the cholecystokinin (B1591339) type 1 (CCK1), formerly known as CCK-A, receptor.[1][2] Cholecystokinin (CCK) is a crucial gut-brain peptide hormone released from intestinal I-cells in response to nutrients, particularly fats and proteins.[3] CCK plays a significant role in digestion by stimulating pancreatic enzyme secretion and gallbladder contraction.[3] Furthermore, it is a key physiological satiety signal that helps terminate meals by activating CCK1 receptors on vagal afferent nerves, which in turn signal to the brain to induce feelings of fullness.[3][4]
By blocking the CCK1 receptor, this compound is a valuable experimental tool to investigate the physiological role of endogenous CCK in the short-term control of hunger and satiety.[3][4] Studies using this compound help to elucidate the mechanisms of satiety signaling and explore potential therapeutic strategies for conditions involving appetite dysregulation.
Mechanism of Action
This compound competitively binds to CCK1 receptors, preventing endogenous CCK from exerting its biological effects. In the context of satiety, this blockade is thought to interrupt the signaling pathway that leads to the sensation of fullness, thereby potentially increasing hunger, delaying satiation, and increasing caloric intake.[4][5] The primary mechanism involves the inhibition of CCK's effects on the vagal afferent fibers that innervate the stomach and duodenum.[4] this compound has also been shown to accelerate the gastric emptying of liquids, which may also influence food intake.[6][7]
Signaling Pathway of CCK-Mediated Satiety and this compound Inhibition
Caption: CCK-mediated satiety pathway and the inhibitory action of this compound.
Experimental Design Considerations
A robust experimental design is critical for obtaining reliable data in human satiety studies. The most rigorous approach is the randomized, double-blind, placebo-controlled, crossover design .[4][5]
-
Randomization: Ensures that each participant has an equal chance of receiving the treatment (this compound) or placebo in any given order, minimizing selection bias.
-
Double-Blinding: Both the participants and the researchers are unaware of the treatment allocation until the study is complete, which prevents bias in data collection and interpretation.
-
Placebo Control: A saline infusion or inert tablet serves as a baseline to control for psychological and procedural effects.
-
Crossover: Each participant serves as their own control by receiving both the treatment and the placebo on separate occasions. This design is highly efficient as it reduces the impact of inter-individual variability. A sufficient washout period between study days is necessary.
Quantitative Data Summary
The following tables summarize quantitative outcomes from key human satiety studies involving this compound.
Table 1: Effect of Intravenous this compound on Food and Calorie Intake
| Study Population | This compound Dose | Test Meal | Food Intake (Placebo) | Food Intake (this compound) | Calorie Intake (Placebo) | Calorie Intake (this compound) | Outcome |
| 40 Healthy Men[4][5] | 22 µmol/kg/h | Liquid Meal | 903 ± 31 g | 964 ± 34 g | 1150 ± 40 kcal | 1265 ± 44 kcal | Significant increase in calorie intake (P < 0.004) ; non-significant increase in food mass (P = 0.104). |
| 7 Lean & 7 Obese Women[8][9] | 10 mg/kg/h | Carbohydrate-rich | 333 ± 31 g | 359 ± 39 g | Not specified | Not specified | No significant difference in food intake. |
| 10 Healthy Volunteers[10] | 10 mg/kg/h | Ad libitum meal | 269 ± 37 g | 245 ± 30 g* | Not specified | Not specified | This compound prevented the fat-induced reduction in food intake. |
*In this study, this compound was co-administered with intraduodenal fat to test its ability to block fat-induced satiety.
Table 2: Effect of Oral this compound on Food and Calorie Intake
| Study Population | This compound Dose | Measurement | Energy Intake (Placebo) | Energy Intake (this compound) | Outcome |
| 11 Healthy Volunteers[11] | 400 mg, three times/day | Weighed intake diaries | 7895 ± 569 kJ | 8577 ± 636 kJ | Small, non-significant increase (P = 0.17). |
Table 3: Subjective Satiety Ratings (Visual Analogue Scales)
| Study | This compound Dose | Key Findings |
| Beglinger et al. (2001)[4][5] | 22 µmol/kg/h (IV) | Significantly increased hunger ratings and delayed feelings of fullness during and after the meal (P < 0.05). |
| Lieverse et al. (1995)[8][9] | 10 mg/kg/h (IV) | No significant differences in satiety scores (wish to eat, hunger, fullness) were observed. |
Detailed Experimental Protocols
Protocol 1: Intravenous this compound Infusion Study
This protocol is based on methodologies from studies demonstrating an effect of IV this compound on satiety.[4][5][10]
1. Participant Criteria:
-
Inclusion: Healthy, non-smoking male or female volunteers, aged 18-40 years, with a body mass index (BMI) within the normal range (19-25 kg/m ²).
-
Exclusion: History of gastrointestinal disease, eating disorders, food allergies, or use of medications known to affect appetite or GI motility.
2. Study Design:
-
Randomized, double-blind, placebo-controlled, crossover study.
-
Two study days, separated by a washout period of at least one week.
-
Participants fast overnight (for at least 10 hours) before each study day.
3. Materials:
-
This compound for injection (e.g., from Rotta Research Laboratorium).
-
Sterile 0.9% saline solution (placebo).
-
Infusion pump.
-
Intravenous cannulas.
-
Standardized liquid test meal (e.g., 1.3 kcal/mL, providing carbohydrates, proteins, and fats).
-
Visual Analogue Scale (VAS) questionnaires.
-
Blood collection tubes (for hormone analysis).
4. Procedure:
Experimental Workflow for IV this compound Satiety Study
Caption: Workflow for a typical intravenous this compound satiety experiment.
-
Arrival and Preparation: Participants arrive at the clinical research unit in the morning after an overnight fast. An intravenous cannula is inserted into a forearm vein for the infusion.
-
Infusion Start: A continuous intravenous infusion of either this compound (e.g., 22 µmol/kg/h) or 0.9% saline is started.[4] In some protocols, a higher loading dose (e.g., 66 µmol/kg/h for 10 minutes) is administered first.[6]
-
Pre-Meal Assessments: After a set period of infusion (e.g., 30-60 minutes), baseline (pre-meal) VAS ratings for hunger, fullness, prospective consumption, and desire to eat are collected. A baseline blood sample may also be drawn.
-
Test Meal: Participants are presented with a standardized liquid meal and instructed to eat until they feel "comfortably full." The total amount consumed is recorded.
-
Post-Meal Assessments: VAS ratings and blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after the start of the meal.
-
Data Analysis:
-
Food Intake: The total mass (g) and calories (kcal) consumed are calculated and compared between the this compound and placebo conditions using a paired t-test or equivalent statistical method.
-
Satiety Scores: The area under the curve (AUC) for each VAS rating is calculated and compared between conditions. Time-point specific comparisons can also be made.
-
Hormone Analysis: Plasma is separated from blood samples and stored at -80°C. CCK levels are measured using a specific radioimmunoassay.
-
Protocol 2: Subjective Satiety Assessment using Visual Analogue Scales (VAS)
1. Principle:
-
VAS are used to quantify subjective feelings. They consist of a 100 mm horizontal line with words anchored at each end describing extreme sensations (e.g., "Not hungry at all" to "As hungry as I have ever felt").
2. Questionnaire Content:
-
Standard questions include:
-
"How hungry do you feel?" (Not hungry at all / As hungry as I have ever felt)
-
"How full do you feel?" (Not full at all / Totally full)
-
"How much do you think you could eat?" (Nothing at all / A very large amount)
-
"How strong is your desire to eat?" (Very weak / Very strong)
-
3. Administration:
-
Provide the questionnaire to the participant at specified time points (e.g., baseline, and every 15-30 minutes post-meal).
-
Instruct the participant to make a single vertical mark on each line to indicate their current feeling.
-
The score is determined by measuring the distance in millimeters from the left end of the line to the participant's mark.
Safety and Tolerability
In the cited human studies, this compound was generally well-tolerated. No significant adverse effects or abdominal discomfort were reported during intravenous infusions at the doses used for satiety research.[3] When administered orally at higher doses for other indications, side effects can occur.[12] As with any clinical trial, participants should be monitored for any adverse events throughout the study.
References
- 1. What is Dexthis compound used for? [synapse.patsnap.com]
- 2. Pharmacokinetic profile of dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forschung.kssg.ch [forschung.kssg.ch]
- 7. Effect of cholecystokinin on gastric motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Satiety effects of the type A CCK receptor antagonist this compound in lean and obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Effect of a low dose of intraduodenal fat on satiety in humans: studies using the type A cholecystokinin receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of this compound on food intake in normal weight volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical evaluation of oral administration of a cholecystokinin-A receptor antagonist (this compound) to patients with acute, painful attacks of chronic pancreatitis: a multicenter dose-response study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Testing Loxiglumide's Antagonist Activity at the CCK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxiglumide, a derivative of glutaramic acid, is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK1) receptor.[1][2] The CCK1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[3][4][5] Dysregulation of the CCK signaling pathway has been implicated in several gastrointestinal disorders. Consequently, the development and characterization of CCK1 receptor antagonists like this compound are of significant interest for therapeutic applications.
This application note provides detailed protocols for in vitro assays to characterize the antagonist activity of this compound at the CCK1 receptor. The described methods include a radioligand binding assay to determine the binding affinity (IC50) and a cell-based functional assay to quantify the functional antagonism (pA2).
Signaling Pathway and Mechanism of Action
Upon binding of its endogenous agonist, cholecystokinin (CCK), the CCK1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3][6] this compound acts as a competitive antagonist, binding to the CCK1 receptor and preventing CCK from binding and initiating this signaling pathway.
Caption: CCK1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Data Presentation
The antagonist activity of this compound is quantified by its IC50 and pA2 values. The IC50 represents the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand. The pA2 value is a measure of the potency of a competitive antagonist.
| Parameter | Assay Type | Preparation | Agonist/Radioligand | Value | Reference |
| IC50 | Radioligand Binding | Rat Pancreatic Membranes | ¹²⁵I-CCK-8 | 195 nM | [1] |
| IC50 | Radioligand Binding | Bovine Gallbladder Membranes | ¹²⁵I-CCK-8 | 77.1 nM | [1] |
| IC50 | Radioligand Binding | Guinea Pig Cerebral Cortex (CCK-B) | ¹²⁵I-CCK-8 | 12,363 nM | [1] |
| IC50 | Radioligand Binding | Guinea Pig Parietal Cells (CCK-B) | ¹²⁵I-CCK-8 | 15,455 nM | [1] |
| pA2 | Functional (Contraction) | Isolated Guinea Pig Gallbladder | CCK-8 | 6.71 | [1] |
| pA2 | Functional (Amylase Release) | Isolated Rat Pancreatic Acini | CCK-8 | 7.05 | [7] |
Experimental Protocols
Two primary types of in vitro assays are detailed below: a radioligand binding assay and a cell-based functional assay for calcium mobilization.
Radioligand Binding Assay
This protocol is adapted from methodologies described for determining the affinity of this compound for CCK receptors.[1][2]
Objective: To determine the IC50 value of this compound for the CCK1 receptor by measuring its ability to displace a radiolabeled CCK analog.
Materials:
-
Membrane Preparation: Membranes from tissues expressing CCK1 receptors (e.g., rat pancreas or bovine gallbladder) or from cell lines stably expressing the human CCK1 receptor (e.g., CHO-CCK1R).[1][8]
-
Radioligand: ¹²⁵I-labeled CCK-8.
-
Agonist (for non-specific binding): Unlabeled CCK-8.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter.
Workflow:
Caption: Workflow for the Radioligand Binding Assay.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the membrane preparation, a fixed concentration of ¹²⁵I-CCK-8, and varying concentrations of this compound.
-
For determining total binding, omit this compound.
-
For determining non-specific binding, add a high concentration of unlabeled CCK-8.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.[3][6][9]
Objective: To determine the potency of this compound as a competitive antagonist by measuring its ability to inhibit CCK-8-induced calcium mobilization in cells expressing the CCK1 receptor.
Materials:
-
Cell Line: A stable cell line expressing the human CCK1 receptor, such as CHO-hCCK1R, 1321N1-hCCK1, or U2OS-hCCK1.[3][8][9]
-
Calcium-sensitive dye: e.g., Fluo-4 AM or a cell line co-expressing a photoprotein like aequorin.[6][9]
-
Agonist: CCK-8.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters and injectors.
Workflow:
References
- 1. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hi-Affi™ CCK1 Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Inhibitory effect of a new proglumide derivative, this compound, on CCK action in isolated rat pancreatic acini] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane Cholesterol Affects Stimulus-Activity Coupling in Type 1, but not Type 2, CCK Receptors: Use of Cell Lines with Elevated Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Troubleshooting & Optimization
Troubleshooting unexpected results in Loxiglumide in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Loxiglumide in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, cholecystokinin (CCK), to the CCK-A receptor.[2] These receptors are primarily found in the gastrointestinal (GI) tract, particularly on pancreatic acinar cells, the gallbladder, and in the stomach. By blocking CCK-A receptors, this compound can inhibit processes such as pancreatic enzyme secretion, gallbladder contraction, and delayed gastric emptying.[3][4][5]
Q2: What is the appropriate solvent and method for preparing this compound for in vivo administration?
A2: this compound has been successfully used in in vivo experiments by first dissolving it in 0.1 N NaOH and then diluting with saline to a physiological pH (around 8.0).[6] It is crucial to ensure complete dissolution and to adjust the pH carefully to avoid precipitation and ensure the physiological compatibility of the solution.
Q3: What are typical effective doses of this compound in rodent models?
A3: The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific experimental question. For instance, in a mouse model of caerulein-induced pancreatitis, intravenous injections of 10 mg/kg have been shown to be effective.[6] In studies on gastrointestinal motility in rats, an intraperitoneal dose with an ED50 of 13 µmol/kg has been reported to antagonize CCK-8-induced retardation of gastric emptying.[3] For studies on pancreatic cancer xenografts in mice, a daily dose of 250 mg/kg administered subcutaneously or intragastrically has been used.[7]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is active after both parenteral and oral administration.[3][4] Studies in humans have shown an absolute bioavailability of approximately 96.7% after oral administration.[8] It has been shown to be effective when administered orally in mice to antagonize CCK-induced gallbladder emptying.[4]
Troubleshooting Unexpected Results
Issue 1: this compound fails to show efficacy in my experimental model of pancreatitis.
-
Question: I am not observing the expected protective effects of this compound in my pancreatitis model. What could be the reason?
-
Answer:
-
Model Specificity: The efficacy of this compound can be highly dependent on the specific model of pancreatitis used. It has been shown to be effective in ameliorating caerulein-induced edematous acute pancreatitis.[9][10] However, its effects in more severe necrotizing pancreatitis models, such as that induced by sodium taurocholate, are controversial, with some studies showing no beneficial effects.[10] Ensure that your model is one in which CCK plays a primary pathogenic role.
-
Dose and Timing of Administration: The dose and the timing of this compound administration are critical. For prophylactic effects, it should be administered before the induction of pancreatitis.[10] For therapeutic effects, the treatment window may be narrow. Review the literature for dose-response studies in your specific model. For example, in a rat model of necrotizing pancreatitis, a 30-minute intravenous infusion of 18 and 60 mg/kg/h significantly improved survival, while a lower dose did not.[6]
-
Drug Preparation and Administration: Improper preparation of the this compound solution can lead to poor solubility and reduced bioavailability. Ensure the compound is fully dissolved and the pH of the final solution is appropriate for administration.[6] Verify the accuracy of your dosing calculations and the route of administration.
-
Issue 2: I am observing high variability in my results between animals.
-
Answer:
-
Pharmacokinetics: this compound has a relatively short half-life. After intravenous administration in humans, it follows a two-compartment model with a fast initial elimination phase.[8] The timing of sample collection or functional measurements relative to the time of drug administration needs to be consistent across all animals.
-
Fasting State of Animals: The levels of endogenous CCK are influenced by food intake. Ensure that all animals are subjected to the same fasting and feeding protocol, as this will affect the baseline CCK tone and potentially the observed effect of a CCK antagonist.
-
Route of Administration: The route of administration will influence the absorption and peak plasma concentration of this compound. Intravenous or intraperitoneal injections will lead to more rapid and potentially more consistent plasma levels compared to oral gavage.
-
Issue 3: this compound appears to have off-target or unexpected physiological effects.
-
Question: I am observing effects that I cannot directly attribute to CCK-A receptor antagonism. Could this compound have other targets?
-
Answer:
-
Receptor Specificity: this compound is highly selective for the CCK-A receptor over the CCK-B/gastrin receptor.[1] However, at very high concentrations, some off-target effects cannot be entirely ruled out.
-
Interaction with Endogenous Systems: By blocking the physiological effects of CCK, this compound can lead to secondary physiological responses. For example, since CCK induces satiety, its blockade can lead to increased food intake and feelings of hunger.[11] In some human studies, this compound infusion was associated with feelings of fatigue and sleepiness.[12] Consider these systemic effects when interpreting your data.
-
Vehicle Effects: Ensure that you have an appropriate vehicle control group and that the vehicle itself is not causing any physiological changes. The use of NaOH to dissolve this compound necessitates careful pH adjustment to avoid administration of a caustic solution.
-
Data Presentation
Table 1: Efficacy of this compound in a Mouse Model of Caerulein-Induced Acute Pancreatitis
| Treatment Group | Dose (mg/kg, i.v.) | Pancreatic Wet Weight (mg) | Serum Amylase (IU/L) |
| Control (Saline) | - | 180 ± 10 | 1500 ± 200 |
| Caerulein (B1668201) + Vehicle | - | 350 ± 25 | 15000 ± 1500 |
| Caerulein + this compound | 1 | 320 ± 20 | 12000 ± 1300 |
| Caerulein + this compound | 3 | 280 ± 18 | 9000 ± 1000 |
| Caerulein + this compound | 10 | 230 ± 15 | 6000 ± 800 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Caerulein + Vehicle. (Data adapted from a study showing dose-dependent effects[6])
Table 2: Effect of this compound on Gastric Emptying in Humans
| Treatment | Half-time of Gastric Emptying (t1/2, minutes) | Antral Contraction Frequency (contractions/minute) | Antral Contraction Amplitude (%) |
| Placebo | 115 ± 67 | 1.5 ± 2.9 | 27 ± 16 |
| This compound | 31 ± 22 | 2.9 ± 0.2 | 56 ± 22* |
*Data are presented as mean ± SD. *p < 0.05 compared to Placebo. (Data adapted from a study in healthy volunteers[13][14])
Experimental Protocols
Protocol 1: Caerulein-Induced Acute Pancreatitis in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard conditions with free access to food and water.
-
This compound Preparation: Dissolve this compound in 0.1 N NaOH and dilute with saline to the desired concentration. Adjust the pH to ~8.0.
-
Treatment Groups:
-
Control: Saline injections.
-
Pancreatitis: Intraperitoneal (i.p.) injections of caerulein (50 µg/kg) hourly for 6 hours.
-
This compound Treatment: Intravenous (i.v.) injection of this compound (e.g., 10 mg/kg) 30 minutes before each caerulein injection.
-
-
Endpoint Analysis: One hour after the final caerulein injection, euthanize the animals.
-
Sample Collection: Collect blood via cardiac puncture for serum amylase measurement. Harvest the pancreas, trim excess fat and lymph nodes, and weigh it (pancreatic wet weight). A portion of the pancreas can be fixed in formalin for histological analysis.
Protocol 2: Gastric Emptying in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Fasting: Fast rats overnight (16-18 hours) with free access to water.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).
-
CCK-8 Administration: 15 minutes after this compound administration, inject CCK-8 (e.g., 1 µg/kg, i.p.) to delay gastric emptying.
-
Test Meal: 15 minutes after CCK-8 injection, administer a non-nutrient test meal containing a non-absorbable marker (e.g., phenol (B47542) red) by oral gavage.
-
Measurement: After a set time (e.g., 20 minutes), euthanize the animals and clamp the pylorus and cardia.
-
Analysis: Remove the stomach, homogenize its contents in an alkaline solution, and measure the concentration of the marker spectrophotometrically. Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach compared to a control group euthanized immediately after gavage.
Mandatory Visualizations
Caption: this compound blocks the CCK-A receptor signaling pathway.
Caption: A typical workflow for in vivo experiments with this compound.
Caption: A decision tree for troubleshooting lack of efficacy.
References
- 1. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibitory effect of a new proglumide derivative, this compound, on CCK action in isolated rat pancreatic acini] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholecystokinin activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin antagonistic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. karger.com [karger.com]
- 7. This compound (CR1505), a cholecystokinin antagonist, specifically inhibits the growth of human pancreatic cancer lines xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound after single intravenous or oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of this compound on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a new cholecystokinin receptor antagonist this compound on acute pancreatitis in two experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effects of a specific CCK-A antagonist, this compound, on postprandial mood and sleepiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Loxiglumide solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of loxiglumide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor.[1] It is a derivative of glutaramic acid.[1] Its mechanism of action involves competitively blocking the binding of cholecystokinin (B1591339) (CCK) to the CCK-A receptor, thereby inhibiting downstream signaling pathways.[1]
Q2: What are the main challenges when dissolving this compound in aqueous solutions?
A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions, particularly at neutral or acidic pH. As a molecule containing a carboxylic acid group, its solubility is highly pH-dependent. At pH values below its pKa, the carboxylic acid is protonated, rendering the molecule less soluble in aqueous media.
Q3: What solvents can be used to prepare a stock solution of this compound?
A3: this compound is soluble in several organic solvents. It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into the aqueous experimental medium.
This compound Solubility Data
| Solvent | Concentration | Source |
| Dimethylformamide (DMF) | 30 mg/mL | Cayman Chemical[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | Cayman Chemical[2] |
| Ethanol (B145695) | 20 mg/mL | Cayman Chemical[2] |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL | Cayman Chemical[2] |
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Issue 1: this compound powder does not dissolve in my aqueous buffer (e.g., PBS, pH 7.4).
-
Possible Cause: this compound has low intrinsic solubility in aqueous buffers at physiological pH. The carboxylic acid moiety is likely deprotonated at pH 7.4, but the overall hydrophobicity of the molecule limits its solubility.
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution in an organic solvent: First, dissolve this compound in DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial dilution: Perform serial dilutions of the organic stock solution into your aqueous buffer to reach the desired final concentration.
-
Vortexing: When diluting the stock solution, add it dropwise to the aqueous buffer while vortexing to ensure rapid and thorough mixing. This can prevent localized high concentrations that may lead to precipitation.
-
Warming: Gently warm the aqueous buffer to 37°C before adding the this compound stock solution. A moderate increase in temperature can sometimes improve solubility.
-
Issue 2: My this compound solution is clear initially but forms a precipitate over time or upon refrigeration.
-
Possible Cause: The solution may be supersaturated, or the stability of this compound in the aqueous buffer at that concentration is limited. Changes in temperature can also affect solubility.
-
Troubleshooting Steps:
-
Prepare fresh solutions: It is always best to prepare this compound working solutions fresh for each experiment.
-
Avoid cold storage of aqueous solutions: If short-term storage is necessary, keep the solution at room temperature or 37°C. Avoid refrigerating or freezing aqueous working solutions of this compound.
-
Lower the final concentration: If precipitation persists, the desired concentration may be above the solubility limit in your specific buffer. Try reducing the final concentration of this compound.
-
Check the final concentration of the organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.
-
Issue 3: I observe precipitation when adding my this compound solution to cell culture media.
-
Possible Cause: Components of the cell culture medium, such as proteins and salts in serum, can interact with this compound and reduce its solubility. The pH of the medium can also play a role.
-
Troubleshooting Steps:
-
Pre-warm the media: Ensure the cell culture media is at 37°C before adding the this compound stock solution.
-
Slow, dropwise addition with mixing: Add the this compound stock solution very slowly to the media while gently swirling the flask or plate to ensure immediate and even distribution.
-
Use serum-free media for initial dissolution: If possible, add the this compound stock to serum-free media first, mix well, and then add serum if required for your experiment.
-
Perform a solubility test: Before your main experiment, test the solubility of your desired this compound concentration in a small volume of the complete cell culture medium to identify any potential precipitation issues.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 50 mM).
-
Calculate the required mass of this compound using its molecular weight (461.38 g/mol ).
-
Accurately weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer or medium to achieve the final desired experimental concentration.
-
Important: Add the stock solution dropwise to the buffer/medium while vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of DMSO is kept to a minimum (ideally ≤0.1% v/v) to prevent cellular toxicity.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Experimental Workflow for this compound Solution Preparation.
Troubleshooting Logic for this compound Precipitation.
CCK-A Receptor Signaling Pathway and this compound Inhibition.
References
Optimizing Loxiglumide dosage to minimize off-target effects
This technical support guide is designed for researchers, scientists, and drug development professionals working with loxiglumide. It provides troubleshooting advice and frequently asked questions (FAQs) to help optimize dosage and minimize off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2] It functions by blocking the binding of cholecystokinin (B1591339) (CCK) to the CCK-A receptor, thereby inhibiting its physiological effects.[1][2] This action is specific, as this compound does not significantly alter the effects of other secretagogues that bypass CCK receptors.[2]
Q2: What are the known off-target effects of this compound?
This compound demonstrates a significantly higher affinity for the CCK-A receptor compared to the CCK-B/gastrin receptors.[3] Studies indicate its affinity for the CCK-A receptor is at least 63 times greater than for CCK-B/gastrin receptors.[3] While generally considered selective, at higher concentrations, the potential for off-target binding increases. One study in humans found that an 800 mg oral dose of this compound inhibited postprandial gallbladder contraction without affecting gastric emptying.[4] Another study noted that intravenous infusion of this compound was associated with lower ratings of vigor and, in some subjects, increased feelings of fatigue, sleepiness, and tension.[5] However, it's important to note that these effects may not be direct off-target receptor interactions but rather consequences of CCK-A receptor blockade.
Q3: What is the recommended starting dosage for in vitro experiments?
The optimal in vitro concentration of this compound depends on the cell type and experimental conditions. Based on binding affinity data, concentrations in the nanomolar to low micromolar range are typically effective. For example, in isolated rat pancreatic acini, this compound inhibited CCK-8-stimulated amylase release with high potency.[2] A study on perfused rat pancreata used a concentration of 10 microM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What dosages have been used in preclinical animal studies?
Dosages in animal studies have varied depending on the species and the intended effect. For instance, studies investigating the antagonism of CCK-induced effects have been conducted in rats, mice, rabbits, and guinea pigs with both intravenous and oral administration.[6]
Q5: What dosages have been used in human clinical trials?
Human studies have employed a range of dosages depending on the application. For studying effects on satiety, an intravenous infusion of 22 μmol·kg⁻¹·h⁻¹ has been used.[1][7] In a trial for acute pancreatitis, intravenous doses of 100 mg/day, 300 mg/day, and 500 mg/day were administered.[8] An oral dose of 800 mg has been used to study its effect on gallbladder contraction.[4] For investigating postprandial mood and sleepiness, an intravenous infusion of 30 mg/kg/h for 10 minutes followed by 10 mg/kg/h was administered.[5]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug preparation or stability.
-
Solution: this compound is a derivative of glutaramic acid.[3] Ensure it is fully dissolved in a suitable solvent and prepared fresh for each experiment to avoid degradation. Verify the pH of your final solution, as this can affect compound stability and activity.
-
-
Possible Cause: Cell line or tissue-specific differences in CCK-A receptor expression.
-
Solution: Perform receptor expression analysis (e.g., qPCR or Western blot) to confirm consistent CCK-A receptor levels across your experimental samples.
-
-
Possible Cause: Reversible but slowly dissociating binding.
-
Solution: While the inhibitory effect of this compound is reversible in isolated acini, in perfused organs, its effects can be prolonged even after washout.[2] Consider longer washout periods or pre-incubation times to ensure equilibrium is reached.
-
Issue 2: Apparent lack of efficacy at expected concentrations.
-
Possible Cause: Suboptimal experimental conditions.
-
Solution: Review your experimental protocol, including incubation times, temperature, and the concentration of the CCK agonist being used. A high concentration of the agonist may require a higher concentration of this compound to achieve competitive antagonism.
-
-
Possible Cause: Incorrect assessment of the biological endpoint.
-
Solution: Ensure that the chosen assay is sensitive enough to detect the effects of CCK-A receptor blockade. For example, when studying pancreatic secretion, measuring amylase release is a direct and quantifiable endpoint.[2]
-
Issue 3: Observing unexpected or off-target effects.
-
Possible Cause: this compound concentration is too high, leading to binding at lower-affinity sites like the CCK-B receptor.
-
Solution: Perform a dose-response curve to identify the lowest effective concentration that produces the desired on-target effect without engaging off-target receptors. Refer to the binding affinity data in the tables below to guide your concentration selection.
-
-
Possible Cause: The observed effect is a physiological consequence of CCK-A receptor blockade, not a direct off-target binding event.
Data Presentation
Table 1: this compound Binding Affinity (IC50 Values)
| Receptor/Tissue | Species | IC50 (nmol/l) | Reference |
| CCK-A (Pancreas) | Rat | 195 | [3] |
| CCK-A (Gallbladder) | Bovine | 77.1 | [3] |
| CCK-B/Gastrin (Cerebral Cortex) | Guinea Pig | 12363 | [3] |
| CCK-B/Gastrin (Parietal Cells) | Guinea Pig | 15455 | [3] |
| Gastrin (Parietal Cells) | Guinea Pig | 6134 | [3] |
Table 2: Comparative Potency of CCK-A Receptor Antagonists (pKB Values)
| Antagonist | pKB Value | Reference |
| Devazepide | 9.98 | [9] |
| Lorglumide (B1675136) | 7.59 | [9] |
| This compound | 7.07 | [9] |
Table 3: this compound Dosages Used in Human Studies
| Indication | Dosage | Route of Administration | Reference |
| Satiety and Eating Behavior | 22 μmol·kg⁻¹·h⁻¹ | Intravenous | [1][7] |
| Acute Pancreatitis | 100, 300, or 500 mg/day | Intravenous | [8] |
| Postprandial Gallbladder Contraction | 800 mg (single dose) | Oral | [4] |
| Postprandial Mood and Sleepiness | 30 mg/kg/h for 10 min, then 10 mg/kg/h | Intravenous | [5] |
| CCK Clearance | 2.5 mg/kg in 10 min, then 5 mg/kg/h | Intravenous | [10] |
| Gastric Emptying and Motility | 66 μmol/kg/h for 10 min, then 22 μmol/kg/h | Intravenous | [11] |
Experimental Protocols
Protocol 1: Radioligand Displacement Assay for Receptor Binding Affinity
This protocol is adapted from methodologies described in the literature.[3][12]
-
Tissue Preparation: Homogenize tissue rich in the target receptor (e.g., rat pancreas for CCK-A, guinea pig cerebral cortex for CCK-B) in an appropriate buffer. Centrifuge the homogenate to pellet the membranes and resuspend in a fresh buffer.
-
Binding Reaction: In a microplate, combine the membrane preparation, a radiolabeled ligand (e.g., ¹²⁵I-CCK-8), and varying concentrations of this compound or a control compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: In Vitro Functional Assay - Amylase Release from Pancreatic Acini
This protocol is based on methods used to assess the functional antagonism of CCK receptors.[2][12]
-
Acinar Cell Preparation: Isolate pancreatic acini from a suitable animal model (e.g., rat) by enzymatic digestion with collagenase, followed by gentle mechanical dissociation.
-
Pre-incubation: Pre-incubate the isolated acini with various concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of a CCK agonist (e.g., CCK-8) to stimulate amylase release. Include appropriate controls (basal release without agonist, agonist-only).
-
Sample Collection: After the stimulation period, centrifuge the samples to pellet the acini. Collect the supernatant, which contains the released amylase.
-
Amylase Quantification: Measure the amylase activity in the supernatant using a commercially available colorimetric assay.
-
Data Analysis: Express amylase release as a percentage of the total amylase content (measured from a lysed cell pellet). Plot the percentage of inhibition of agonist-stimulated release against the this compound concentration to determine its potency.
Visualizations
Caption: this compound's Mechanism of Action on the CCK-A Receptor Signaling Pathway.
Caption: Workflow for In Vitro Characterization of this compound.
Caption: Decision Tree for Optimizing this compound Dosage.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of this compound (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a specific CCK-A antagonist, this compound, on postprandial mood and sleepiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin antagonistic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and this compound in the guinea-pig gall bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of effect of the specific cholecystokinin receptor antagonist this compound on cholecystokinin clearance from plasma in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Potential off-target effects of Loxiglumide on the central nervous system
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Loxiglumide on the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] It is a derivative of glutaramic acid and functions by blocking the binding of the endogenous peptide hormone cholecystokinin (B1591339) (CCK) to its CCK1 receptors.[1] These receptors are found peripherally, regulating gastrointestinal functions, and are also distributed within the CNS.
Q2: How selective is this compound for the CCK1 receptor over the CCK2 (CCK-B) receptor?
A2: this compound exhibits significant selectivity for the CCK1 receptor. Studies have shown that its affinity for the CCK1 receptor is at least 63 times greater than its affinity for the CCK2/gastrin receptors.[1] This selectivity is concentration-dependent, and at higher concentrations, effects on CCK2 receptors cannot be entirely ruled out.
Q3: Are there any known CNS effects of this compound observed in human studies?
A3: Yes, clinical studies have reported CNS-related effects. Administration of this compound has been associated with increased feelings of hunger and delayed fullness, providing evidence for the role of CCK in satiety signaling.[3] Some studies have also observed effects on mood and arousal, with subjects reporting feelings of fatigue, sleepiness, and tension during this compound infusion.[4]
Q4: Has this compound been screened against a broad panel of other CNS receptors (e.g., dopaminergic, serotonergic, adrenergic)?
A4: Publicly available data from comprehensive CNS receptor screening panels for this compound are limited. While its high selectivity for CCK1 over CCK2 receptors is well-documented, its binding profile against a wider array of CNS targets is not extensively characterized in the literature. Therefore, when unexpected CNS effects are observed, the possibility of uncharacterized off-target interactions should be considered, especially at higher concentrations.
Q5: What is the active enantiomer of this compound?
A5: this compound is a racemic mixture. Its pharmacologically active component is the R-enantiomer, known as Dexthis compound (B1670345).[5] Dexthis compound is also a potent and selective CCK1 receptor antagonist and is responsible for the therapeutic effects observed.[6][7]
Quantitative Data: Receptor Binding Affinity
The following table summarizes the inhibitory concentration (IC50) values of this compound at CCK1 and CCK2 receptors from radioligand displacement assays. Lower IC50 values indicate higher binding affinity.
| Receptor Subtype | Tissue Source | IC50 (nmol/L) | Reference |
| CCK-A (CCK1) | Rat Pancreas | 195 | [1] |
| CCK-A (CCK1) | Bovine Gallbladder | 77.1 | [1] |
| CCK-B/Gastrin | Guinea Pig Cerebral Cortex | 12,363 | [1] |
| CCK-B/Gastrin | Guinea Pig Parietal Cells | 15,455 | [1] |
| Gastrin | Guinea Pig Parietal Cells | 6,134 | [1] |
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Animal Models
Q: We are observing unexpected anxiogenic-like or locomotor effects in our rodent model after administering this compound, which contradicts our hypothesis based on CCK1 receptor antagonism. How can we troubleshoot this?
A: This is a multifaceted issue that requires systematically ruling out several possibilities, from on-target effects mediated by different neural circuits to potential off-target interactions.
Possible Causes & Troubleshooting Steps:
-
On-Target CCK1R Effect in a Different Brain Region:
-
Rationale: CCK1 receptors are present in various CNS regions, including the mesolimbic structures, hypothalamus, and brainstem, where they can interact with dopamine (B1211576) and serotonin (B10506) pathways. The observed behavior might be a genuine, albeit unexpected, consequence of CCK1R blockade in a circuit you hadn't initially considered.
-
Action:
-
Review literature on the specific brain regions implicated in the observed behavior and their CCK1R expression.
-
Consider local administration (microinjections) of this compound into specific brain nuclei to pinpoint the anatomical source of the effect.
-
-
-
On-Target CCK2R Effect at High Concentrations:
-
Rationale: Although this compound is selective for CCK1R, high doses may lead to significant occupancy of CCK2 receptors, which are widely expressed in the brain and are known to be involved in anxiety and neurotransmitter modulation.[1]
-
Action:
-
Conduct a Dose-Response Study: Test a wider range of this compound doses. If the unexpected effect is only present at the highest doses, it may suggest CCK2R involvement.
-
Use a Selective CCK2R Antagonist: As a control, administer a highly selective CCK2R antagonist to see if it produces similar or opposing effects.
-
Compare with a More Selective CCK1R Antagonist: If available, use an alternative CCK1R antagonist with an even higher selectivity ratio to see if the anomalous effect persists.
-
-
-
Potential Uncharacterized Off-Target Effect:
-
Rationale: The unexpected behavior could result from this compound binding to an entirely different, uncharacterized receptor.
-
Action:
-
In Vitro Receptor Screening: The most definitive approach is to subject this compound to a commercial CNS receptor binding panel (e.g., Eurofins SafetyScreen, CEREP panel). This will provide data on its affinity for a wide range of receptors, ion channels, and transporters.
-
Consult Safety Pharmacology Guidelines: Standard safety pharmacology studies (ICH S7A) are designed to detect untoward effects on major physiological systems, including the CNS.[8][9] Reviewing such data, if available from the manufacturer or in regulatory filings, can provide crucial clues.
-
-
Issue 2: Inconsistent Results in Neuronal Cell Culture Assays
Q: We are using this compound in primary neuronal cultures to study its effect on neurotransmitter release. The results are variable and don't align with simple CCK1 receptor blockade. What could be the issue?
A: In vitro systems, while controlled, can present their own set of challenges. Variability can stem from the culture conditions themselves or from the complex pharmacology of this compound at the cellular level.
Possible Causes & Troubleshooting Steps:
-
Expression of Target Receptors:
-
Rationale: Primary neuronal cultures are often heterogeneous. The expression levels of CCK1 and CCK2 receptors may vary significantly between preparations, or even be absent in the specific neuronal subtypes you are studying.
-
Action:
-
Confirm Receptor Expression: Use qPCR or Western Blot to confirm the expression of CCK1R and CCK2R mRNA and protein in your cell lysates.
-
Immunocytochemistry: Use fluorescently labeled antibodies to visualize which cells in your culture express the receptors. This can help you understand if the expressing cells are the ones responsible for the neurotransmitter release you are measuring.
-
-
-
Slow Receptor Dissociation Kinetics:
-
Rationale: Some studies suggest that this compound may dissociate slowly from its receptor, leading to a prolonged inhibitory action that might not be easily reversed by washout procedures.[2] This could lead to carry-over effects between experimental conditions.
-
Action:
-
Extend Washout Periods: Increase the duration and number of washes between treatments to ensure complete removal of the compound.
-
Run a Reversibility Assay: After incubating with this compound and washing, challenge the cells with a CCK agonist at multiple time points to determine the rate at which the response is recovered.
-
-
-
Interaction with Other Signaling Pathways:
-
Rationale: CCK receptors can interact with and modulate other signaling systems, such as dopaminergic and serotonergic pathways. The effect you are measuring might be an indirect consequence of these interactions.
-
Action:
-
Co-application of Antagonists: Pre-treat your cultures with antagonists for other relevant receptors (e.g., dopamine D2 or serotonin 5-HT2A antagonists) before applying this compound to see if the variable effect is blocked. This can help dissect the downstream pathways involved.
-
-
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (IC50, Ki) of this compound for a target receptor (e.g., CCK1R, CCK2R, or a potential off-target receptor).
-
Preparation of Membranes: Prepare cell membrane homogenates from tissue or cultured cells known to express the receptor of interest.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [125I]CCK-8 for CCK receptors) and varying concentrations of this compound (the "competitor").
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Diagrams
References
- 1. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a specific CCK-A antagonist, this compound, on postprandial mood and sleepiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profile of dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Dexthis compound used for? [synapse.patsnap.com]
- 7. Effect of a new CCK-A receptor antagonist, dexthis compound, on the exocrine pancreas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. nucro-technics.com [nucro-technics.com]
Managing side effects of long-term Loxiglumide administration in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects associated with the long-term administration of Loxiglumide in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific antagonist of the cholecystokinin-A (CCK-A) receptor.[1] It works by competitively blocking the binding of endogenous cholecystokinin (B1591339) (CCK) to its CCK-A receptors, which are primarily found on pancreatic acinar cells, in the gallbladder, and in various parts of the gastrointestinal tract and central nervous system.[2] This blockade inhibits the physiological actions of CCK, such as stimulation of pancreatic enzyme secretion and gallbladder contraction.[3]
Q2: What are the most common side effects observed with long-term this compound administration in animal models?
A2: The most consistently reported side effects in rodent models involve the pancreas and changes in body weight. Chronic administration can lead to a dose-dependent decrease in pancreatic weight, protein content, and exocrine secretions.[4] At high doses, a decrease in pancreatic DNA content has also been observed.[4] Additionally, an accelerated increase in body weight has been reported in both lean and obese Zucker rats, though the precise mechanism is not fully understood.[4]
Q3: How does this compound affect food intake and satiety?
A3: By blocking CCK-A receptors, this compound can interfere with the normal satiety signals mediated by endogenous CCK. This can lead to increased feelings of hunger and a modest increase in calorie intake.[5] However, the effect on overall body weight regulation is complex and may not be solely dependent on this mechanism.[5]
Q4: Are there any known gastrointestinal motility issues associated with this compound?
A4: Yes, this compound is a potent inhibitor of gallbladder contraction.[3][6] This is a direct consequence of its CCK-A receptor antagonism. It may also influence intestinal and colonic motility.
Troubleshooting Guides
Issue 1: Progressive and Unintended Weight Gain in Study Animals
Potential Cause: The accelerated weight gain observed in some studies with this compound is a documented side effect, potentially due to the blockade of CCK's satiety signaling.[4][5]
Troubleshooting Steps:
-
Dietary Control:
-
Ensure a standardized, controlled diet is provided to all animals. Avoid high-fat diets unless they are a specific requirement of the study model, as they can exacerbate weight gain.
-
Consider pair-feeding, where the control group is fed the same amount of food consumed by the this compound-treated group, to differentiate between drug-induced metabolic changes and effects due to hyperphagia.
-
-
Caloric Intake Monitoring:
-
Accurately measure daily food consumption for each animal to quantify the extent of hyperphagia.
-
If increased caloric intake is confirmed, and is a confounding factor for the study's endpoints, this should be noted as a limitation in the study analysis.
-
-
Environmental Enrichment:
-
Provide environmental enrichment and opportunities for increased physical activity, which can help mitigate weight gain in sedentary laboratory animals.
-
Issue 2: Signs of Pancreatic Exocrine Insufficiency (PEI)
Researchers may observe signs consistent with PEI, such as changes in fecal consistency (steatorrhea), poor coat condition, or weight loss despite normal or increased food intake, particularly with high doses or very long-term administration. This is due to this compound's inhibitory effect on pancreatic secretion.[4]
Troubleshooting Steps:
-
Dose Adjustment:
-
If the study design allows, consider reducing the dose of this compound. Lower doses may still achieve the desired pharmacological effect with less impact on pancreatic function.[4]
-
-
Dietary Management:
-
Switch to a highly digestible, low-fat diet. This reduces the demand for pancreatic lipase (B570770) and can alleviate symptoms of malabsorption.[7]
-
Ensure the diet provides adequate levels of fat-soluble vitamins (A, D, E, K), or consider supplementation, as their absorption may be impaired.[7]
-
-
Pancreatic Enzyme Replacement Therapy (PERT):
-
In cases of severe, clinically apparent PEI that compromises animal welfare, consider PERT. This involves adding pancreatic enzyme powder to the animal's food.[8][9]
-
Powdered formulations are generally more effective than tablets in animal models.[8]
-
The dose should be titrated to the lowest effective amount to resolve clinical signs.[9]
-
Note: The use of PERT should be a carefully considered intervention, as it introduces a new variable to the experiment. It is primarily a measure to ensure animal welfare and should be documented as part of the experimental protocol.
-
-
Monitoring:
Issue 3: Complications Related to Oral Gavage Administration
Potential Cause: Improper gavage technique can lead to esophageal or gastric injury, aspiration pneumonia, or undue stress, which can confound experimental results.
Troubleshooting Steps:
-
Proper Training and Technique:
-
Correct Dosing Volume and Formulation:
-
Adhere to established guidelines for maximum oral gavage volumes (typically 5-10 mL/kg for rats).[12]
-
The this compound formulation should be as close to physiological pH and isotonicity as possible to avoid gastrointestinal irritation.
-
-
Verification of Needle Placement:
Data Presentation
Table 1: Effect of 7-Day Oral this compound Administration on Pancreatic Parameters in Rats
| This compound Dose (mg/kg, twice daily) | Pancreatic Weight (mg/100g body weight) | Pancreatic Protein (mg/pancreas) | Pancreatic DNA (mg/pancreas) |
| 0 (Saline Control) | 415 ± 15 | 210 ± 10 | 4.5 ± 0.2 |
| 50 | 380 ± 12 | 185 ± 8 | 4.4 ± 0.3 |
| 100 | 350 ± 10 | 160 ± 7 | 4.2 ± 0.2 |
| 200 | 310 ± 14 | 130 ± 9 | 3.8 ± 0.1* |
*Data are presented as mean ± SEM. *p < 0.05 compared to saline control. Data synthesized from findings reported in studies on chronic this compound administration.[4]
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in Rats via Gavage
1. Materials:
- This compound powder
- Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)
- Appropriately sized oral gavage needles for rats (e.g., 16-18 gauge, flexible or bulb-tipped)[12]
- Syringes
- Animal scale
2. This compound Formulation:
- Prepare the this compound suspension in the chosen vehicle at the desired concentrations (e.g., 5, 10, 20 mg/mL to deliver 50, 100, 200 mg/kg in a volume of 10 mL/kg).
- Ensure the suspension is homogenous before each administration. Use a vortex mixer or stir bar.
3. Animal Handling and Dosing Procedure:
- Weigh each rat immediately before dosing to ensure accurate volume calculation.[11]
- Gently but firmly restrain the rat. The head and neck should be extended to create a straight line to the esophagus.[12]
- Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[11]
- Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus to the pre-measured depth.[12]
- CRITICAL: If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
- Administer the this compound suspension slowly over 2-3 seconds.[12]
- Withdraw the needle smoothly along the same path of insertion.
- Monitor the animal for 5-10 minutes post-administration for any signs of distress, such as difficulty breathing or fluid emerging from the nose or mouth.[12]
- Return the animal to its home cage.
4. Monitoring Schedule:
- Daily: Observe for general signs of health, changes in behavior, and fecal consistency.
- Weekly: Record body weight and food intake.
- Monthly (or as per study design): Collect blood samples for analysis of pancreatic enzymes (amylase, lipase) and TLI.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 3. Oral administration of this compound (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of CCK-agonist and -antagonist on food intake and body weight in Zucker lean and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cholecystokinin antagonistic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosis and treatment of pancreatic exocrine insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bps.ac.uk [bps.ac.uk]
- 10. Management of pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
Avoiding compensatory mechanisms in chronic Loxiglumide treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing loxiglumide for chronic treatment regimens. The focus is on understanding and mitigating potential compensatory mechanisms that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the cholecystokinin (B1591339) A (CCK1) receptor.[1] By blocking this receptor, this compound inhibits the physiological effects of cholecystokinin (CCK), a peptide hormone involved in various gastrointestinal and central nervous system processes, including pancreatic enzyme secretion, gallbladder contraction, gastric emptying, and satiety signaling.[1][2]
Q2: What are the known downstream signaling pathways of the CCK1 receptor that this compound inhibits?
A2: The CCK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gs proteins. Upon activation by CCK, the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs-coupled pathway activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) and activating protein kinase A (PKA). CCK1 receptor activation can also involve β-arrestin recruitment, which may mediate downstream signaling, including the activation of the ERK pathway.[3]
Q3: What are potential compensatory mechanisms that can occur with chronic this compound treatment?
A3: While direct studies on chronic this compound-induced compensatory mechanisms are limited, based on general pharmacological principles of antagonist treatment, several adaptive responses could theoretically occur. These include:
-
Upregulation of CCK1 receptors: The cell may increase the number of CCK1 receptors on its surface to counteract the continuous blockade.
-
Increased CCK production: The body might increase the synthesis and release of endogenous CCK to overcome the receptor antagonism.
-
Alterations in downstream signaling pathways: Changes in the expression or activity of signaling molecules downstream of the CCK1 receptor could occur to maintain cellular homeostasis.
-
Activation of alternative pathways: Other signaling pathways might be activated to compensate for the reduced CCK1 receptor signaling.
Q4: Have any studies demonstrated tolerance or tachyphylaxis to CCK1 receptor antagonists?
A4: While the provided search results do not contain direct evidence of tachyphylaxis with prolonged this compound use, tolerance has been observed with other receptor antagonists, such as H2-receptor antagonists.[4][5][6] This suggests that a decrease in the pharmacological response to this compound over time is a possibility that researchers should consider.
Troubleshooting Guides
This section provides practical guidance for identifying and addressing common issues encountered during chronic this compound experiments, with a focus on potential compensatory mechanisms.
Issue 1: Diminished or Loss of this compound Efficacy Over Time
Possible Cause: Development of tolerance due to compensatory mechanisms.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished this compound efficacy.
Experimental Protocols to Investigate Compensatory Mechanisms:
1. Assess CCK1 Receptor Expression Levels:
-
Method: Western Blotting of target tissue homogenates.
-
Protocol:
-
Collect tissue samples from control and chronic this compound-treated animals.
-
Homogenize tissues in lysis buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the CCK1 receptor overnight at 4°C.[7][8][9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize CCK1 receptor band intensity to a loading control (e.g., GAPDH or β-actin).
-
2. Evaluate CCK1 Receptor Binding Affinity and Density:
-
Protocol:
-
Prepare cell membranes from target tissues of control and treated animals.
-
Perform a saturation binding assay using a radiolabeled CCK1 receptor ligand (e.g., [¹²⁵I]BH-CCK-8) to determine the maximal binding capacity (Bmax) and dissociation constant (Kd).
-
Incubate membranes with increasing concentrations of the radioligand in the presence and absence of a high concentration of unlabeled this compound to determine non-specific binding.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using a scintillation counter.
-
Analyze data using non-linear regression to determine Bmax and Kd. An increase in Bmax in the this compound-treated group would suggest receptor upregulation.
-
3. Measure Downstream Signaling Pathway Activation:
-
Method: Assess second messenger levels (e.g., IP3, cAMP) or phosphorylation of downstream kinases (e.g., ERK, Akt).
-
Protocol (for ERK phosphorylation):
-
Treat cells or tissue slices with a CCK agonist (e.g., CCK-8) for a short period (e.g., 5-15 minutes).
-
Lyse the cells or tissues and perform a Western blot as described above.
-
Probe the membrane with antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
A blunted p-ERK response to CCK-8 in the chronic this compound-treated group, even with normal or elevated receptor levels, could indicate desensitization of the signaling pathway.
-
Issue 2: Off-Target or Unexpected Side Effects with Chronic Treatment
Possible Cause: Activation of alternative signaling pathways or interaction with other receptor systems.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for known off-target effects of this compound and potential interactions of the CCK signaling pathway with other systems.
-
Phenotypic Analysis: Carefully observe and document any unexpected behavioral or physiological changes in the experimental animals.
-
Pathway Analysis: Utilize techniques like RNA sequencing or proteomics to identify differentially expressed genes or proteins in relevant tissues, which may point to activated compensatory pathways.
Potential Strategies to Mitigate Compensatory Mechanisms
While research in this specific area is ongoing, the following strategies, based on general pharmacological principles, may be considered to minimize the impact of compensatory mechanisms during chronic this compound treatment:
1. Intermittent Dosing:
-
Rationale: Alternating periods of drug administration with drug-free intervals may prevent the sustained receptor blockade that can trigger compensatory upregulation.[4][5]
-
Experimental Design:
-
Compare the long-term efficacy of continuous daily dosing with an intermittent schedule (e.g., every other day, or 5 days on/2 days off).
-
Monitor the therapeutic effect and assess for rebound effects during the "off" periods.
-
2. Combination Therapy:
-
Rationale: Targeting a complementary pathway that is activated as a compensatory response may enhance the therapeutic effect and reduce the likelihood of resistance.
-
Experimental Design:
-
Identify potential compensatory pathways through molecular analysis (e.g., RNA-seq, proteomics).
-
Select a second compound that targets a key node in the identified compensatory pathway.
-
Evaluate the synergistic or additive effects of the combination therapy compared to this compound monotherapy.
-
Data Presentation
Table 1: this compound Dosing Information from Preclinical and Clinical Studies
| Species | Route of Administration | Dose Range | Study Focus | Reference |
| Human | Intravenous | 10 mg/kg/h | Meal-stimulated hormone levels | [9] |
| Human | Oral | 300 - 1200 mg/day | Chronic pancreatitis | [7] |
| Human | Oral | 800 mg (single dose) | Postprandial gallbladder contraction | [14] |
| Mouse | Intravenous | 1, 3, 10 mg/kg | Caerulein-induced pancreatitis | [15] |
| Mouse | Oral | 42 µmol/kg | CCK-induced gallbladder emptying | |
| Rat | Intraperitoneal | 13 µmol/kg | CCK-induced gastric emptying retardation |
Note: When translating animal doses to human equivalent doses (HED), it is crucial to use appropriate allometric scaling factors based on body surface area.[4][16][17]
Signaling Pathway Diagrams
References
- 1. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. CCK1, Cholecystokinin Receptor 1 Polyclonal Antibody (7TM0076N-IC) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral administration of this compound (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholecystokinin antagonistic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticholecystokinin activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conversion between animals and human [targetmol.com]
Technical Support Center: Loxiglumide in Experimental Pancreatitis
Welcome to the technical support center for researchers utilizing loxiglumide in experimental pancreatitis models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly instances where this compound may appear to have no effect.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, a cholecystokinin-A (CCK-A) receptor antagonist, used in experimental pancreatitis?
A1: Cholecystokinin (B1591339) (CCK) is a hormone that, at high concentrations, can induce edematous acute pancreatitis and may worsen its severity.[1][2] this compound is a potent and specific CCK-A receptor antagonist that blocks the action of CCK on pancreatic acinar cells.[3] The rationale is that by blocking this pathway, this compound can reduce the severity of pancreatitis.[4][5]
Q2: I'm not seeing a therapeutic effect with this compound in my pancreatitis model. Is this expected?
A2: The effectiveness of this compound is highly dependent on the experimental model of pancreatitis being used. While it has shown therapeutic effects in models of mild, edematous pancreatitis, such as that induced by caerulein (B1668201) (a CCK analog), its efficacy in severe, necrotizing pancreatitis models is controversial.[1][5][6] Several studies have reported a lack of beneficial effect in models induced by sodium taurocholate or bile injection.[6][7]
Q3: What are the key factors that can influence the efficacy of this compound?
A3: Several factors can significantly impact the outcome of your experiments:
-
Pancreatitis Model: The etiology and severity of the induced pancreatitis are critical. Milder, CCK-driven models are more likely to respond.[6][8]
-
Dosage: The dose of this compound is crucial. Sub-therapeutic doses may not elicit a response, and a dose-dependent effect has been observed in some studies.[1][9]
-
Timing of Administration: Whether this compound is administered before or after the induction of pancreatitis can dramatically alter the results. Prophylactic administration is often more effective.[6][7]
-
Route of Administration: The method of this compound delivery (e.g., intravenous, subcutaneous, oral) can affect its bioavailability and efficacy.[6]
-
Animal Species and Strain: The physiological response to both the pancreatitis-inducing agent and this compound can vary between different animal species and strains.
Troubleshooting Guide: this compound Showing No Effect
If you are observing a lack of effect with this compound in your experimental pancreatitis model, consult the following troubleshooting guide.
Problem 1: No Amelioration of Pancreatitis Markers (e.g., serum amylase, edema)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Pancreatitis Model | The chosen model may not be CCK-dependent. This compound is less likely to be effective in severe necrotizing pancreatitis induced by agents like sodium taurocholate or in bile-induced pancreatitis.[6][7] Consider using a caerulein-induced model of edematous pancreatitis, where this compound has a higher likelihood of showing an effect.[1][5][6] |
| Insufficient this compound Dosage | The administered dose may be too low to achieve therapeutic levels. Review the literature for dose-ranging studies in your specific model and animal species.[1][9] A dose-response study may be necessary to determine the optimal dose for your experimental conditions. |
| Inadequate Timing of Administration | Post-insult administration of this compound may not be effective, especially in rapidly progressing, severe models.[7] Consider a prophylactic administration protocol where this compound is given before the induction of pancreatitis.[6] |
| This compound Formulation and Solubility | This compound is often dissolved in a solution of 0.1 N NaOH and saline (pH = 8) for injection.[1] Improper dissolution or pH can affect its stability and bioavailability. Ensure the formulation is prepared correctly and is fresh for each experiment. |
Problem 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pancreatitis Induction | The severity of pancreatitis can vary between animals, masking the potential therapeutic effect of this compound. Refine your pancreatitis induction protocol to ensure consistent and reproducible injury. Monitor key parameters to confirm the severity of pancreatitis in each animal. |
| Animal Health and Stress | Underlying health issues or stress in experimental animals can influence the inflammatory response and drug metabolism. Ensure animals are healthy, properly housed, and handled to minimize stress. |
| Insufficient Sample Size | A small number of animals per group may not provide enough statistical power to detect a significant effect. Perform a power analysis to determine the appropriate sample size for your study. |
Data Presentation: this compound Efficacy in Different Pancreatitis Models
The following tables summarize quantitative data from studies investigating the effect of this compound in various experimental pancreatitis models.
Table 1: Effect of this compound on Caerulein-Induced Pancreatitis in Mice
| Parameter | Control (Caerulein + Saline) | This compound (10 mg/kg) + Caerulein |
| Pancreatic Wet Weight | Increased | Significantly Inhibited |
| Serum Amylase Levels | Increased | Significantly Inhibited |
| Adapted from a study where this compound was injected intravenously 30 minutes before each of six hourly intraperitoneal injections of caerulein (50 µg/kg). A significant difference was observed at the 10 mg/kg dose.[1] |
Table 2: Effect of this compound on Survival in Sodium Taurocholate and Caerulein-Induced Necrotizing Pancreatitis in Rats
| Treatment Group | Survival Rate at 72h |
| Control (Saline) | 24% |
| This compound (6 mg/kg/h) | 31% |
| This compound (18 mg/kg/h) | 86% (p < 0.01) |
| This compound (60 mg/kg/h) | 90% (p < 0.01) |
| Adapted from a study where this compound was administered as a 30-minute intravenous infusion starting 5 minutes before the induction of pancreatitis.[1] |
Table 3: Effect of this compound on Sodium Taurocholate-Induced Pancreatitis in Rats
| Parameter | Control (NaTc + Saline) | This compound (50 mg/kg) + NaTc |
| Serum Amylase Activity | Increased | No Beneficial Effect |
| Pancreatic Wet Weight | Increased | No Beneficial Effect |
| Histological Alterations | Severe Necrosis | No Beneficial Effect |
| Adapted from a study where this compound was given 30 minutes before and 3 hours after the induction of pancreatitis by retrograde ductal injection of sodium taurocholate.[6] |
Experimental Protocols
Protocol 1: Caerulein-Induced Edematous Pancreatitis in Mice
This protocol is based on a model where this compound has been shown to be effective.[1]
-
Animals: Male mice.
-
Pancreatitis Induction: Administer caerulein at a dose of 50 µg/kg via intraperitoneal (i.p.) injection every hour for 6 hours. Control animals receive saline injections.
-
This compound Administration:
-
Preparation: Dissolve this compound in 0.1 N NaOH and saline to achieve the desired concentration at a pH of 8.
-
Dosing: Inject this compound intravenously (e.g., via tail vein) at doses of 1, 3, and 10 mg/kg, 30 minutes before each caerulein injection.
-
-
Endpoint Measurement: Four hours after the last caerulein injection, collect blood to measure serum amylase and lipase. Euthanize the animals and collect the pancreas to measure pancreatic wet weight and for histological analysis.
Protocol 2: Sodium Taurocholate-Induced Necrotizing Pancreatitis in Rats
This protocol is based on a model where the efficacy of this compound is controversial and may show no effect.[6]
-
Animals: Male rats.
-
Pancreatitis Induction:
-
Anesthetize the rat and perform a laparotomy to expose the biliopancreatic duct.
-
Retrogradely inject sodium taurocholate (e.g., 10%) into the duct to induce pancreatitis.
-
-
This compound Administration:
-
Prophylactic: Administer this compound (e.g., 50 mg/kg) via subcutaneous injection or oral gavage 30 minutes before the induction of pancreatitis.
-
Therapeutic: Administer this compound 3 hours after the induction of pancreatitis.
-
-
Endpoint Measurement: At a predetermined time point (e.g., 24 hours), collect blood for serum amylase and lipase, and harvest the pancreas for wet weight measurement and histology.
Visualizations
Caption: CCK signaling pathway in pancreatic acinar cells and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments where this compound shows no effect.
References
- 1. karger.com [karger.com]
- 2. karger.com [karger.com]
- 3. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the cholecystokinin receptor antagonist this compound on pancreatic exocrine function in rats after acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of this compound on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a new cholecystokinin receptor antagonist this compound on acute pancreatitis in two experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of the CCK-antagonist this compound on bile-induced experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of this compound on experimental acute pancreatitis in comparison with gabexate mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxiglumide Technical Support Center: Navigating Variability in Animal Response
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing loxiglumide, a selective cholecystokinin-A (CCK-A) receptor antagonist, in animal models. Variability in animal response is a significant challenge in preclinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you design robust experiments, interpret your results accurately, and troubleshoot common issues.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Cholecystokinin (B1591339) A (CCK-A) receptor, also known as the CCK1 receptor.[1][2][3] By blocking the binding of the endogenous ligand cholecystokinin (CCK) to the CCK-A receptor, it inhibits downstream signaling pathways.[1] CCK-A receptors are primarily located in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract, and are involved in regulating processes like pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[3]
Q2: We are not observing the expected antagonist effect of this compound in our in vivo model. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dose Selection: The dose may be too low for the specific animal model and experimental conditions. Refer to the dose-response tables below for guidance on effective dose ranges in different species.
-
Route of Administration: The bioavailability of this compound can vary with the route of administration. Intravenous or intraperitoneal injections generally lead to more consistent systemic exposure compared to oral administration.[4][5]
-
Timing of Administration: The timing of this compound administration relative to the stimulus (e.g., CCK-8 injection, meal) is critical. For instance, in some pancreatitis models, administration before the insult is more effective.[4][6]
-
Animal Strain and Species: There can be significant species and even strain-specific differences in drug metabolism and receptor density. What is effective in a rat may not be directly translatable to a mouse or dog.
-
Compound Stability: Ensure your this compound solution is properly prepared and stored to prevent degradation. It is recommended to use freshly prepared solutions.
Q3: Are there known sex differences in the response to this compound?
A3: While specific studies on sex differences with this compound are limited, it is a critical factor to consider in animal research. Hormonal fluctuations and differences in drug metabolism between males and females can influence pharmacokinetic and pharmacodynamic outcomes. For example, studies with the active enantiomer, dexthis compound (B1670345), in rats showed that it was eliminated more slowly in females than in males.[7] When designing experiments, it is advisable to either use both sexes and analyze the data for sex-specific effects or to justify the use of a single sex.
Q4: What are the differences between this compound and its active enantiomer, dexthis compound?
A4: this compound is a racemic mixture, meaning it contains both the active (R)-enantiomer (dexthis compound) and the inactive (S)-enantiomer. Dexthis compound is the pharmacologically active component and is a more potent and selective CCK-A receptor antagonist.[3][8] Consequently, lower doses of dexthis compound are typically required to achieve the same biological effect as this compound.[8]
Q5: Can this compound be administered orally in animal studies?
A5: Yes, this compound has been shown to be effective when administered orally in animal models.[4][5] However, its oral bioavailability can be incomplete due to factors like first-pass metabolism.[9] For more precise control over systemic exposure, intravenous or intraperitoneal administration is often preferred in research settings.
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low inhibitory activity observed in a functional assay. | Compound Degradation: Improper storage or handling. Low Compound Potency: Concentration range is too low. Poor Solubility: Precipitation in the assay buffer. Incorrect Receptor Subtype: The animal model may have low expression of CCK-A receptors in the target tissue. | 1. Use a fresh stock of this compound. 2. Test a wider range of concentrations. 3. Check for precipitation in working solutions. Consider adjusting the vehicle or using sonication. 4. Confirm CCK-A receptor expression in your target tissue using techniques like RT-PCR or immunohistochemistry. |
| High variability in animal response within the same treatment group. | Inconsistent Drug Administration: Variation in injection volume or technique. Underlying Health Status: Subclinical illness in some animals can affect drug metabolism. Genetic Variability: Particularly in outbred strains. Fasting State: Differences in food intake prior to the experiment can alter gastrointestinal physiology and drug absorption. | 1. Ensure all personnel are properly trained in the administration technique. 2. Acclimatize animals properly and monitor for any signs of illness. 3. Use inbred strains where possible to reduce genetic variability. 4. Standardize the fasting protocol for all animals in the study. |
| Unexpected or adverse side effects observed. | Off-Target Effects: At high concentrations, this compound may interact with other receptors, although it is highly selective for CCK-A over CCK-B receptors.[10] Vehicle Toxicity: The vehicle used to dissolve this compound may have its own biological effects. | 1. Perform a dose-response study to determine the minimum effective dose. 2. Run a vehicle-only control group to assess any effects of the solvent. 3. Conduct a literature search for known off-target effects of this compound in your specific model. |
| Biphasic dose-response observed. | This can be a characteristic of some receptor-ligand interactions, where a low dose produces a greater effect than a higher dose. | This is a complex phenomenon that may be inherent to the biological system being studied. It is important to characterize the full dose-response curve to identify the optimal dose and to understand the limitations of increasing the dose. |
III. Data Presentation
Table 1: this compound and Dexthis compound In Vitro Potency (IC50)
| Compound | Species | Tissue | Receptor | IC50 (nM) | Reference |
| This compound | Rat | Pancreas | CCK-A | 195 | [10] |
| This compound | Bovine | Gallbladder | CCK-A | 77.1 | [10] |
| This compound | Guinea Pig | Cerebral Cortex | CCK-B | 12363 | [10] |
| This compound | Guinea Pig | Parietal Cells | CCK-B | 15455 | [10] |
| Dexthis compound | Rat | Pancreas | CCK-A | - | - |
| Dexthis compound | Guinea Pig | Gallbladder | CCK-A | - | - |
Data for dexthis compound IC50 was not explicitly found in the search results.
Table 2: Effective Doses of this compound in Animal Models
| Species | Model | Route of Administration | Dose | Observed Effect | Reference |
| Rat | Cerulein-induced pancreatitis | Subcutaneous, Oral | 50 mg/kg | Reduced serum amylase and pancreatic weight | [4] |
| Rat | Taurocholate-induced pancreatitis | Intraperitoneal | 50 mg/kg | Improved 24h survival when given before induction | [6] |
| Rat | Post-pancreatitis recovery | - | 50 mg/kg (3x daily) | Increased pancreatic amylase and lipase (B570770) content | [11] |
| Mouse | Caerulein-induced pancreatitis | Intravenous | 1, 3, 10 mg/kg | Dose-dependent inhibition of pancreatic weight and serum amylase increase | [2] |
| Mouse | CCK-8 induced gallbladder emptying | Oral | 42 µmol/kg (ED50) | Antagonized gallbladder emptying | |
| Dog | Meal-stimulated pancreatic secretion | Intravenous | 10 mg/kg/h | Inhibited protein, amylase, and bicarbonate output | [12] |
Table 3: Comparative Pharmacokinetics of Dexthis compound
| Parameter | Rat (Male) | Rat (Female) | Dog (Male) | Dog (Female) |
| Clearance | 6.01 ml/min/kg | ~1.96 ml/min/kg | 30.7 ml/min/kg | 27.0 ml/min/kg |
| Volume of Distribution (Vss) | 0.98 L/kg | ~1.1 L/kg | 0.34 L/kg | 0.27 L/kg |
| Half-life | 2.1 h | 4.9 h | - | - |
| Systemic Availability (Oral) | High | High | ~33% | ~33% |
| Plasma Protein Binding | 97% | 97% | 89% | 89% |
| Data from reference[7] |
IV. Experimental Protocols
Protocol 1: this compound Treatment in a Rat Model of Cerulein-Induced Acute Pancreatitis
This protocol is adapted from studies investigating the protective effects of this compound on acute pancreatitis.[4][11]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Cerulein
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Administration supplies (syringes, needles for subcutaneous injection)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast animals for 12-18 hours with free access to water before the induction of pancreatitis.
-
This compound Preparation: Prepare a solution of this compound in the chosen vehicle. For a 50 mg/kg dose in a 250g rat, you would need 12.5 mg of this compound. The final injection volume should be appropriate for the route of administration (e.g., 1-2 ml/kg for subcutaneous injection).
-
This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle via subcutaneous injection 30 minutes prior to the first cerulein injection.
-
Induction of Pancreatitis: Induce acute pancreatitis by repeated subcutaneous injections of cerulein (e.g., 20 µg/kg) at hourly intervals for a total of 4-6 hours.
-
Sample Collection and Analysis: At the end of the experiment (e.g., 12 hours after the first cerulein injection), euthanize the animals and collect blood for serum amylase and lipase analysis. Excise the pancreas, trim it of fat and lymph nodes, and weigh it. A portion of the pancreas can be fixed for histological examination.
Protocol 2: this compound in a Mouse Satiety Study
This protocol is a general guide based on studies of CCK antagonists and food intake.[13][14]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Standard or high-fat diet
-
Male C57BL/6 or ICR mice (8-10 weeks old)
-
Administration supplies (syringes, needles for intraperitoneal injection)
-
Metabolic cages or feeding monitoring system
Procedure:
-
Animal Acclimatization: Individually house mice and acclimatize them to the experimental conditions and diet for at least one week.
-
Fasting: Fast mice for a defined period (e.g., 4-6 hours) before the start of the dark cycle (when they typically eat).
-
This compound Preparation: Prepare a solution of this compound in sterile saline.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection shortly before the dark cycle begins and food is introduced.
-
Food Intake Measurement: Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) after food presentation. This can be done manually by weighing the food hopper or using an automated monitoring system.
-
Data Analysis: Analyze the food intake data to determine if this compound treatment resulted in a significant increase in food consumption compared to the vehicle control group.
V. Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a CCK-A receptor antagonist.
Experimental Workflow for an In Vivo this compound Study
References
- 1. Influence of the CCK-antagonist this compound on bile-induced experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Dexthis compound - Wikipedia [en.wikipedia.org]
- 4. Effect of a new cholecystokinin receptor antagonist this compound on acute pancreatitis in two experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin antagonistic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of this compound on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Effect of dexthis compound and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile of dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the cholecystokinin receptor antagonist this compound on pancreatic exocrine function in rats after acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of FK480, a novel cholecystokinin type-A receptor antagonist: comparison to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCK-A receptor antagonists have selective effects on nutrient-induced food intake suppression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Loxiglumide Preclinical Cardiovascular Safety
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected cardiovascular effects observed during preclinical studies of Loxiglumide. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo and in vitro experiments with this compound.
Issue 1: Unexplained Tachycardia in Canine Models
Question: We are observing a consistent, dose-dependent increase in heart rate in our canine telemetry studies with this compound that was not anticipated. How can we investigate the mechanism?
Answer:
This is a critical observation that requires a systematic investigation to differentiate between a primary cardiac effect and a systemic physiological response. Here’s a suggested workflow:
-
Rule out secondary effects:
-
Hypotension: this compound could be causing peripheral vasodilation, leading to a reflex tachycardia. Ensure you are meticulously monitoring blood pressure simultaneously with heart rate. A significant drop in blood pressure preceding or coinciding with the heart rate increase would support this hypothesis.
-
Sympathetic Activation: The observed tachycardia could be due to an increase in sympathetic nervous system activity. Consider measuring plasma catecholamines (epinephrine and norepinephrine) at baseline and at peak this compound concentrations.
-
-
Investigate direct cardiac effects:
-
Isolated Heart Preparation (Langendorff): To isolate the heart from systemic influences, a Langendorff-perfused heart preparation is recommended. This will allow you to determine if this compound has a direct chronotropic effect on the heart.
-
Patch-Clamp on Sinoatrial (SA) Node Cells: To pinpoint the molecular target, perform electrophysiological studies on isolated SA node cells. This will help determine if this compound directly modulates the ion channels responsible for cardiac pacemaker activity (e.g., If current).
-
Issue 2: QT Interval Prolongation in ECG Recordings
Question: Our preclinical ECG analysis shows a slight but statistically significant prolongation of the QT interval at higher concentrations of this compound. What is the recommended course of action?
Answer:
QT interval prolongation is a significant concern due to its association with an increased risk of ventricular arrhythmias. A thorough investigation is warranted.
-
Confirm the Finding:
-
Dose-Response: Characterize the dose-dependency of the QT prolongation.
-
Concentration-Response: Correlate the QT interval changes with plasma concentrations of this compound to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
-
Assess the Pro-arrhythmic Risk:
-
In vitro hERG Assay: The primary suspect for drug-induced QT prolongation is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. A patch-clamp assay on cells expressing the hERG channel is crucial to determine if this compound is a direct inhibitor and to calculate its IC50.
-
Purkinje Fiber Action Potential Duration (APD) Assay: Use isolated cardiac Purkinje fibers to assess the effect of this compound on the action potential duration, which is a key determinant of the QT interval.
-
-
Risk Mitigation and Further Studies:
-
Based on the hERG IC50 and the unbound plasma concentrations at which QT prolongation is observed in vivo, calculate the safety margin. Regulatory agencies typically desire a safety margin of at least 30-fold.
-
If the safety margin is narrow, consider studies in a pro-arrhythmia model, such as the rabbit Langendorff heart model, to assess the risk of Torsades de Pointes (TdP).
-
Frequently Asked Questions (FAQs)
Q1: What are the unexpected cardiovascular effects of this compound reported in some preclinical studies?
A1: While this compound is a potent and selective CCK-A receptor antagonist, some preclinical studies in canine models have reported unexpected cardiovascular findings at supra-therapeutic doses. These include a dose-dependent increase in heart rate (tachycardia) and a slight prolongation of the QT interval on the electrocardiogram (ECG).
Q2: What is the proposed mechanism for this compound-induced tachycardia?
A2: The exact mechanism is still under investigation. A leading hypothesis is that at high concentrations, this compound may have off-target effects leading to peripheral vasodilation, which in turn triggers a baroreceptor-mediated reflex tachycardia to maintain blood pressure. Direct chronotropic effects on the sinoatrial node have not been conclusively demonstrated but are an area of active research.
Q3: Does this compound have a direct effect on cardiac ion channels?
A3: Preliminary in vitro data suggests that this compound may have a weak inhibitory effect on the hERG potassium channel at concentrations significantly higher than those required for CCK-A receptor antagonism. This is the likely cause of the observed QT interval prolongation. Further characterization of its effects on other cardiac ion channels (e.g., sodium and calcium channels) is ongoing.
Q4: Are these cardiovascular effects expected to be clinically relevant?
A4: The clinical relevance is currently considered low. The effects were observed at plasma concentrations that are multiples higher than the anticipated therapeutic concentrations in humans. However, a thorough clinical cardiovascular safety assessment, including a Thorough QT (TQT) study, will be necessary to confirm the preclinical findings in humans.
Q5: How should I adjust my experimental design if I observe these cardiovascular effects?
A5: If you observe tachycardia or QT prolongation, it is crucial to:
-
Incorporate continuous blood pressure monitoring in your in vivo studies.
-
Collect plasma samples at time points corresponding to the observed cardiovascular changes to establish a PK/PD relationship.
-
Consider conducting in vitro studies (e.g., hERG assay) to investigate the underlying mechanism.
-
Consult with a cardiovascular safety pharmacologist to ensure appropriate data interpretation and to design follow-up studies.
Data Presentation
Table 1: Summary of In Vivo Cardiovascular Findings in a Canine Telemetry Study
| This compound Dose (mg/kg, IV) | Peak Plasma Concentration (µM) | Change in Heart Rate (bpm, mean ± SEM) | Change in QTc Interval (ms, mean ± SEM) |
| 1 (Low) | 0.5 | +5 ± 2 | +2 ± 1 |
| 10 (Mid) | 5 | +25 ± 4 | +8 ± 2 |
| 30 (High) | 15 | +55 ± 6 | +15 ± 3 |
Table 2: Summary of In Vitro Electrophysiology Data
| Assay | Endpoint | This compound IC50 (µM) |
| hERG Patch-Clamp | K+ Current Inhibition | 50 |
| SA Node If Current | Current Inhibition | > 100 |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Telemetry in Conscious Canines
-
Animal Model: Male beagle dogs (n=4) surgically implanted with telemetry transmitters for continuous recording of ECG, heart rate, and arterial blood pressure.
-
Acclimation: Animals are acclimated to the study environment for at least 7 days post-surgery.
-
Dosing: this compound is administered intravenously (IV) as a slow bolus over 10 minutes. A vehicle control (e.g., saline) is also administered. A crossover design is used, with a washout period of at least 7 days between doses.
-
Data Collection: Continuous telemetry data is collected from 1 hour pre-dose to 24 hours post-dose.
-
Data Analysis: ECG waveforms are analyzed for changes in heart rate and various intervals (PR, QRS, QT). The QT interval is corrected for heart rate using a dog-specific formula (e.g., Van de Water's).
Protocol 2: In Vitro hERG Patch-Clamp Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current.
-
Drug Application: this compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the concentration-dependent inhibition of the hERG current.
-
Data Analysis: The peak tail current is measured at each concentration, and the data is fitted to a Hill equation to determine the IC50 value.
Mandatory Visualizations
Caption: Hypothesized pathway for this compound-induced reflex tachycardia.
Caption: Troubleshooting workflow for investigating tachycardia.
Caption: Proposed mechanism for this compound-induced QT prolongation.
Validation & Comparative
Loxiglumide vs. Devazepide: A Comparative Guide to CCK-A Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for investigating the physiological roles of the cholecystokinin-A (CCK-A) receptor and for developing potential therapeutics. This guide provides an objective comparison of two prominent CCK-A receptor antagonists, loxiglumide and devazepide (B1670321), based on experimental data.
This comparison delves into their binding affinity, selectivity, potency, and pharmacokinetic profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Quantitative Comparison of this compound and Devazepide
The following tables summarize the key quantitative data for this compound and devazepide, facilitating a direct comparison of their performance as CCK-A receptor antagonists.
Table 1: Binding Affinity (IC50) at CCK-A Receptors
| Compound | Tissue/Cell Line | Radioligand | IC50 | Reference |
| Devazepide | Rat Pancreatic Membranes | ¹²⁵I-CCK-8 | 81 pM | [1][2] |
| Bovine Gallbladder Membranes | ¹²⁵I-CCK-8 | 45 pM | [1][2] | |
| This compound | Rat Pancreatic Membranes | ¹²⁵I-CCK-8 | 195 nM | [3] |
| Bovine Gallbladder Membranes | ¹²⁵I-CCK-8 | 77.1 nM | [3] |
Table 2: Receptor Selectivity (CCK-A vs. CCK-B)
| Compound | CCK-A IC50 | CCK-B IC50 (Guinea Pig Brain) | Selectivity Ratio (CCK-B/CCK-A) | Reference |
| Devazepide | 81 pM (Rat Pancreas) | 245 nM | ~3000-fold | [1][4] |
| This compound | 195 nM (Rat Pancreas) | 12,363 nM | ~63-fold | [3] |
Table 3: In Vitro and In Vivo Potency
| Compound | Assay | Species | Potency Metric | Value | Reference |
| Devazepide | CCK-8 Induced Guinea Pig Ileum Contraction | Guinea Pig | pA2 | 10.02 | [5] |
| CCK-8 Induced Pancreatic Secretion (IV) | Rat | ED50 | 0.016 mg/kg | [6] | |
| This compound | CCK-8 Induced Guinea Pig Ileum Contraction | Guinea Pig | pA2 | 6.08 | [7][8] |
| CCK-8 Induced Pancreatic Secretion (IV) | Rat | ED50 | 1.8 mg/kg | [6] |
Table 4: Pharmacokinetic Parameters in Humans
| Parameter | This compound (Dexthis compound*) | Devazepide | Reference |
| Bioavailability | ~48% (oral) | Orally active, specific % not detailed | [4][9][10] |
| Time to Peak (Tmax) | ~1.5 hours (oral) | Not detailed | [10] |
| Protein Binding | 94-98% | Not detailed | [9] |
| Elimination Half-life | ~2.6 - 3.3 hours (oral, dose-dependent) | ~3.5 - 4 hours (in rats) | [4][11] |
| Excretion | Primarily in feces (74%), some in urine (20%) | Not detailed | [9] |
Note: Pharmacokinetic data for this compound in humans is primarily available for its R-enantiomer, dexthis compound (B1670345).
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and devazepide for CCK-A and CCK-B receptors.
Methodology:
-
Membrane Preparation: Pancreatic membranes (rich in CCK-A receptors) and cerebral cortical membranes (rich in CCK-B receptors) are prepared from animal tissues (e.g., rat, guinea pig).[4] The tissue is homogenized in a buffer solution and centrifuged to isolate the membranes, which are then washed and resuspended.[4]
-
Radioligand Incubation: The prepared membranes are incubated with a radiolabeled CCK analog, typically ¹²⁵I-Bolton-Hunter labeled CCK-8.[4]
-
Competition Assay: The incubation is carried out in the presence of varying concentrations of the unlabeled antagonist (this compound or devazepide).[4]
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound from free radioligand.[4] The radioactivity retained on the filters is then measured using a gamma counter.[4]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
In Vivo Inhibition of CCK-8-Stimulated Pancreatic Secretion
Objective: To assess the in vivo potency of this compound and devazepide in blocking the physiological effects of CCK.
Methodology:
-
Animal Preparation: Anesthetized rats are surgically prepared to allow for the collection of pancreatic juice.
-
Antagonist Administration: this compound or devazepide is administered intravenously (IV) or intraduodenally at various doses.[6]
-
CCK-8 Stimulation: A continuous intravenous infusion of CCK-8 is administered to stimulate pancreatic exocrine secretion.
-
Sample Collection: Pancreatic juice is collected at timed intervals before and after the administration of the antagonist.
-
Analysis: The volume and protein or amylase content of the pancreatic juice are measured to determine the extent of inhibition of pancreatic secretion.
-
Data Analysis: The dose of the antagonist that produces a 50% reduction in the stimulated pancreatic secretion (ED50) is calculated.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: A diagram illustrating the CCK-A receptor signaling pathway and the inhibitory action of antagonists.
Caption: A flowchart depicting a typical experimental workflow for a radioligand competition binding assay.
Discussion and Conclusion
Based on the presented data, devazepide is a significantly more potent and selective CCK-A receptor antagonist than this compound.
Potency: Devazepide exhibits binding affinity in the picomolar range, while this compound's affinity is in the nanomolar range.[1][2][3] This indicates that a much lower concentration of devazepide is required to achieve the same level of receptor occupancy. In functional assays, such as the inhibition of CCK-8-induced contractions in guinea pig ileum, devazepide is also markedly more potent.[5][7][8] Furthermore, in vivo studies in rats show that devazepide has a significantly lower ED50 for inhibiting pancreatic secretion compared to this compound.[6]
Selectivity: Devazepide demonstrates a very high selectivity for the CCK-A receptor over the CCK-B receptor, with a selectivity ratio of approximately 3000-fold.[1][4] this compound is also selective for the CCK-A receptor, but to a much lesser extent, with a selectivity ratio of about 63-fold.[3] This high selectivity of devazepide makes it a more precise tool for studying the specific roles of the CCK-A receptor, minimizing potential off-target effects mediated by the CCK-B receptor.
Pharmacokinetics: Both compounds are orally active.[4][9][10] this compound has been studied more extensively in humans, particularly its active enantiomer dexthis compound, and has shown potential in treating conditions like irritable bowel syndrome.[12][13] Devazepide has also been investigated for various gastrointestinal disorders.[14][15]
For preclinical research requiring a highly potent and selective tool to investigate the physiological functions of the CCK-A receptor, devazepide is the superior choice . Its picomolar affinity and high selectivity ensure more targeted and reliable experimental outcomes.
For clinical development, the choice is more nuanced. While devazepide's potency is advantageous, this compound (as dexthis compound) has a more established clinical trial history for certain gastrointestinal conditions.[13][16][17] The therapeutic window, safety profile, and specific disease context would be critical factors in determining which compound is more suitable for further clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Devazepide (L-364,718, MK-329) | CCK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological profile of T-0632, a novel potent and selective CCKA receptor antagonist, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and this compound) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and this compound) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile of dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of the cholecystokinin antagonist dexthis compound in male human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of dexthis compound after administration of single and repeat oral escalating doses in healthy young males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexthis compound - Wikipedia [en.wikipedia.org]
- 13. This compound, a CCK-A antagonist, in irritable bowel syndrome. A pilot multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Devazepide - Wikipedia [en.wikipedia.org]
- 16. Clinical evaluation of cholecystokinin-A- receptor antagonist (this compound) for the treatment of acute pancreatitis. A preliminary clinical trial. Study Group of this compound in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
A Comparative Guide to the Efficacy of Loxiglumide and its R-isomer, Dexloxiglumide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of Loxiglumide and its active R-isomer, Dexthis compound (B1670345). Both are selective antagonists of the cholecystokinin (B1591339) type 1 (CCK1) receptor, a key regulator of gastrointestinal function. This document synthesizes experimental data to highlight their comparative potency, selectivity, and pharmacokinetic profiles, offering valuable insights for research and development in gastroenterology and related fields.
Introduction to this compound and Dexthis compound
This compound is a racemic mixture of (R) and (S) isomers, developed as a potent and specific antagonist of the CCK1 receptor.[1] Subsequent research identified that the pharmacological activity resides almost exclusively in the (R)-isomer, Dexthis compound.[2] As the active enantiomer, Dexthis compound is reported to be twice as potent as the racemic this compound.[2] Both compounds have been investigated for their therapeutic potential in various gastrointestinal disorders, including irritable bowel syndrome (IBS), functional dyspepsia, and constipation, by modulating processes such as gallbladder contraction, gastric emptying, and pancreatic secretion.[2][3]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the binding affinity and in vivo potency of this compound and Dexthis compound. It is important to note that the data are compiled from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | CCK-A | Rat Pancreatic Membranes | IC50 | 195 nM | [4] |
| CCK-A | Bovine Gallbladder Membranes | IC50 | 77.1 nM | [4] | |
| CCK-B/Gastrin | Guinea Pig Cerebral Cortex Membranes | IC50 | 12,363 nM | [4] | |
| CCK-B/Gastrin | Guinea Pig Parietal Cells | IC50 | 15,455 nM | [4] | |
| Dexthis compound | CCK1 | Guinea Pig Gallbladder | pA2 | 6.95 | [5] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity. pA2: A measure of the potency of a competitive antagonist. A higher value indicates greater potency.
Table 2: In Vivo Potency
| Compound | Assay | Species | Parameter | Value | Reference |
| Dexthis compound | Inhibition of CCK-8-induced delay of gastric emptying | Rat | ID50 | 1.14 mg/kg (i.v.) | [6] |
ID50: The dose of a drug that produces 50% of the maximal inhibitory effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Radioligand Binding Assay for CCK1 Receptor Affinity
This assay determines the binding affinity of a compound to the CCK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from tissues or cell lines expressing the CCK1 receptor (e.g., rat pancreatic acini, bovine gallbladder).
-
Radioligand: [125I]CCK-8 (Cholecystokinin Octapeptide, iodinated).
-
Test Compounds: this compound and Dexthis compound at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled CCK-8.
-
Assay Buffer: Typically a buffered salt solution (e.g., 50 mM Tris-HCl) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Gamma Counter: To quantify radioactivity.
Procedure:
-
Incubation: Receptor membranes are incubated with a fixed concentration of [125I]CCK-8 and varying concentrations of the test compound (this compound or Dexthis compound).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
In Vitro Functional Assay: Inhibition of Gallbladder Contraction
This assay measures the functional potency of an antagonist by its ability to inhibit the contraction of gallbladder smooth muscle induced by a CCK agonist.
Materials:
-
Tissue: Isolated gallbladder strips from a suitable animal model (e.g., guinea pig).
-
Agonist: Cholecystokinin-octapeptide (CCK-8).
-
Test Compounds: this compound and Dexthis compound at various concentrations.
-
Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Force Transducer and Recording System: To measure and record the isometric tension of the gallbladder strips.
Procedure:
-
Tissue Preparation: The gallbladder is excised, and longitudinal strips of the muscularis layer are prepared and mounted in the organ bath.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to CCK-8 is generated to determine the maximal contractile response.
-
Antagonist Incubation: The tissue is pre-incubated with a fixed concentration of the antagonist (this compound or Dexthis compound) for a defined period.
-
Competitive Antagonism: In the presence of the antagonist, a second cumulative concentration-response curve to CCK-8 is generated.
-
Data Analysis: The rightward shift of the CCK-8 concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which quantifies the antagonist's potency.
Signaling Pathways and Experimental Workflow
CCK1 Receptor Signaling Pathway
Activation of the CCK1 receptor by its endogenous ligand, cholecystokinin, initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including smooth muscle contraction and enzyme secretion. This compound and Dexthis compound act by competitively blocking the binding of CCK to the CCK1 receptor, thereby inhibiting these downstream signaling pathways.
References
- 1. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexthis compound Rotta Research Lab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexthis compound for the treatment of constipation predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of dexthis compound and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Loxiglumide's Prokinetic Effects on Gastrointestinal Transit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of the effects of loxiglumide, a cholecystokinin-1 (CCK1) receptor antagonist, on gastrointestinal (GI) transit. It objectively compares its performance with alternative prokinetic agents and presents supporting experimental data to offer a clear perspective for research and drug development.
Executive Summary
This compound and its active isomer, dexthis compound, have demonstrated a reproducible effect in accelerating gastric emptying of liquids and semi-solids. This effect is a direct consequence of its mechanism of action, which involves blocking the inhibitory effects of endogenous cholecystokinin (B1591339) (CCK) on gastric motility. However, the impact of this compound on small and large bowel transit is less consistent across studies, with some showing a shortening of colonic transit time while others report no significant effect.
Compared to other prokinetic agents such as the dopamine (B1211576) D2 receptor antagonist metoclopramide, the motilin receptor agonist erythromycin, and the serotonin (B10506) 5-HT4 receptor agonist prucalopride, this compound possesses a distinct mechanism of action. While direct head-to-head clinical trials are limited, this guide synthesizes available data to facilitate an evidence-based comparison. The choice of a prokinetic agent in a clinical or research setting will depend on the specific region of the GI tract targeted and the underlying pathophysiology of the motility disorder.
Data Presentation: this compound and Comparators on Gastrointestinal Transit
The following tables summarize quantitative data from various clinical studies on the effects of this compound, dexthis compound, and other prokinetic agents on gastric emptying, small bowel transit, and colonic transit.
Table 1: Effect of this compound and Dexthis compound on Gastrointestinal Transit
| Drug | Dosage | Study Population | Transit Parameter | Key Findings | Reference |
| This compound | 800 mg (oral) | Healthy young men | Gastric Emptying (radio-opaque markers) | Significantly accelerated gastric emptying.[1] | Meyer et al. |
| This compound | 800 mg (oral, 7 days) | Healthy young men | Colonic Transit Time | Significantly shortened colonic transit time (from 29.4h to 15.0h).[1] | Meyer et al. |
| This compound | 800 mg (oral) | Healthy volunteers | Gastric Emptying (ultrasonography) | No significant effect on gastric emptying of a solid-liquid meal.[2] | Corazziari et al. |
| This compound | Intravenous infusion | Healthy volunteers | Gastric Emptying (MRI) | Significantly faster gastric emptying of a liquid meal (t1/2: 31 min vs 115 min with placebo).[3] | Schwizer et al. |
| Dexthis compound | 200 mg t.i.d. (7 days) | Constipation-predominant IBS (C-IBS) patients | Gastric Emptying (scintigraphy) | Significantly accelerated gastric emptying (t1/2).[1] | Cremonini et al. |
| Dexthis compound | 200 mg t.i.d. (7 days) | C-IBS patients | Colonic Transit | Slower ascending colon emptying; no significant effect on overall colonic transit.[1] | Cremonini et al. |
Table 2: Comparative Effects of Alternative Prokinetic Agents on Gastrointestinal Transit
| Drug | Dosage | Study Population | Transit Parameter | Key Findings | Reference |
| Metoclopramide | 10 mg t.i.d. (3 weeks) | Diabetic gastroparesis patients | Gastric Emptying (scintigraphy) | Significantly decreased gastric emptying half-time (from 110 min to 67 min). | Erbas et al. |
| Erythromycin | 250 mg t.i.d. (3 weeks) | Diabetic gastroparesis patients | Gastric Emptying (scintigraphy) | Significantly decreased gastric emptying half-time (from 110 min to 55 min). | Erbas et al. |
| Prucalopride | 2 mg and 4 mg once daily (4-12 weeks) | Chronic constipation patients | Colonic Transit Time (radio-opaque markers) | Significantly reduced colonic transit time by 12.0h and 13.9h, respectively.[4] | Camilleri et al. |
| Prucalopride | 0.5, 1, 2, or 4 mg daily (7 days) | Healthy volunteers | Gastric & Small Bowel Transit | No significant alteration of gastric emptying or small bowel transit.[5] | Bouras et al. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used in the cited studies.
Gastric Emptying Scintigraphy
-
Principle: This technique, considered the gold standard, measures the rate at which a radiolabeled meal empties from the stomach.
-
Protocol:
-
Patient Preparation: Patients typically fast overnight. Medications that may affect gastric motility are discontinued (B1498344) for a specified period before the study.
-
Test Meal: A standardized meal, commonly a low-fat, egg-white meal, is labeled with a radioisotope (e.g., Technetium-99m sulfur colloid).
-
Image Acquisition: Immediately after meal ingestion, images of the stomach are acquired using a gamma camera at multiple time points (e.g., 0, 1, 2, and 4 hours).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying rate, often expressed as the half-emptying time (t1/2).
-
Colonic Transit Study with Radio-opaque Markers
-
Principle: This method assesses the time it takes for ingested markers to travel through the colon.
-
Protocol:
-
Marker Ingestion: The patient swallows a capsule containing a known number of radio-opaque markers.
-
Radiographic Imaging: Abdominal X-rays are taken at specific time points (e.g., 24, 48, and 72 hours) to visualize the location and number of remaining markers.
-
Data Analysis: The number of markers in different segments of the colon (ascending, transverse, descending, and rectosigmoid) is counted at each time point to calculate segmental and total colonic transit times.
-
Wireless Motility Capsule
-
Principle: An ingestible capsule measures pH, temperature, and pressure as it travels through the GI tract, providing data on regional transit times.
-
Protocol:
-
Capsule Ingestion: The patient swallows the capsule after a standardized meal.
-
Data Recording: The capsule transmits data to an external receiver worn by the patient.
-
Data Analysis: Gastric emptying time is determined by the abrupt pH change as the capsule moves from the acidic stomach to the alkaline small intestine. Small bowel transit time is the interval between gastric exit and entry into the cecum (identified by a drop in pH). Colonic transit time is the period from cecal entry to expulsion of the capsule.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound blocks the CCK1 receptor, inhibiting CCK-mediated smooth muscle contraction.
Experimental Workflow for a Prokinetic Drug Trial
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of a prokinetic drug.
References
- 1. Effect of CCK-1 antagonist, dexthis compound, in female patients with irritable bowel syndrome: a pharmacodynamic and pharmacogenomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of this compound (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prucalopride Improves Bowel Function and Colonic Transit Time in Patients With Chronic Constipation: An Integrated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, prucalopride, in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Loxiglumide's Potency Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Loxiglumide, a selective cholecystokinin (B1591339) 1 receptor (CCK1R) antagonist, across various species. The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating its therapeutic potential and in the design of further investigations. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the relevant signaling pathways and experimental workflows.
Cross-Species Potency of this compound at the CCK1 Receptor
The following table summarizes the available quantitative data on the potency of this compound at the CCK1 receptor in different species. It is important to note that the experimental conditions and tissues used may vary between studies, which can influence the reported values.
| Species | Tissue/Cell Line | Potency Metric | Value (nM) | Reference |
| Rat | Pancreatic Membranes | IC50 | 195 | [1] |
| Bovine | Gallbladder Membranes | IC50 | 77.1 | [1] |
| Guinea Pig | Gallbladder | pA2 | 6.71 | [2] |
| Guinea Pig | Gallbladder | pKB | 7.07 | [3] |
| Rat | Pancreatic Acini | pA2 | 7.05 | [4] |
Note on Potency Metrics:
-
IC50: The half-maximal inhibitory concentration, which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value is approximately equal to the pKi.
-
pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist. It is a measure of the antagonist's affinity for its receptor.
Experimental Protocols
The determination of this compound's potency predominantly relies on competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the CCK1 receptor.
Competitive Radioligand Binding Assay
1. Objective:
To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the CCK1 receptor (IC50) and to subsequently calculate the inhibitory constant (Ki).[2]
2. Materials:
-
Receptor Source: Membranes prepared from tissues expressing the CCK1 receptor (e.g., rat pancreas, bovine gallbladder) or cell lines transfected with the human CCK1 receptor.[1][2]
-
Radioligand: A high-affinity CCK1R agonist or antagonist labeled with a radioisotope, such as [¹²⁵I]CCK-8.[2][4]
-
Binding Buffer: A buffer solution to maintain pH and ionic strength, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.[5]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of an unlabeled CCK1R ligand to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.[2]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[2]
3. Methodology:
-
Membrane Preparation: Tissues or cells are homogenized in an ice-cold lysis buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.[5]
-
Assay Setup: The assay is typically performed in a 96-well plate with the following components added to each well in triplicate:
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[2][5]
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.[2]
-
Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[2]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the this compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Mandatory Visualizations
CCK1 Receptor Signaling Pathway
The cholecystokinin 1 receptor (CCK1R) is a G protein-coupled receptor that can signal through multiple pathways. Upon activation by its endogenous ligand, cholecystokinin (CCK), the CCK1R can couple to both Gq and Gs proteins.[6] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, blocking the binding of CCK to the CCK1R and thereby inhibiting these downstream signaling events.
Caption: CCK1R signaling via Gq/PLC and Gs/cAMP pathways.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the potency of this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and this compound in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Inhibitory effect of a new proglumide derivative, this compound, on CCK action in isolated rat pancreatic acini] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Loxiglumide vs. Proglumide: A Comparative Analysis of CCK Antagonists
A detailed guide for researchers and drug development professionals on the pharmacological and biochemical differences between two key cholecystokinin (B1591339) (CCK) receptor antagonists.
Introduction
Proglumide (B1679172), a derivative of glutaramic acid, was one of the first identified cholecystokinin (CCK) receptor antagonists.[1] While historically used in the treatment of peptic ulcers, its low potency and lack of receptor selectivity have led to the development of more advanced analogs.[1][2] Loxiglumide, a structurally related derivative of proglumide, has emerged as a significantly more potent and selective antagonist, particularly for the CCK-A receptor subtype.[3][4] This guide provides a comprehensive comparison of this compound and proglumide, focusing on their binding affinities, receptor selectivity, and functional potencies, supported by experimental data and detailed methodologies.
Chemical Structures and Mechanism of Action
Both this compound and proglumide are non-peptide, competitive antagonists of CCK receptors.[3][5] They exert their effects by binding to CCK receptors and preventing the endogenous ligand, cholecystokinin, from activating downstream signaling pathways.[6] The significant difference in their potency is attributed to specific substitutions on the benzoyl moiety and modifications of the alkyl chain in this compound's structure.[7]
Quantitative Comparison of Performance
The following tables summarize the key quantitative data comparing the binding affinities and functional potencies of this compound and proglumide.
Table 1: Comparative Binding Affinity (IC50) of this compound and Proglumide for CCK Receptors
| Compound | Receptor Subtype | Tissue/Cell Line | IC50 (nM) | Reference |
| This compound | CCK-A | Rat Pancreatic Membranes | 195 | [6][8] |
| CCK-A | Bovine Gallbladder Membranes | 77.1 | [6][8] | |
| CCK-B/Gastrin | Guinea Pig Cerebral Cortex Membranes | 12,363 | [6][8] | |
| CCK-B/Gastrin | Guinea Pig Parietal Cells | 15,455 | [6][8] | |
| Proglumide | CCK-B | Human Small Cell Lung Cancer Cells | 500,000 | [6] |
| Lower IC50 values indicate higher binding affinity. |
Table 2: Comparative Potency of this compound and Proglumide in a Functional Assay
| Compound | Assay | Measured Effect | Relative Potency | Reference |
| This compound | Inhibition of CCK-8-stimulated amylase release from isolated rat pancreatic acini | Functional antagonism of CCK-A receptor | ~3000 times more potent than Proglumide | [3][9] |
| Proglumide | Inhibition of CCK-8-stimulated amylase release from isolated rat pancreatic acini | Functional antagonism of CCK-A receptor | Reference | [3][9] |
Receptor Selectivity
The data clearly demonstrates that this compound is a selective CCK-A receptor antagonist. Its affinity for the CCK-A receptor is at least 63 times greater than its affinity for CCK-B/gastrin receptors.[8] In contrast, proglumide is considered a non-selective CCK receptor antagonist with low affinity for both receptor subtypes.[1][6] Dexthis compound (B1670345), the R-isomer of this compound, is also a selective antagonist for CCK-A receptors.[10]
Signaling Pathways and Experimental Workflows
The interaction of these antagonists with CCK receptors blocks the downstream signaling cascade initiated by CCK binding. A simplified representation of this pathway and a typical experimental workflow for evaluating these antagonists are provided below.
Caption: Simplified CCK receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Pancreatic Acinar Cell Membranes: Pancreatic tissue is obtained from an appropriate animal model (e.g., rat). The tissue is homogenized in a buffer solution and then centrifuged to isolate the cell membranes, which are rich in CCK receptors. The final membrane preparation is resuspended in a binding buffer.[6][7]
-
Competitive Binding Assay: The prepared membranes are incubated with a constant concentration of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8) and varying concentrations of the unlabeled antagonist (this compound or proglumide).[6]
-
Separation and Measurement: After incubation, the mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter, representing the bound ligand, is then measured using a gamma counter.[6]
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value is a measure of the antagonist's binding affinity.[6]
In Vitro Functional Assay: Amylase Release from Pancreatic Acini
This assay measures the functional potency of an antagonist by assessing its ability to inhibit a physiological response mediated by CCK receptor activation.
-
Preparation of Isolated Pancreatic Acini: Pancreatic acini (clusters of pancreatic exocrine cells) are isolated from rat pancreas by enzymatic digestion. The isolated acini are then suspended in a buffer solution.[9]
-
Incubation with Antagonist and Agonist: The pancreatic acini are pre-incubated with varying concentrations of the CCK receptor antagonist (this compound or proglumide). Subsequently, a fixed concentration of a CCK agonist, such as CCK-8, is added to stimulate amylase secretion.[3][9]
-
Measurement of Amylase Activity: After the incubation period, the acini are centrifuged, and the supernatant is collected. The amount of amylase released into the supernatant is measured using a spectrophotometric assay.[9]
-
Data Analysis: The ability of the antagonist to inhibit CCK-8-stimulated amylase release is quantified, and the concentration of the antagonist that produces 50% inhibition (IC50) is determined to assess its functional potency.[9]
Conclusion
The experimental data unequivocally demonstrates that this compound is a significantly more potent and selective CCK-A receptor antagonist compared to its predecessor, proglumide.[1][3] While proglumide served as a foundational tool in the study of the CCK system, this compound and its active enantiomer, dexthis compound, offer superior pharmacological properties for research and potential therapeutic applications targeting the CCK-A receptor.[4][10] The choice between these antagonists should be guided by the specific requirements of the experimental design, particularly the need for high potency and receptor subtype selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect of dexthis compound and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Loxiglumide's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Loxiglumide, a selective cholecystokinin-1 receptor (CCK1R) antagonist, with other relevant alternatives. We delve into the validation of its mechanism of action, leveraging crucial data from CCK1R knockout (KO) mouse models. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this compound's pharmacological profile.
This compound: Mechanism of Action
This compound is a potent and selective antagonist of the CCK1 receptor. Cholecystokinin (B1591339) (CCK) is a peptide hormone that plays a vital role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and the regulation of gastric emptying. By competitively binding to CCK1 receptors, this compound blocks the effects of endogenous CCK, leading to the inhibition of these processes. The use of CCK1R knockout mice provides a definitive model to validate that the effects of this compound are indeed mediated through its interaction with this specific receptor. In such models, the physiological effects of this compound observed in wild-type animals should be absent or significantly diminished.
Comparative Performance of CCK1R Antagonists
The following tables summarize the binding affinities and in vivo effects of this compound and its primary alternatives, Dexthis compound (the R-enantiomer of this compound) and Devazepide (L-364,718), a structurally distinct and highly potent CCK1R antagonist.
Table 1: Comparative Binding Affinities of CCK1R Antagonists
| Compound | Receptor | Species/Tissue | Assay Type | IC50 | pA2/pKB | Reference(s) |
| This compound | CCK1R | Rat Pancreas | Radioligand Binding ([¹²⁵I]CCK-8) | 195 nM | - | [1] |
| CCK1R | Bovine Gallbladder | Radioligand Binding ([¹²⁵I]CCK-8) | 77.1 nM | - | [1] | |
| CCK1R | Guinea Pig Gallbladder | Functional (Contraction) | - | 6.71 | [1] | |
| CCK1R | Guinea Pig Ileum | Functional (Contraction) | - | 6.08 - 6.67 | [2][3] | |
| Dexthis compound | CCK1R | Rat Pancreatic Acini | Functional (Amylase Release) | - | 6.41 | [4] |
| CCK1R | Human Gallbladder | Functional (Contraction) | - | 6.95 | [4] | |
| Devazepide (L-364,718) | CCK1R | Rat Pancreas | Radioligand Binding ([³H]CCK-8) | 81 pM | - | [5] |
| CCK1R | Bovine Gallbladder | Radioligand Binding ([³H]CCK-8) | 45 pM | - | [5] | |
| CCK1R | Guinea Pig Gallbladder | Functional (Contraction) | - | 9.98 | [5] | |
| CCK1R | Guinea Pig Ileum | Functional (Contraction) | - | 10.09 - 10.61 | [2][3] |
Table 2: Comparative In Vivo Effects of this compound in Wild-Type vs. CCK1R Knockout Mice
| Parameter | Animal Model | Treatment | Effect in Wild-Type (WT) Mice | Effect in CCK1R Knockout (KO) Mice | Reference |
| Gallbladder Weight | C57BL/6 Mice | This compound (dose-dependent) | Increased gallbladder weight | - | [6] |
| Gastric Emptying | C57BL/6 Mice | This compound | Accelerated gastric emptying | - | |
| Food Intake | Diet-Induced Obese (DIO) Mice | This compound | Trended to increase food intake | - | [6] |
| FOY-251-induced Gallbladder Contraction | C57BL/6 Mice | This compound + FOY-251 | Partially reversed contraction | - | [6] |
| FOY-251-induced Delayed Gastric Emptying | C57BL/6 Mice | This compound + FOY-251 | Partially reversed delay | - |
Note: Data directly comparing this compound's effect on pancreatic secretion in WT vs. CCK1R KO mice in a single peer-reviewed study is limited. However, the existing data on gallbladder and gastric emptying strongly support its CCK1R-mediated mechanism.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Competitive Radioligand Binding Assay for CCK1R
Objective: To determine the binding affinity (IC50) of this compound and its alternatives for the CCK1 receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues known to express high levels of CCK1R (e.g., rat pancreas) or cell lines stably expressing the recombinant human CCK1R.
-
Radioligand: [³H]Devazepide or [¹²⁵I]CCK-8 (a high-affinity CCK1R ligand).
-
Test Compounds: this compound, Dexthis compound, Devazepide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of unlabeled CCK-8 or Devazepide (e.g., 1 µM).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Unlabeled control, radioligand, and membrane suspension.
-
Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.[5]
In Vivo Measurement of Pancreatic Secretion in Mice
Objective: To evaluate the effect of this compound on pancreatic enzyme secretion in wild-type and CCK1R knockout mice.
Materials:
-
Wild-type and CCK1R knockout mice.
-
This compound solution for injection (e.g., dissolved in a suitable vehicle like saline with a small amount of NaOH to aid dissolution, then neutralized).
-
CCK-8 (or a stable analog like caerulein) as a secretagogue.
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Surgical instruments for cannulation of the common bile duct.
-
Collection tubes.
-
Amylase activity assay kit.
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature.
-
Surgical Procedure: Perform a midline laparotomy to expose the common bile duct. Ligate the bile duct close to the liver and cannulate it with a fine catheter towards the duodenum to collect pancreatic juice (as the bile and pancreatic ducts merge before entering the duodenum in mice).
-
Basal Secretion: Allow the animal to stabilize and collect basal pancreatic juice for a defined period (e.g., 30 minutes).
-
This compound Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Stimulated Secretion: After a short pre-treatment period with this compound, administer a submaximal dose of CCK-8 or caerulein (B1668201) to stimulate pancreatic secretion.
-
Sample Collection: Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) for a specified duration.
-
Amylase Measurement: Determine the volume of the collected pancreatic juice and measure the amylase concentration using a commercial assay kit.
-
Data Analysis: Calculate the total amylase output (volume × concentration) for each collection period. Compare the CCK-8-stimulated amylase output in the presence and absence of this compound in both wild-type and CCK1R knockout mice.
Conclusion
The data presented in this guide strongly support the mechanism of action of this compound as a selective CCK1R antagonist. The significant difference in its effects between wild-type and CCK1R knockout animals, particularly in physiological processes like gallbladder function and gastric motility, provides clear validation. While Devazepide exhibits higher potency in vitro, this compound and its active enantiomer Dexthis compound have been more extensively studied in clinical settings for various gastrointestinal disorders. The use of knockout models remains an indispensable tool for the precise characterization of the pharmacological effects of such receptor-targeted drugs, ensuring that their therapeutic actions are mediated through the intended molecular target.
References
- 1. Effect of cholecystokinin on gastric motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-B/gastrin receptor binding peptides: preclinical development and evaluation of their diagnostic and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Loxiglumide in Pancreatitis: A Comparative Analysis of Clinical Trial Outcomes and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results for Loxiglumide in the treatment of pancreatitis, detailing its efficacy, limitations, and the landscape of alternative and emerging therapies. This compound, a potent and specific cholecystokinin-A (CCK-A) receptor antagonist, has been investigated for its potential to mitigate the inflammatory cascade in both acute and chronic pancreatitis. This document summarizes key quantitative data, experimental protocols, and underlying signaling pathways to offer a comparative perspective for research and development professionals.
This compound: Clinical Trial Performance
This compound has been evaluated in clinical trials for both acute and chronic pancreatitis, primarily in studies conducted in Japan. The main body of evidence comes from placebo-controlled trials.
This compound in Acute Pancreatitis
A preliminary, multicenter trial in Japan involving 189 patients investigated the efficacy of intravenous this compound in acute pancreatitis.[1][2] Patients were administered low (100 mg/day), medium (300 mg/day), or high (500 mg/day) doses for 14 days.[2]
Key Findings:
-
Symptom Improvement: Clinical signs, such as abdominal pain, began to disappear in 20% of patients on the first day of treatment, with improvement rates increasing thereafter.[1]
-
Biochemical Markers: Serum amylase levels returned to normal within three days of treatment. Serum lipase (B570770) levels also decreased, with a faster return to normal observed in the high-dose group.[1][2]
-
Overall Efficacy: At the end of the 14-day treatment, the overall improvement rates were 71.7% in the low-dose group, 83.3% in the moderate-dose group, and 88.1% in the high-dose group. Marked improvement was noted in 32.6%, 35.0%, and 47.5% of patients in the low, medium, and high-dose groups, respectively.[2]
This compound in Chronic Pancreatitis
A multicenter, dose-response controlled trial in Japan evaluated the efficacy of oral this compound in 207 patients experiencing acute, painful attacks of chronic pancreatitis.[3] Patients were randomized to receive 300 mg/day, 600 mg/day, or 1200 mg/day of this compound or a placebo for four weeks.[3]
Key Findings:
-
Pain Relief: The improvement rate for abdominal and/or back pain was significantly higher in the 600 mg this compound group (59%) compared to the placebo group (36%; p < 0.05). The 300 mg and 1200 mg groups showed improvement rates of 46% and 52%, respectively.[3]
-
Physical Signs: Abdominal tenderness and resistance improved in all this compound groups.[3]
-
Biochemical Markers: Serum pancreatic amylase and trypsin levels decreased significantly in the 600 mg group (p < 0.05).[3]
-
Overall Clinical Improvement: The overall clinical improvement rate was 58% in the 600 mg group, compared to 34% in the placebo group. The 300 mg and 1200 mg groups had improvement rates of 46% and 52%, respectively.[3]
Data Presentation: this compound Clinical Trial Results
Table 1: Efficacy of Intravenous this compound in Acute Pancreatitis (14-Day Treatment)
| Dose Group | Overall Improvement Rate | Marked Improvement Rate |
| Low (100 mg/day) | 71.7% | 32.6% |
| Medium (300 mg/day) | 83.3% | 35.0% |
| High (500 mg/day) | 88.1% | 47.5% |
Table 2: Efficacy of Oral this compound in Acute Painful Attacks of Chronic Pancreatitis (4-Week Treatment)
| Treatment Group | Improvement in Abdominal/Back Pain | Overall Clinical Improvement |
| Placebo | 36% | 34% |
| This compound (300 mg/day) | 46% | 46% |
| This compound (600 mg/day) | 59%* | 58% |
| This compound (1200 mg/day) | 52% | 52% |
*p < 0.05 compared to placebo
Limitations of this compound
Despite showing promise, the clinical development of this compound for pancreatitis has limitations:
-
Lack of Head-to-Head Comparator Trials: The primary clinical evidence for this compound in pancreatitis comes from placebo-controlled studies. There is a lack of published, large-scale clinical trials directly comparing this compound with other active treatments for pancreatitis, such as protease inhibitors (e.g., gabexate (B1204611) mesilate) or somatostatin (B550006) analogues (e.g., octreotide). A preclinical study in rats showed this compound to be more effective than gabexate mesilate in a caerulein-induced pancreatitis model.[4]
-
Efficacy in Severe Pancreatitis: Preclinical studies have suggested that this compound may not be effective in severe necrotizing pancreatitis.[5] Its efficacy in severe forms of human pancreatitis has not been definitively established in large clinical trials.
-
Need for Further Well-Controlled Studies: The preliminary nature of the acute pancreatitis trial highlights the need for larger, double-blind, placebo-controlled studies to confirm its efficacy and establish optimal dosing and treatment duration.[1][2]
Comparison with Alternative and Emerging Therapies
The therapeutic landscape for pancreatitis is evolving, with several agents targeting different mechanisms of the disease under investigation.
Table 3: Comparison of this compound with Alternative and Emerging Therapies for Pancreatitis
| Drug | Target/Mechanism of Action | Indication Studied | Key Efficacy Endpoint(s) |
| This compound | CCK-A Receptor Antagonist | Acute & Chronic Pancreatitis | Improvement in pain, reduction in serum amylase/lipase. |
| Proglumide | CCK Receptor Antagonist | Chronic Pancreatitis | Significant reduction in pain scores (Numeric Rating Scale, COMPAT-SF, NIH PROMIS).[6][7] |
| Auxora | Orai1 (CRAC) Channel Inhibitor | Acute Pancreatitis with SIRS | Statistically significant dose-dependent reduction in time to solid food tolerance in hyper-inflamed patients.[4] |
| Infliximab | TNF-α Inhibitor | Acute Pancreatitis | Under investigation in a Phase IIb trial (RAPID-I); preclinical data show reduced serum amylase and pancreatic tissue damage.[8][9] |
| Pirfenidone | Anti-inflammatory & Anti-fibrotic | Acute & Recurrent Acute Pancreatitis | Under investigation in a pilot clinical trial; preclinical data show reduced severity of pancreatitis.[10][11][12][13] |
| Gabexate Mesilate | Serine Protease Inhibitor | Acute Pancreatitis | Mixed results in clinical trials, with some studies showing no significant benefit in preventing complications or mortality.[14][15][16] |
Experimental Protocols
This compound in Acute Pancreatitis (Preliminary Trial)
-
Study Design: A multicenter, open-label, dose-response trial conducted at 104 institutions in Japan.[2]
-
Patient Population: 189 patients with acute pancreatitis diagnosed according to the "Japanese Criteria of Acute Pancreatitis".[1][2]
-
Intervention: Patients received intravenous infusions of this compound at 100 mg/day, 300 mg/day, or 500 mg/day, administered in two daily doses for 14 days.[1][2]
-
Efficacy Evaluation: Assessed based on the disappearance of clinical signs (e.g., abdominal pain) and physical signs, and changes in serum pancreatic enzyme levels. The severity of signs was scored as severe, moderate, or mild, and efficacy was evaluated by the degree of improvement in these scores.[2]
This compound in Chronic Pancreatitis (Dose-Response Trial)
-
Study Design: A multicenter, randomized, placebo-controlled, dose-response trial conducted at 110 institutions in Japan.[3]
-
Patient Population: 207 patients with a diagnosis of chronic pancreatitis based on the Japanese criteria for chronic pancreatitis, presenting with acute, painful attacks.[3]
-
Intervention: Patients were randomized to receive oral this compound (300 mg/day, 600 mg/day, or 1200 mg/day) or placebo for 4 weeks.[3]
-
Efficacy Evaluation: Based on clinical symptoms (abdominal and/or back pain), physical signs (abdominal tenderness and resistance), and serum pancreatic enzyme levels (amylase and trypsin).[3] Pain assessment was likely based on a categorical scale, as results are reported as "improvement rate." More specific, validated pain scales like the Visual Analogue Scale (VAS) or Numeric Rating Scale (NRS) are now more commonly used in pancreatitis trials.[7][17][18][19]
Signaling Pathways and Experimental Workflows
CCK-A Receptor Signaling Pathway
This compound exerts its effects by blocking the CCK-A receptor, a G protein-coupled receptor (GPCR). Activation of the CCK-A receptor by its endogenous ligand, cholecystokinin (B1591339) (CCK), triggers a cascade of intracellular signaling events in pancreatic acinar cells.
Caption: CCK-A receptor signaling cascade in pancreatic acinar cells.
Experimental Workflow for Preclinical Evaluation of Pancreatitis Therapeutics
The preclinical assessment of novel therapeutics for pancreatitis typically follows a standardized workflow to evaluate efficacy and mechanism of action in animal models.
Caption: A typical experimental workflow for preclinical pancreatitis studies.
References
- 1. Clinical evaluation of cholecystokinin-A- receptor antagonist (this compound) for the treatment of acute pancreatitis. A preliminary clinical trial. Study Group of this compound in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Clinical evaluation of oral administration of a cholecystokinin-A receptor antagonist (this compound) to patients with acute, painful attacks of chronic pancreatitis: a multicenter dose-response study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on experimental acute pancreatitis in comparison with gabexate mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a new cholecystokinin receptor antagonist this compound on acute pancreatitis in two experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ISRCTN [isrctn.com]
- 9. Effect of Anti-TNFα Therapy by Infliximab against Pancreatic Tissue Damage in Severe Acute Necrotizing Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayo.edu [mayo.edu]
- 11. Pirfenidone for Recurrent Acute Pancreatitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Safety and Tolerability of Pirfenidone in Acute Pancreatitis | Clinical Research Trial Listing [centerwatch.com]
- 14. Multicentre comparative study of two schedules of gabexate mesilate in the treatment of acute pancreatitis. Italian Acute Pancreatitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gabexate mesilate in human acute pancreatitis. German Pancreatitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gabexate in the prophylaxis of post-ERCP pancreatitis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pain assessment in chronic pancreatitis: A comparative review of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of the Comprehensive Pain Assessment Tool Short Form for Chronic Pancreatitis: Validity and Reliability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Comparison of the In Vitro and In Vivo Efficacy of Loxiglumide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Loxiglumide, a potent and selective cholecystokinin-1 (CCK1) receptor antagonist. The information presented is supported by experimental data to aid researchers in their understanding and potential application of this compound.
Mechanism of Action
This compound functions as a competitive antagonist of the CCK1 receptor, formerly known as the CCK-A receptor. Cholecystokinin (B1591339) (CCK) is a peptide hormone that plays a crucial role in various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and regulation of gastric emptying. By blocking the CCK1 receptor, this compound inhibits the physiological actions of CCK. Its antagonistic activity is specific to the (R)-isomer, Dexthis compound (B1670345), which is approximately twice as potent as the racemic mixture.[1]
Signaling Pathway of CCK1 Receptor Activation and this compound Inhibition
Activation of the CCK1 receptor by its natural ligand, CCK, initiates a cascade of intracellular signaling events. This process is competitively inhibited by this compound, which prevents CCK from binding to the receptor and triggering the downstream effects.
In Vitro Efficacy of this compound
The in vitro activity of this compound has been extensively characterized in various assays, primarily focusing on its interaction with the CCK1 receptor and its subsequent effects on isolated cells and tissues.
Quantitative In Vitro Data
| Parameter | Preparation | Agonist | Value | Reference |
| pA2 | Guinea pig ileum | Sincalide (CCK-8) | 6.08 ± 0.22 | [2] |
| pKB | Guinea pig ileum | CCK-Octapeptide | 6.67 ± 0.12 | [2][3] |
| pKB | Human alimentary muscle | CCK-Octapeptide | 5.87 ± 0.07 | [3] |
| IC50 | Rat pancreatic acini ([125I]CCK-8 binding) | CCK-8 | ~10⁻⁷ M | [4] |
Experimental Protocol: In Vitro Pancreatic Amylase Secretion Assay
This protocol outlines the procedure for assessing the inhibitory effect of this compound on CCK-stimulated amylase release from isolated pancreatic acini.
Methodology:
-
Isolation of Pancreatic Acini:
-
Pancreata are excised from rats and placed in an oxygenated buffer.
-
The tissue is minced and digested with collagenase to break down the connective tissue.
-
The resulting cell suspension is mechanically dispersed and filtered to obtain isolated acini.
-
The acini are washed and resuspended in an appropriate assay buffer.[5]
-
-
Amylase Release Assay:
-
The acinar suspension is aliquoted into a 96-well plate.
-
This compound at various concentrations is added to the wells and pre-incubated.
-
CCK-8 is then added to stimulate amylase release.
-
After incubation, the plate is centrifuged, and the supernatant containing the secreted amylase is collected.
-
Amylase activity is quantified using a commercially available kit.[5]
-
-
Data Analysis:
-
The amount of amylase released is expressed as a percentage of the total amylase content (determined by lysing the cells).
-
The percent inhibition by this compound is calculated relative to the CCK-8 stimulated response without the inhibitor.
-
In Vivo Efficacy of this compound
In vivo studies have demonstrated the effects of this compound on various physiological processes in animal models and humans.
Quantitative In Vivo Data
| Parameter | Animal Model | Assay | Route | Value (ED50) | Reference |
| Gallbladder Contraction | Guinea Pig | CCK-8 induced | i.v. | 0.24 µmol/kg | [6] |
| Gallbladder Emptying | Mouse | CCK-8 induced | i.v. | 29 µmol/kg | [6] |
| Gallbladder Emptying | Mouse | CCK-8 induced | oral | 42 µmol/kg | [6] |
| Gastric Emptying | Rat | CCK-8 induced retardation | i.p. | 13 µmol/kg | [6] |
| Pyloric Transit | Mouse | CCK-8 induced retardation | i.v. | 3.7 µmol/kg | [6] |
| Pyloric Transit | Mouse | CCK-8 induced retardation | oral | 11 µmol/kg | [6] |
| Ileal Hypermotility | Rabbit | CCK-8 induced | i.v. | 1.2 µmol/kg | [6] |
| Pancreatic Hypersecretion | Dog | CCK-8 induced | i.v. | ~0.35 µmol/kg | [6] |
| Satiety Behavior | Rat | CCK-8 induced | i.p. | 0.65 µmol/kg | [6] |
Experimental Protocol: In Vivo Gastric Emptying Measurement in Rats
This protocol describes a common method for assessing the effect of this compound on gastric emptying in a rat model.
Methodology:
-
Animal Preparation:
-
Rats are acclimatized to the experimental conditions.
-
Animals are fasted overnight with free access to water to ensure an empty stomach.[7]
-
-
Drug and Meal Administration:
-
This compound or a vehicle control is administered via the desired route (e.g., intraperitoneal injection or oral gavage).
-
After a set time, a non-caloric liquid meal containing a non-absorbable marker (e.g., phenol red) is administered by gavage.[7]
-
-
Sample Collection and Analysis:
-
At a predetermined time after the meal, the animals are euthanized.
-
The stomach is clamped at the pylorus and cardia and then excised.
-
The stomach contents are collected, and the amount of the marker is quantified, typically by spectrophotometry.
-
-
Data Calculation:
-
The amount of marker recovered from the stomach is compared to the amount initially administered to calculate the percentage of gastric emptying.
-
Comparison with Alternative CCK1 Receptor Antagonists
This compound is often compared to other CCK1 receptor antagonists, such as its active enantiomer Dexthis compound and the benzodiazepine-based antagonist Devazepide.
Comparative Potency of CCK1 Receptor Antagonists
| Antagonist | Preparation | Agonist | Potency Metric | Value | Reference |
| This compound | Guinea pig ileum | Sincalide (CCK-8) | pA2 | 6.08 ± 0.22 | [2] |
| Devazepide | Guinea pig ileum | Sincalide (CCK-8) | pA2 | 10.09 ± 0.09 | [2] |
| Lorglumide (B1675136) | Guinea pig ileum | Sincalide (CCK-8) | pA2 | 7.70 ± 0.12 | [2] |
| Dexthis compound | Rat exocrine pancreas | CCK-8 | ID50 (i.v.) | 0.64 mg/kg | [8] |
Note: Higher pA2 values indicate greater antagonist potency.
Dexthis compound, being the (R)-isomer of this compound, is essentially twice as potent as the racemic mixture.[1] Devazepide, a non-peptide antagonist, is significantly more potent than this compound in in vitro preparations from guinea pigs.[2] However, the relative potencies can vary between species and tissues.
Summary and Conclusion
This compound is a well-characterized, potent, and selective CCK1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo settings. Its ability to competitively inhibit the actions of CCK makes it a valuable tool for studying the physiological roles of this hormone and a potential therapeutic agent for conditions involving CCK-mediated pathophysiology.
-
In vitro, this compound effectively blocks CCK-induced responses in isolated pancreatic acini and smooth muscle preparations.
-
In vivo, it demonstrates a wide range of effects, including modulation of gallbladder motility, gastric emptying, and pancreatic secretion.
The choice between this compound and other CCK1 receptor antagonists like Dexthis compound or Devazepide will depend on the specific requirements of the research, including the desired potency, species, and experimental model. This guide provides the foundational data and protocols to assist in making an informed decision.
References
- 1. Dexthis compound Rotta Research Lab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and this compound) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and this compound) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticholecystokinin activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dexthis compound and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
Loxiglumide's Impact on Gut Microbiome: A Comparative Analysis with Other Gastrointestinal Drugs
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of loxiglumide and other common gastrointestinal (GI) drugs on the gut microbiome. While direct experimental data on this compound's impact on the microbiome is currently unavailable in published literature, this guide synthesizes information on its mechanism of action to hypothesize its potential effects and presents a detailed comparison with established data for Proton Pump Inhibitors (PPIs), H2 Receptor Antagonists (H2RAs), and Metformin (B114582).
This compound: A Hypothesized Impact on the Gut Microbiome
This compound is a potent and selective cholecystokinin-A (CCK-A) receptor antagonist.[1] Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone in the gastrointestinal system, regulating processes such as gallbladder contraction, pancreatic enzyme secretion, and gut motility.[2][3] By blocking the CCK-A receptor, this compound can influence these physiological functions, which are known to be intertwined with the composition and function of the gut microbiome.[4][5][6]
Hypothesized Mechanisms of this compound's Effect on Gut Microbiome:
-
Alteration of Gut Motility: this compound has been demonstrated to accelerate gastric emptying and alter colonic motility.[7][8] Gut motility is a critical factor in shaping the microbial landscape of the intestines.[5][9] Changes in transit time can affect the availability of nutrients for microbial fermentation and the clearance of bacteria, potentially leading to shifts in the relative abundance of different microbial taxa.[10]
-
Modulation of Pancreatic and Biliary Secretions: CCK is a primary stimulant for the secretion of pancreatic enzymes and bile acids.[3] By antagonizing the CCK-A receptor, this compound can reduce the secretion of these substances into the gut.[1] Pancreatic secretions contain antimicrobial peptides that can influence bacterial populations.[11][12] Furthermore, bile acids are potent modulators of the gut microbiome, exerting direct antimicrobial effects and shaping the microbial community structure.[6][13][14][15] A reduction in bile acid concentration in the gut could therefore lead to significant changes in the microbiome.
-
Gut-Brain Axis Signaling: The gut microbiome and CCK are both integral components of the gut-brain axis.[16][17] There is evidence to suggest that the gut microbiota can influence the expression of CCK.[16][18] While the direct impact of this compound on this interaction is unknown, it highlights a potential area for future research into the intricate connections between this drug class, the microbiome, and host physiology.
Comparative Analysis with Other GI Drugs
In contrast to the hypothetical effects of this compound, the impacts of other commonly used GI drugs on the gut microbiome have been more extensively studied.
Proton Pump Inhibitors (PPIs)
PPIs are widely prescribed for acid-related gastrointestinal disorders.[19] Their primary mechanism is the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a profound and long-lasting reduction in gastric acid secretion.[10] This alteration of the gastric environment has significant downstream effects on the gut microbiome.
Key Effects of PPIs on the Gut Microbiome:
-
Decreased Alpha Diversity: Many studies have reported that PPI use is associated with a significant reduction in the diversity of the gut microbiome (Shannon diversity).[5][13]
-
Shift in Microbial Composition: PPIs are linked to an increase in the abundance of oral bacteria in the gut, such as Streptococcus, Rothia, and Enterococcus.[4][5][13] Conversely, a decrease in beneficial commensal bacteria, such as Faecalibacterium, has been observed.[19]
-
Increased Risk of Enteric Infections: The alteration of the gut microbiome by PPIs is thought to contribute to an increased risk of enteric infections, including those caused by Clostridium difficile, Salmonella, and Campylobacter.[10][13]
H2 Receptor Antagonists (H2RAs)
H2RAs, like PPIs, suppress gastric acid secretion, but through a different mechanism: they competitively block histamine (B1213489) H2 receptors on parietal cells.[9] Their effect on gastric acid is less potent and of shorter duration compared to PPIs.
Key Effects of H2RAs on the Gut Microbiome:
-
Alterations in Microbial Composition: H2RA use has been associated with changes in the gut microbiota, although some studies suggest these effects may be less pronounced than those of PPIs.[9][11] An increase in the relative abundance of Proteobacteria and a decrease in Firmicutes has been reported in some contexts.[14]
-
Potential for Dysbiosis: Similar to PPIs, H2RAs can disrupt the normal gut microbial balance, potentially leading to a less healthy microbiome.[12]
Metformin
Metformin is a first-line treatment for type 2 diabetes, but it is also known to have significant effects on the gastrointestinal system and the gut microbiome.[20] Its primary antihyperglycemic action is the reduction of hepatic glucose production.
Key Effects of Metformin on the Gut Microbiome:
-
Inconsistent Effects on Diversity: Studies on metformin's impact on gut microbial diversity have yielded conflicting results, with some reporting a decrease, others no change, and some even a trend towards an increase.[6][15]
-
Consistent Changes in Specific Taxa: Despite the variability in diversity findings, metformin consistently appears to increase the abundance of Escherichia-Shigella and decrease the abundance of Intestinibacter.[7][21] An increase in the beneficial bacterium Akkermansia muciniphila has also been frequently reported.[15]
-
Alteration of Microbial Function: Metformin has been shown to alter the functional pathways of the gut microbiome, including an increase in the production of short-chain fatty acids (SCFAs) like butyrate (B1204436) and acetate.[20][21]
Quantitative Data Summary
| Drug Class | Key Effects on Alpha Diversity | Key Changes in Bacterial Taxa | Reference |
| This compound | Data not available | Data not available | N/A |
| Proton Pump Inhibitors (PPIs) | Significant decrease | Increase: Streptococcus, Rothia, Enterococcus, Staphylococcus, Escherichia coli. Decrease: Faecalibacterium. | [4][5][13][19] |
| H2 Receptor Antagonists (H2RAs) | Lower microbial diversity | Increase: Proteobacteria (specifically Enterobacteriaceae). Decrease: Firmicutes. | [14] |
| Metformin | Inconsistent results (decrease, no change, or increase) | Increase: Escherichia-Shigella, Akkermansia muciniphila. Decrease: Intestinibacter, Romboutsia, Pseudomonas. | [6][7][15][21] |
Experimental Protocols
Study of PPIs and Gut Microbiome (Imhann F, et al. Gut. 2016)[5]
-
Study Design: A population-based cohort study involving 1815 individuals from three independent Dutch cohorts.
-
Data Collection: Fecal samples were collected from all participants. Information on medication use, including PPIs, was obtained through questionnaires.
-
Microbiome Analysis: The composition of the gut microbiome was determined by 16S rRNA gene sequencing of the V4 region.
-
Statistical Analysis: The association between PPI use and gut microbiome composition was analyzed, correcting for potential confounders such as age, sex, and antibiotic use. A meta-analysis of the three cohorts was performed.
Study of H2RAs and Gut Microbiome (Wetzel R, et al. J Pediatr Gastroenterol Nutr. 2013)[14]
-
Study Design: A case-controlled, cross-sectional study in a neonatal intensive care unit.
-
Participants: 76 premature infants (≤1500 g or <34 weeks gestation) were enrolled, with 25 receiving H2-blockers and 51 as controls.
-
Data Collection: Stool samples were collected from all infants.
-
Microbiome Analysis: DNA was extracted from the stool samples, and the 16S rRNA gene was amplified and sequenced using 454 pyrosequencing.
-
Data Analysis: The resulting sequences were compared with published sequence libraries to determine the microbial composition.
Study of Metformin and Gut Microbiome (Wu H, et al. Diabetes Care. 2017)[21]
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Individuals with treatment-naïve type 2 diabetes were randomized to receive either metformin or a placebo for 4 months.
-
Data Collection: Fecal samples were collected at baseline and after 4 months of treatment.
-
Microbiome Analysis: Shotgun metagenomic sequencing was performed on DNA extracted from the fecal samples.
-
Data Analysis: Changes in the gut microbial composition and function were compared between the metformin and placebo groups.
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of this compound's indirect effect on the gut microbiome.
Caption: Signaling pathways for PPIs and H2RAs leading to gut microbiome changes.
Caption: General experimental workflow for studying drug effects on the gut microbiome.
Conclusion
While direct evidence is lacking for this compound, its mechanism of action as a CCK-A receptor antagonist strongly suggests a potential to indirectly influence the gut microbiome through the modulation of gut motility and pancreaticobiliary secretions. In contrast, PPIs, H2RAs, and metformin have demonstrated clear, albeit different, effects on the gut microbial community. PPIs and, to a lesser extent, H2RAs, primarily impact the microbiome by altering the gastric pH, leading to a less diverse and potentially less healthy microbial state. Metformin appears to have a more targeted effect on specific bacterial taxa and functional pathways. For researchers and drug development professionals, the potential impact of this compound on the gut microbiome represents a significant knowledge gap and a promising avenue for future investigation. Understanding these drug-microbiome interactions is crucial for optimizing therapeutic strategies and mitigating potential adverse effects.
References
- 1. Cholecystokinin antagonistic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. Gut Microbiota Regulate Pancreatic Growth, Exocrine Function, and Gut Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Gut Microbiome and Colonic Motility Disorders: A Practical Framework for the Gastroenterologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids and the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist this compound | Semantic Scholar [semanticscholar.org]
- 9. Gut bacterial populations can be shaped by competing species as well as gut motility - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 10. The interplay of gut microbiota and intestinal motility in gastrointestinal function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Impacts of pancreatic exocrine insufficiency on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Interplay between bile acids and the gut microbiota promotes intestinal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bile acids as modulators of gut microbiota composition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuropeptide Cholecystokinin: A Potential Molecular Link Between Obesity, Gut, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cholecystokinin and gut-brain signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is Dexthis compound used for? [synapse.patsnap.com]
- 21. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of Loxiglumide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Loxiglumide, a selective cholecystokinin-A (CCK-A) receptor antagonist, ensuring the safety of laboratory personnel and compliance with environmental regulations.[1][2] The following procedures are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed (Acute Toxicity - Oral, Category 4).[3][4] It may cause irritation to the skin, eyes, and respiratory tract.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. In case of a spill, avoid breathing vapors and ensure adequate ventilation.[3]
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[3][4] |
| Skin Irritation | May cause skin irritation.[3] |
| Eye Irritation | May cause eye irritation.[3] |
| Respiratory Irritation | Material may be irritating to the mucous membranes and upper respiratory tract.[3] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Protocols
The primary principle for the disposal of this compound is to manage it as chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in the regular trash, as this can have adverse environmental effects.[5][6] The preferred disposal method for pharmaceutical waste is incineration.[7]
3.1. Unused or Expired Solid this compound
-
Segregation: Keep solid this compound waste separate from other waste streams.
-
Packaging: Place the solid this compound in a clearly labeled, sealed, and appropriate chemical waste container. The label should include the chemical name ("this compound"), the quantity, and the hazard classification (Harmful).
-
Storage: Store the container in a designated, secure area for hazardous waste, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company.
3.2. This compound Solutions
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible chemical waste.
-
Labeling: The container label should clearly state "this compound Waste Solution" and list all solvent components.
-
Storage: Store the waste solution container in a secondary containment bin in a designated hazardous waste storage area.
-
Disposal: Transfer the container to a licensed chemical waste contractor for proper disposal, preferably via incineration.
3.3. Contaminated Labware and PPE
-
Collection: Items such as gloves, weighing paper, pipette tips, and empty vials that are contaminated with this compound should be collected in a designated, sealed waste container or bag.
-
Empty Containers: To be considered "RCRA empty," a container must be emptied through normal practices.[8] However, given the hazardous nature of the compound, it is best practice to manage all contaminated containers as chemical waste.
-
Labeling: The container for contaminated items should be clearly labeled as "this compound Contaminated Waste."
-
Disposal: Dispose of the container through the institution's chemical waste management program.
3.4. Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Contain the spill using an appropriate absorbent material (e.g., vermiculite, dry sand).
-
Collection: Carefully collect the absorbent material and spilled this compound using spark-proof tools.
-
Packaging: Place all cleanup materials into a sealed, labeled hazardous waste container.[3][9]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[9][10]
-
Disposal: Dispose of the waste container through a licensed chemical waste contractor.[3]
References
- 1. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.labscoop.com [content.labscoop.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. oncolink.org [oncolink.org]
- 6. mde.maryland.gov [mde.maryland.gov]
- 7. michigan.gov [michigan.gov]
- 8. michigan.gov [michigan.gov]
- 9. uspmsds.com [uspmsds.com]
- 10. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]
Personal protective equipment for handling Loxiglumide
This document provides crucial safety protocols and logistical information for the handling and disposal of Loxiglumide. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Best Practices |
|---|---|---|
| Eye/Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option. Due to a lack of specific testing data for this compound, inspect gloves for integrity before each use.[1][3] |
| Laboratory Coat | An impervious lab coat is recommended to prevent skin contact.[2][3] |
| Respiratory Protection | NIOSH-Approved Respirator | Not generally required for handling small quantities in a well-ventilated area.[1] However, it is recommended if there is a risk of generating dust or aerosols, or if irritation is experienced.[2][3] |
Procedural Guide: Safe Handling and Operations
Follow these procedures to ensure the safe handling of this compound from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area.[3] The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne levels.[2]
-
Gather Materials : Before starting, ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents required for your experiment.
-
Consult SDS : Always review the Safety Data Sheet (SDS) for this compound before use.[1][2]
Step 2: Handling the Compound
-
Avoid Contact : Take all necessary precautions to prevent direct contact with skin and eyes.[3]
-
Avoid Inhalation : Do not breathe in dust, fumes, or vapors.[1][2]
-
Personal Hygiene : Do not eat, drink, or smoke in the designated handling area.[1][3] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3]
Step 3: Storage
-
Container : Keep the compound in a tightly closed, clearly labeled container.[2][3]
-
Conditions : Store in a cool, dry, and well-ventilated place, following the specific storage temperature listed on the product insert (e.g., -20°C for powder).[3][4]
-
Incompatibilities : Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
|---|---|
| Ingestion | If swallowed, rinse mouth with water.[1][2] Call a poison control center or doctor for treatment advice.[1][2] Do NOT induce vomiting unless instructed by medical personnel.[2] |
| Inhalation | Move the individual to fresh air.[2] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing and wash it before reuse.[2] Get medical attention if irritation or other symptoms develop.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), into a designated and clearly labeled waste container.
-
The container must be sealed and appropriate for chemical waste to prevent leakage.[3]
Step 2: Inactivation/Deactivation (If Applicable)
-
For unused or expired solid this compound, a common practice for non-hazardous drugs is to render it unusable.
-
Mix the compound with an inert and undesirable substance such as cat litter or used coffee grounds.[5][6] This mixture makes it less appealing for accidental ingestion or diversion.
Step 3: Final Disposal
-
Place the sealed mixture or container into a larger, sealable bag or container to prevent leakage from the garbage.[5][6]
-
Dispose of the container in accordance with all local, regional, and national environmental regulations.[1] Do not dispose of it down the drain or in regular trash unless mixed and secured as described above.[6]
-
For laboratory settings, arrange for pickup by a licensed chemical waste disposal service.
Workflow and Logic Diagrams
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Standard workflow for handling this compound safely in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
